Product packaging for 2-(4-Methoxyphenyl)pyrrolidine(Cat. No.:CAS No. 74190-66-2)

2-(4-Methoxyphenyl)pyrrolidine

Cat. No.: B1587203
CAS No.: 74190-66-2
M. Wt: 177.24 g/mol
InChI Key: HCBLZPKEGFYHDN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1587203 2-(4-Methoxyphenyl)pyrrolidine CAS No. 74190-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)pyrrolidine
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InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBLZPKEGFYHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395996
Record name 2-(4-methoxyphenyl)pyrrolidine
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74190-66-2
Record name 2-(4-methoxyphenyl)pyrrolidine
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Record name 2-(4-Methoxyphenyl)pyrrolidine
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Foundational & Exploratory

(S)-2-(4-Methoxyphenyl)pyrrolidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(4-Methoxyphenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a privileged structural motif, it serves as a crucial building block for pharmacologically active molecules and as a scaffold for novel organocatalysts. The stereocenter at the C2 position is paramount to its function, necessitating synthetic strategies that afford high enantiopurity. This technical guide provides an in-depth analysis of three distinct and robust pathways for the synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine: Catalytic Asymmetric 1,3-Dipolar Cycloaddition, Chiral Auxiliary-Mediated Cyclization, and Biocatalytic Transaminase-Triggered Cyclization. Each section elucidates the core mechanistic principles, explains the causality behind procedural choices, and presents detailed, field-proven protocols. A comparative analysis is included to guide researchers in selecting the optimal pathway based on project-specific requirements such as scalability, cost, and stereochemical fidelity.

Introduction: The Significance of the Chiral 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] When substituted at the 2-position with an aryl group, the resulting chiral scaffold becomes a cornerstone for developing potent and selective therapeutic agents and highly efficient organocatalysts.[3][4] The absolute stereochemistry of these compounds can dramatically influence their biological activity; for instance, the two enantiomers of a 2-arylpyrrolidine derivative can act as an agonist and an antagonist for the same receptor, respectively.[3] (S)-2-(4-Methoxyphenyl)pyrrolidine, in particular, is a valuable synthon, with its methoxy-substituted phenyl ring offering sites for further functionalization and influencing electronic properties.

The primary challenge in its synthesis lies in the precise control of the stereocenter at the C2 position. This guide explores modern, enantioselective strategies that address this challenge, moving beyond classical resolution to provide direct access to the desired (S)-enantiomer.

Pathway I: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[5][6] By employing a chiral catalyst, this reaction can be rendered highly enantioselective, directly establishing the desired stereochemistry.[2][7]

Mechanistic Rationale

The core of this strategy involves the in situ generation of an azomethine ylide from an imine precursor, typically an N-alkylideneglycine ester. A chiral Lewis acid catalyst, often based on silver(I) or copper(I) complexed with a chiral ligand, coordinates to the imine.[7][8] This coordination facilitates deprotonation at the α-carbon, forming a chiral metal-ligand-azomethine ylide complex. This complex then reacts with a dipolarophile, such as 4-methoxystyrene, in a concerted [3+2] cycloaddition. The chiral environment enforced by the ligand directs the facial approach of the alkene, resulting in the preferential formation of one enantiomer of the pyrrolidine product.

The choice of metal and ligand is critical. Silver(I) salts are often effective due to their strong Lewis acidity and ability to promote ylide formation without catalyzing side reactions.[5] Chiral bisoxazoline (BOX) or phosphine-based ligands are commonly used to create the necessary asymmetric environment around the metal center.

Asymmetric 1_3_Dipolar_Cycloaddition cluster_cycle Catalytic Cycle Imine Glycine Imine + M-L* Ylide Chiral Metalated Azomethine Ylide Imine->Ylide Base Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkene 4-Methoxystyrene Alkene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex endo-selective Product_Complex->Imine Release Product (S)-Pyrrolidine Product Product_Complex->Product caption Fig 1: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.

Fig 1: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Experimental Protocol: Silver-Catalyzed Cycloaddition

This protocol is adapted from methodologies described for silver-catalyzed asymmetric 1,3-dipolar cycloadditions.[2][5]

Materials:

  • N-Benzylideneglycine methyl ester

  • 4-Methoxystyrene

  • Silver Acetate (AgOAc)

  • (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried, argon-purged flask, add silver acetate (0.05 mmol, 5 mol%) and (R)-BINAP (0.055 mmol, 5.5 mol%).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add N-benzylideneglycine methyl ester (1.0 mmol) and 4-methoxystyrene (1.2 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the polysubstituted pyrrolidine precursor.

  • Subsequent standard deprotection and derivatization steps (e.g., hydrolysis and decarboxylation, N-deprotection) are required to obtain the final (S)-2-(4-Methoxyphenyl)pyrrolidine.

Pathway II: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable strategy for inducing asymmetry. The N-tert-butanesulfinamide moiety, developed by Ellman, is particularly effective for the synthesis of chiral amines and their derivatives, including 2-substituted pyrrolidines.[9][10]

Mechanistic Rationale

This pathway relies on substrate control, where a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. The synthesis begins with the condensation of (S)-N-tert-butanesulfinamide with 4-chloro-1-(4-methoxyphenyl)butan-1-one to form the corresponding N-sulfinylketimine. The chiral sulfinyl group effectively shields one face of the C=N bond.

A subsequent diastereoselective reduction of the ketimine with a hydride reagent (e.g., LiBEt₃H) proceeds via a six-membered chair-like transition state, where the hydride is delivered to the less sterically hindered face, anti to the bulky tert-butyl group.[9] This step sets the crucial stereocenter. The resulting sulfinamide undergoes spontaneous intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the chloride, forming the pyrrolidine ring. Finally, the auxiliary is cleaved under acidic conditions to yield the enantiopure target compound.[9][10]

Chiral_Auxiliary_Workflow Start γ-Chloro Ketone + (S)-t-Bu-Sulfinamide Condensation Condensation (Ti(OEt)4) Start->Condensation Imine Chiral N-Sulfinylketimine Condensation->Imine Reduction Diastereoselective Reduction (LiBEt3H) Imine->Reduction Cyclization Intramolecular Cyclization (SN2) Reduction->Cyclization Protected N-Sulfinyl Pyrrolidine Cyclization->Protected Deprotection Acidic Cleavage (HCl/Dioxane) Protected->Deprotection Product (S)-2-(4-Methoxyphenyl)pyrrolidine Deprotection->Product caption Fig 2: Workflow for chiral auxiliary-mediated synthesis.

Fig 2: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: N-tert-Butanesulfinamide Method

This protocol is based on the work of Ellman and others for the synthesis of 2-arylpyrrolidines.[9]

Materials:

  • 4-chloro-1-(4-methoxyphenyl)butan-1-one

  • (S)-(-)-2-Methyl-2-propanesulfinamide ((S)-tert-Butanesulfinamide)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Lithium triethylborohydride (LiBEt₃H, "Super-Hydride®"), 1.0 M in THF

  • Hydrochloric acid, 4 M solution in 1,4-dioxane

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

Procedure:

  • Imine Formation: In a flame-dried flask under argon, dissolve 4-chloro-1-(4-methoxyphenyl)butan-1-one (1.0 mmol) and (S)-tert-butanesulfinamide (1.1 mmol) in anhydrous THF (10 mL). Add Ti(OEt)₄ (2.0 mmol) and heat the mixture to 60 °C for 12 hours. Cool to room temperature and pour into an equal volume of brine with vigorous stirring. Filter through Celite, wash the filter cake with EtOAc, and separate the organic layer. Dry over Na₂SO₄, filter, and concentrate to obtain the crude N-sulfinylketimine, which is used directly in the next step.

  • Reductive Cyclization: Dissolve the crude imine in anhydrous THF (10 mL) and cool to -78 °C. Add LiBEt₃H (1.5 mL, 1.5 mmol, 1.0 M solution in THF) dropwise over 10 minutes. Stir at -78 °C for 3 hours. Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Allow the mixture to warm to room temperature and extract with EtOAc (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is the N-sulfinylated pyrrolidine, which can be purified by chromatography if necessary.

  • Auxiliary Cleavage: Dissolve the N-sulfinylated pyrrolidine (1.0 mmol) in methanol (5 mL). Add 4 M HCl in 1,4-dioxane (2.0 mL, 8.0 mmol). Stir at room temperature for 1 hour. Concentrate the solvent under reduced pressure. Add diethyl ether to precipitate the product as the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride with high enantiomeric excess (>99% ee).[9]

Pathway III: Biocatalytic Transaminase-Triggered Cyclization

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Transaminases (TAs) are particularly powerful for creating chiral amines from prochiral ketones with near-perfect enantioselectivity.[11]

Mechanistic Rationale

This elegant strategy employs a transaminase enzyme in a cascade reaction. The process starts with the same ω-chloroketone substrate used in Pathway II: 4-chloro-1-(4-methoxyphenyl)butan-1-one. An (S)-selective transaminase, using a sacrificial amine donor like isopropylamine (IPA), converts the prochiral ketone into a chiral primary amine.[11] This enzymatic transformation is the key enantioselective step and typically proceeds with >99% ee.

Once formed, the chiral γ-chloroamine is primed for a spontaneous intramolecular nucleophilic substitution. The amine nitrogen attacks the carbon bearing the chloride, displacing it and forming the pyrrolidine ring in a stereospecific fashion. The entire cascade can be performed in a single pot under mild, aqueous conditions, making it a highly efficient and "green" synthetic route. Access to the (R)-enantiomer is equally feasible by simply choosing an (R)-selective transaminase.[11]

Biocatalytic_Pathway cluster_workflow Enzymatic Cascade Substrate 4-Chloro-1-(4-methoxyphenyl)butan-1-one Enzyme (S)-Transaminase (PLP, Amine Donor) Substrate->Enzyme Amine Chiral (S)-γ-Chloroamine (Intermediate) Enzyme->Amine Stereoselective Amination Cyclization Spontaneous Intramolecular SN2 Cyclization Amine->Cyclization Product (S)-2-(4-Methoxyphenyl)pyrrolidine Cyclization->Product caption Fig 3: Biocatalytic cascade for pyrrolidine synthesis.

Fig 3: Biocatalytic cascade for pyrrolidine synthesis.
Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a representative example based on published methodologies for TA-catalyzed synthesis of 2-aryl-N-heterocycles.[11]

Materials:

  • 4-chloro-1-(4-methoxyphenyl)butan-1-one

  • An (S)-selective transaminase (e.g., ATA-117-Rd11 or a similar engineered enzyme)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (IPA)

  • Potassium phosphate buffer (KPi), 100 mM, pH 8.0

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a reaction vessel containing 100 mM potassium phosphate buffer (pH 8.0).

  • Add the transaminase enzyme to a final concentration of 10 mg/mL.

  • Add PLP to a final concentration of 1 mM.

  • Add the substrate, 4-chloro-1-(4-methoxyphenyl)butan-1-one, to a final concentration of 50 mM. A co-solvent like DMSO (e.g., 20% v/v) may be required to ensure substrate solubility.

  • Initiate the reaction by adding the amine donor, isopropylamine, to a final concentration of 1 M.

  • Incubate the reaction at 37 °C with agitation (e.g., 700 rpm) for 48 hours.

  • Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC or GC.

  • Upon completion, stop the reaction by centrifuging to remove the enzyme.

  • The product can be extracted from the aqueous supernatant using an organic solvent (e.g., ethyl acetate or MTBE) after basifying the solution with NaOH.

  • Further purification can be achieved by standard methods, such as precipitation as a salt or column chromatography.

Comparative Analysis of Synthesis Pathways

The optimal choice of synthetic route depends on several factors, including available equipment, scale, cost considerations, and desired purity.

Parameter Catalytic 1,3-Dipolar Cycloaddition Chiral Auxiliary-Mediated Synthesis Biocatalytic Transaminase Cascade
Stereocontrol Good to excellent (up to 98% ee)[12]Excellent (>99% ee)[9]Excellent (>99.5% ee)[11]
Key Reagent Chiral Metal-Ligand ComplexStoichiometric Chiral AuxiliaryEnzyme (Transaminase)
Scalability Moderate; catalyst cost can be a factor.High; robust and well-established chemistry.High; particularly for industrial applications.
Versatility High; broad substrate scope for both dipole and dipolarophile.[6]High; applicable to a wide range of aryl ketones.[10]Moderate; depends on enzyme substrate specificity.
"Green" Chemistry Moderate; uses organic solvents and metal catalysts.Low; stoichiometric auxiliary and hydride reagents.High; aqueous media, mild conditions, biodegradable catalyst.
Pros Atom economical, direct ring formation.Highly reliable, predictable, excellent stereocontrol.Exceptional enantioselectivity, environmentally friendly.
Cons Requires multi-step synthesis to reach final product, potential metal contamination.Not atom-economical, requires auxiliary attachment/removal steps.Requires specific enzyme, initial screening may be needed.

Conclusion

The synthesis of enantiopure (S)-2-(4-Methoxyphenyl)pyrrolidine can be successfully achieved through several modern and efficient strategies. Catalytic asymmetric 1,3-dipolar cycloaddition offers a convergent and elegant approach to the pyrrolidine core, while the chiral auxiliary-mediated pathway provides a highly reliable and predictable method that guarantees exceptional enantiopurity. For researchers prioritizing sustainability and seeking the highest levels of stereoselectivity, the biocatalytic transaminase-triggered cascade represents the state-of-the-art. The selection of a specific pathway should be a strategic decision based on a thorough evaluation of the comparative strengths and weaknesses outlined in this guide, ensuring the chosen method aligns with the overarching goals of the research or drug development program.

References

Foreword: The Role of Physical Properties in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (R)-2-(4-Methoxyphenyl)pyrrolidine

In modern pharmaceutical development, the journey from a promising lead compound to a market-approved drug is one of meticulous characterization and optimization. Chiral building blocks, such as (R)-2-(4-Methoxyphenyl)pyrrolidine, are foundational to this process. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The specific enantiomer, in this case, the (R)-isomer, is often solely responsible for the desired therapeutic effect. Consequently, the precise and thorough characterization of its physical properties is not merely an academic exercise; it is a critical component of quality control, process chemistry, and regulatory compliance. This guide provides an in-depth analysis of the known physical and spectroscopic properties of (R)-2-(4-Methoxyphenyl)pyrrolidine, establishes robust protocols for their measurement, and explains the scientific rationale behind each characterization technique.

Core Physicochemical Characteristics

The fundamental physical constants of a compound provide an immediate snapshot of its identity, purity, and expected behavior in various environments. While (R)-2-(4-Methoxyphenyl)pyrrolidine is a valuable research chemical, it is noteworthy that some of its key experimental physical properties, such as specific rotation and melting point, are not widely reported in publicly accessible literature. This guide consolidates known data and provides expert interpretation where experimental values are not available.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Exact Mass 177.115364 g/mol [3]
Appearance Colorless liquid (reported for the racemate)[1]
Melting Point < 25 °C (inferred from liquid state at RT)
Boiling Point No experimental data available.
Specific Optical Rotation No experimental data available. The (R)-configuration is determined by its synthetic pathway or chiral separation.
Solubility Inferred to be soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO) and sparingly soluble in water.
CAS Number 74190-66-2 (Racemic mixture)[2]
Analysis of Core Properties
  • Appearance & Melting Point : The racemic mixture is described as a colorless liquid, which logically implies that the melting point of the pure enantiomer is also below ambient room temperature.[1] For many chiral compounds, the racemate can have a different melting point than the pure enantiomers, but a liquid state for the racemate strongly suggests a low melting point for the individual isomers.

  • Boiling Point : The absence of an experimentally determined boiling point is common for complex organic molecules that may be prone to decomposition at high temperatures. Purification is typically achieved via column chromatography rather than distillation.

  • Solubility : The structure, featuring a polar secondary amine and a largely nonpolar aromatic ring with an ether group, predicts good solubility in moderately polar to nonpolar organic solvents. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a donor, but the overall hydrophobic character of the molecule limits its miscibility with water.

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

  • Expected Ionization : In its GC-MS analysis, (R)-2-(4-Methoxyphenyl)pyrrolidine is expected to show a prominent molecular ion peak (M⁺) at m/z = 177.1154.[3]

  • Key Fragmentation Pattern : A characteristic and often dominant fragment would result from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the C₄H₈N portion and stabilization of the benzylic cation, or fragmentation of the pyrrolidine ring itself. The methoxyphenyl moiety is a stable fragment.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. An experimental FTIR spectrum is available for this compound.[3]

  • N-H Stretch : A moderate, single peak is expected in the region of 3300-3500 cm⁻¹ , characteristic of a secondary amine.

  • C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the pyrrolidine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

  • Aromatic C=C Bends : Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

  • C-O Stretch : A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. This predictive analysis is a crucial skill in compound verification.

Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

  • Aromatic Protons (δ 6.8-7.3 ppm) : The 4-substituted benzene ring will show a classic AA'BB' system. Two doublets are expected: one for the two protons ortho to the methoxy group (approx. δ 6.8-6.9 ppm) and another for the two protons ortho to the pyrrolidine ring (approx. δ 7.1-7.2 ppm).

  • Benzylic Proton (δ ~4.1 ppm) : The single proton on the carbon attached to both the aromatic ring and the nitrogen (C2 of the pyrrolidine) would appear as a triplet or multiplet due to coupling with the adjacent CH₂ group.

  • Methoxy Protons (δ ~3.8 ppm) : The three protons of the -OCH₃ group will appear as a sharp singlet.

  • Pyrrolidine Protons (δ 1.7-3.2 ppm) : The remaining six protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region. The two protons on the carbon adjacent to the nitrogen (C5) will be the most downfield (δ ~3.0-3.2 ppm).

  • Amine Proton (δ ~1.5-2.5 ppm) : The N-H proton will appear as a broad singlet and its chemical shift can be variable depending on concentration and solvent.

Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

  • Aromatic Carbons (δ 114-159 ppm) : Six signals are expected. The carbon attached to the methoxy group will be the most downfield (δ ~158-159 ppm). The carbon attached to the pyrrolidine ring will be around δ ~135-140 ppm. The other four carbons will appear between δ 114-128 ppm.

  • Benzylic Carbon (δ ~60-65 ppm) : The C2 carbon of the pyrrolidine ring.

  • Methoxy Carbon (δ ~55 ppm) : The -OCH₃ carbon.

  • Pyrrolidine Carbons (δ ~25-55 ppm) : The remaining three aliphatic carbons of the pyrrolidine ring.

Authoritative Experimental Protocols

The trustworthiness of physical property data relies entirely on the validity of the experimental method. The following protocols describe self-validating systems for determining key chiral and purity-indicating properties.

Protocol: Determination of Specific Optical Rotation

Causality : Specific rotation is an intensive property unique to a chiral molecule. Its measurement is the definitive experimental proof of enantiomeric identity and is crucial for confirming the success of an asymmetric synthesis or chiral separation. The value depends on temperature, wavelength, solvent, and concentration, which must be rigorously controlled.

Methodology :

  • Instrument Preparation : Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 30 minutes to ensure stable output.

  • Sample Preparation :

    • Accurately weigh approximately 100 mg of (R)-2-(4-Methoxyphenyl)pyrrolidine (designated as m).

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in and dilute to the mark with spectrophotometric grade methanol. This gives a precise concentration (c) in g/100 mL.

  • Blank Measurement :

    • Fill a 1.0 dm polarimeter cell (l) with the pure solvent (methanol).

    • Ensure no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the blank rotation. This value should be near zero. Calibrate the instrument to zero if necessary.

  • Sample Measurement :

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.

    • Fill the cell with the sample solution, again ensuring no air bubbles.

    • Place the cell in the instrument and record the observed rotation (α). Take at least five readings and calculate the average.

  • Calculation : Calculate the specific rotation [α] using the formula: [α]ᵀλ = (100 × α) / (l × c)

    • Where T = temperature (°C), λ = wavelength (nm), α = observed rotation, l = path length (dm), and c = concentration (g/100mL).

  • Reporting : Report the value including the sign (+ or -), temperature, wavelength, concentration, and solvent. Example: [α]²⁰D = -XX.X (c 1.0, MeOH).

Workflow for Specific Rotation Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_calc Analysis start Instrument Warm-up (Polarimeter, Na Lamp) prep_sample Prepare Solution (Accurately weigh sample, dissolve in solvent to known volume) start->prep_sample measure_blank Measure Blank (Solvent only) prep_sample->measure_blank measure_sample Measure Sample (Record observed rotation α) measure_blank->measure_sample calculate Calculate [α] [α] = (100 * α) / (l * c) measure_sample->calculate report Report Full Data ([α], T, λ, c, solvent) calculate->report

Caption: Workflow for determining specific optical rotation.

Protocol: Determination of Melting Point (Capillary Method)

Causality : The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range. Although this compound is reported as a liquid, this protocol is essential for characterizing solid derivatives (e.g., salts) or for verifying purity if a solid form is isolated.

Methodology :

  • Sample Preparation : Ensure the sample is anhydrous. If it is a solid, grind it into a fine, uniform powder.

  • Capillary Loading :

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup :

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Measurement :

    • Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for accuracy.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last trace of solid melts completely.

  • Reporting : Report the melting point as a range from T₁ to T₂. For a pure compound, this range should be narrow.

Workflow for Melting Point Determination

G cluster_record Data Recording prep Prepare Sample (Dry and grind to fine powder) load Load Capillary Tube (2-3 mm sample height) prep->load setup Place in Apparatus load->setup heat_fast Rapid Heat (To ~15°C below expected MP) setup->heat_fast heat_slow Slow Heat (1-2°C / minute) heat_fast->heat_slow observe Observe & Record heat_slow->observe T1 T₁: First liquid drop appears observe->T1 T2 T₂: All solid melts observe->T2 report Report Melting Range (T₁ - T₂) T1->report T2->report

Caption: Workflow for capillary melting point determination.

Conclusion and Outlook

(R)-2-(4-Methoxyphenyl)pyrrolidine stands as a valuable chiral intermediate in pharmaceutical research and development. This guide has synthesized the available data to present a comprehensive profile of its physical properties. While core identifiers such as molecular weight and spectroscopic fingerprints (MS, IR) are well-defined, it is evident that key experimental data, particularly the specific optical rotation and melting point, are not commonly reported in standard chemical literature.

The provided protocols for measuring these properties are robust, standards-based, and designed to yield reliable, reproducible data. For any laboratory involved in the synthesis, purification, or application of this compound, performing these characterizations is a matter of fundamental scientific rigor. The predicted NMR data serves as a reliable benchmark for chemists to confirm the identity of their material. Ultimately, a complete and experimentally verified set of physical properties is indispensable for ensuring the quality, safety, and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from this important chiral building block.

References

Introduction: Unveiling the Potential of a Versatile Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine for Advanced Research

This compound is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which marries a saturated five-membered pyrrolidine ring with an electronically distinct 4-methoxyphenyl group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures.[1][2] The pyrrolidine moiety provides a three-dimensional, non-planar scaffold that is prevalent in numerous natural products and pharmacologically active agents, allowing for a thorough exploration of chemical space.[3] This guide serves as a comprehensive technical resource for researchers, offering in-depth information on its chemical identity, safety protocols, synthesis, and applications, grounded in authoritative scientific data.

Core Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. This compound is unambiguously identified by its CAS Registry Number, 74190-66-2.[1][4][5] Its fundamental properties are summarized below, providing a critical data foundation for experimental design.

PropertyValueSource(s)
CAS Number 74190-66-2[1][4][5]
Molecular Formula C₁₁H₁₅NO[1][4][5]
Molecular Weight 177.24 g/mol [4][5]
IUPAC Name This compound[5]
Synonyms 4-(2-Pyrrolidinyl)anisole, 2-(4-Methoxy-phenyl)-pyrrolidine[5]
Appearance Colorless liquid[1]
Purity Typically ≥96% (HPLC)[1][4]
Storage Conditions Store at 0-8 °C[1]

Comprehensive Safety and Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of a safety-first approach. While this compound is a key research tool, it is also classified as an irritant with specific handling requirements.[5] The following data, synthesized from authoritative sources, must be strictly adhered to.

GHS Hazard Classification
Hazard ClassCategoryGHS StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]
Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol involves assuming that contact will occur and engineering controls to mitigate it.

  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly after use.[6]

  • Body Protection: Wear a standard laboratory coat. For larger quantities or potential for splashing, an impervious apron is recommended.[8]

First Aid Measures

In the event of exposure, immediate and correct action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Synthesis and Mechanistic Rationale

The causality behind this experimental choice lies in its efficiency and use of readily available starting materials. The process begins with a Knoevenagel condensation to form an unsaturated intermediate, which is then selectively reduced and cyclized.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Cyclization A 4-Methoxybenzaldehyde C Ethyl 2-nitro-3-(4-methoxyphenyl)acrylate A->C Piperidine, EtOH, Reflux B Ethyl nitroacetate B->C E Intermediate Adduct C->E NaOEt, EtOH D Diethyl malonate D->E F This compound E->F H2, Raney Nickel (High Pressure/Temp)

A plausible synthetic workflow for this compound.

This multi-step synthesis is advantageous because it builds the carbon skeleton and introduces the necessary nitrogen atom in a controlled manner. The final reductive cyclization using a catalyst like Raney Nickel is a powerful and field-proven method for converting nitro groups and esters into cyclic amines under hydrogenation conditions.

Applications in Drug Development and Neuroscience

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds.[2] Its structure is frequently incorporated into molecules targeting the central nervous system (CNS).[1]

  • Neuropharmacology: The pyrrolidine scaffold is a privileged structure in neuroscience research. Its three-dimensional nature allows it to bind with high specificity to complex receptor sites. The 4-methoxyphenyl group can act as a key pharmacophore, engaging in hydrogen bonding or hydrophobic interactions within a target protein. This makes the compound a valuable starting point for developing agents for neurological disorders.[1][2]

  • Calcium Channel Antagonists: Research has demonstrated the use of this compound's core structure in the synthesis of novel calcium channel antagonists. These are critical for treating cardiovascular conditions like hypertension and angina.[10]

  • Enzyme Inhibition: Pyrrolidine-based molecules have shown promise as inhibitors for enzymes such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[11][12] The 4-methoxyphenyl substituent can be tailored to enhance binding affinity and selectivity for the enzyme's active site.

The logical relationship between the compound's structure and its utility is visualized below.

Applications_Logic cluster_features Key Structural Features cluster_apps Resulting Applications A This compound B Saturated Pyrrolidine Ring (sp3-rich 3D scaffold) A->B possesses C 4-Methoxyphenyl Group (Electronic & Steric properties) A->C possesses D CNS Receptor Ligands (Neuropharmacology) B->D enables high specificity F Building Block for Complex Molecules B->F provides versatile chemistry C->D modulates binding affinity E Enzyme Inhibitors (e.g., AChE) C->E interacts with active sites C->F provides versatile chemistry

Structural features of the compound and their link to its applications.

Key Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are described in a step-by-step format.

Representative Synthesis of this compound

This protocol is a representative example based on established chemical principles for pyrrolidine synthesis and should be adapted and optimized under appropriate laboratory conditions.

  • Step 1: Condensation. To a solution of 4-methoxybenzaldehyde (1 eq.) and ethyl nitroacetate (1.1 eq.) in absolute ethanol, add piperidine (0.1 eq.) as a catalyst. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture and concentrate under reduced pressure. The crude product, ethyl 2-nitro-3-(4-methoxyphenyl)acrylate, can be purified by column chromatography.

  • Step 2: Michael Addition. Dissolve the product from Step 1 in ethanol. In a separate flask, prepare a solution of sodium ethoxide (1.1 eq.) in ethanol and add diethyl malonate (1.1 eq.). Add the acrylate solution dropwise to the malonate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Neutralize with dilute HCl and extract the product with ethyl acetate.

  • Step 3: Reductive Cyclization. Transfer the crude adduct from Step 2 to a high-pressure hydrogenation vessel. Add ethanol as the solvent and Raney Nickel (approx. 10% by weight) as the catalyst. Pressurize the vessel with hydrogen gas (50-100 bar) and heat to 80-100 °C. Maintain the reaction for 24 hours.

  • Step 4: Work-up and Purification. After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless liquid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol ensures the final product meets the required purity standard (e.g., ≥96%) for use in sensitive applications.[1]

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). Filter and degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram for 10-15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

Spectroscopic Data of 2-(4-Methoxyphenyl)pyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)pyrrolidine is a significant heterocyclic compound featuring a pyrrolidine ring substituted with a methoxyphenyl group. This structure is a key building block in medicinal chemistry and drug development, forming the scaffold for a variety of biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in synthesis and for the characterization of its derivatives. Spectroscopic analysis provides the fundamental data required for this characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the numbering of the carbon and hydrogen atoms in this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and pyrrolidine protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25Doublet2HH-2', H-6'
~6.88Doublet2HH-3', H-5'
~4.15Triplet1HH-2
3.80Singlet3H-OCH₃
~3.30Multiplet1HH-5a
~2.95Multiplet1HH-5b
~2.10Multiplet1HH-3a
~1.95Multiplet1HH-3b
~1.80Multiplet2HH-4
~1.70Broad Singlet1HN-H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-2', H-6', H-3', H-5'): The electron-donating methoxy group at the C-4' position influences the chemical shifts of the aromatic protons. The protons ortho to the methoxy group (H-3' and H-5') are shielded and appear upfield around 6.88 ppm, while the protons meta to it (H-2' and H-6') are less affected and appear downfield around 7.25 ppm. Both signals are expected to be doublets due to coupling with their adjacent protons.

  • Methine Proton (H-2): The proton at C-2 is deshielded due to its proximity to both the nitrogen atom and the aromatic ring, resulting in a downfield shift to approximately 4.15 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C-3.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, leading to a characteristic sharp singlet at around 3.80 ppm.

  • Pyrrolidine Protons (H-3, H-4, H-5): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The protons on C-5, being adjacent to the nitrogen, are expected to be the most downfield of the aliphatic ring protons. The protons on C-3 and C-4 will appear further upfield.

  • Amine Proton (N-H): The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.[3][4] It can be identified by its disappearance from the spectrum upon the addition of D₂O.[4]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~158.5C-4'
~138.0C-1'
~127.5C-2', C-6'
~114.0C-3', C-5'
~65.0C-2
~55.3-OCH₃
~47.0C-5
~34.0C-3
~25.5C-4
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon attached to the oxygen (C-4') is the most deshielded aromatic carbon, appearing around 158.5 ppm. The quaternary carbon (C-1') will be found at approximately 138.0 ppm. The carbons ortho to the methoxy group (C-3' and C-5') are shielded and appear upfield around 114.0 ppm, while the carbons meta to it (C-2' and C-6') are at approximately 127.5 ppm.

  • Pyrrolidine Carbons: The carbon atom C-2, being attached to both the nitrogen and the aromatic ring, is the most deshielded of the pyrrolidine carbons, appearing around 65.0 ppm. C-5, adjacent to the nitrogen, will be found around 47.0 ppm. The other two carbons of the pyrrolidine ring, C-3 and C-4, will appear at higher fields, around 34.0 and 25.5 ppm, respectively.

  • Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately 55.3 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer, observing at the appropriate carbon frequency (e.g., 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-O bond of the ether, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H stretch (secondary amine)
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
~1610, ~1510StrongC=C aromatic ring stretch
~1245StrongAsymmetric C-O-C stretch (aryl ether)
~1030MediumSymmetric C-O-C stretch (aryl ether)
~830Strongpara-disubstituted C-H bend (out-of-plane)
Interpretation of the IR Spectrum
  • N-H Stretch: A secondary amine will show a single, relatively sharp absorption band in the region of 3300-3500 cm⁻¹.[5] This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none.[3][5][6]

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H stretches in the pyrrolidine and methoxy groups.

  • Aromatic C=C Stretches: The bands at approximately 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O Stretches: The strong absorption around 1245 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl ether, a key feature for identifying the methoxy group. The symmetric stretch is expected around 1030 cm⁻¹.

  • Out-of-Plane Bending: The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular formula of this compound is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol .[2]

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 177

  • Major Fragments: m/z = 176, 134, 107, 70

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways:

  • Loss of a Hydrogen Radical: The molecular ion (m/z 177) can lose a hydrogen atom from the carbon adjacent to the nitrogen (C-2) to form a stable iminium ion at m/z 176.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. In this case, cleavage of the bond between C-2 and the phenyl ring would lead to the formation of a pyrrolidinyl cation radical and a methoxyphenyl radical. More favorably, cleavage of the C2-C3 bond in the pyrrolidine ring can occur.

  • Formation of the Methoxyphenylmethyl Cation: Cleavage of the bond between the pyrrolidine ring and the methoxyphenyl group can lead to the formation of a methoxybenzyl cation (m/z 121) or a related fragment.

  • Formation of the Pyrrolidinium Ion: A key fragmentation is the cleavage of the bond between C-2 and the aromatic ring to form a fragment at m/z 70, corresponding to the 2-iminopyrrolidinium ion.

  • Formation of a Tropylium-like Ion: The methoxyphenyl group can undergo fragmentation to form a methoxytropylium ion at m/z 107.

fragmentation M [C11H15NO]⁺˙ m/z = 177 M_minus_H [C11H14NO]⁺ m/z = 176 M->M_minus_H - H˙ frag_134 [C9H12N]⁺ m/z = 134 M->frag_134 - CH3O˙ frag_70 [C4H8N]⁺ m/z = 70 M->frag_70 α-cleavage frag_107 [C7H7O]⁺ m/z = 107 frag_134->frag_107 - HCN

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with the predicted pathway.

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint for its unambiguous identification. This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive interpretation based on fundamental spectroscopic principles. The provided experimental protocols serve as a self-validating framework for researchers to acquire and confirm this data. A thorough understanding of these spectroscopic features is crucial for quality control in synthesis and for the structural elucidation of new derivatives in drug discovery and development.

References

An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of established methodologies for the chiral resolution of racemic 2-(4-methoxyphenyl)pyrrolidine, a crucial building block in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry at the C2 position often dictates the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for obtaining the desired enantiomers in high purity. We will delve into classical diastereomeric salt formation, modern chromatographic techniques, and enzymatic resolutions, providing detailed experimental procedures and the rationale behind methodological choices.

Introduction: The Significance of Chiral this compound

The 2-arylpyrrolidine motif is a cornerstone in the design of a multitude of biologically active compounds, including agents targeting the central nervous system.[1] The non-planar, saturated nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often beneficial for molecular recognition by biological targets such as enzymes and receptors.[3] As these biological targets are inherently chiral, they frequently exhibit stereospecific interactions with enantiomers of a chiral drug.[4] Consequently, one enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.

Therefore, the ability to efficiently and reliably resolve racemic this compound into its constituent (R)- and (S)-enantiomers is of paramount importance. This guide will equip the reader with the necessary knowledge to select and implement an appropriate resolution strategy based on scale, required purity, and available resources.

Classical Resolution via Diastereomeric Salt Formation

This method remains a widely practiced and cost-effective technique for chiral resolution on an industrial scale. The underlying principle involves the reaction of the racemic base, this compound, with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physicochemical properties, including solubility, they can be separated by fractional crystallization.[4][5]

Causality Behind Experimental Choices

The selection of the chiral resolving agent is critical. Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA), are frequently employed for the resolution of amines due to their availability, rigidity, and ability to form well-defined crystalline salts.[1][5] The choice of solvent is equally crucial as it dictates the solubility difference between the diastereomeric salts. A systematic screening of solvents is often necessary to identify conditions that maximize the yield and enantiomeric excess of the desired diastereomer.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol provides a generalized procedure that should be optimized for specific laboratory conditions.

Step 1: Diastereomeric Salt Formation

  • In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a protic solvent such as methanol or ethanol. Gentle heating may be applied to facilitate dissolution.

  • In a separate vessel, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing salt.

  • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Allow the mixture to cool gradually to room temperature to induce crystallization. The solution may be seeded with a small crystal of the desired diastereomeric salt to promote crystallization.

  • Further cooling in an ice bath or refrigerator can be employed to maximize the yield of the precipitated salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the purified diastereomeric salt in water.

  • Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is greater than 10. This neutralizes the tartaric acid and liberates the free amine.

  • Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation
ParameterTypical Value/RangeNotes
Resolving Agent (+)-Tartaric Acid or D-DTTAChoice depends on preliminary screening.
Solvent Methanol, Ethanol, IsopropanolSolvent screening is crucial for success.
Stoichiometry 0.5 - 1.0 eq. of resolving agentSub-stoichiometric amounts can be beneficial.
Crystallization Temp. -5 to 25 °CGradual cooling is recommended.
Expected Yield 30 - 45% (per enantiomer)Theoretical maximum is 50%.
Expected e.e. >95% after recrystallizationEnantiomeric excess.

Visualization of the Workflow

diastereomeric_resolution cluster_formation Step 1: Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation racemate Racemic Amine (R/S)-2-MPP mix Mixing in Solvent racemate->mix acid Chiral Acid (+)-Tartaric Acid acid->mix salts Diastereomeric Salts (R,R) and (S,R) mix->salts crystallization Fractional Crystallization salts->crystallization filter Filtration crystallization->filter less_soluble Less Soluble Salt (e.g., S,R) filter->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) filter->more_soluble Liquid base Add Base (e.g., NaOH) less_soluble->base extraction Solvent Extraction base->extraction enantiomer Enriched Amine (S)-2-MPP extraction->enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Chromatographic Resolution

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for the separation of enantiomers.[6][7][8] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Scientific Integrity & Logic

The choice of the CSP is the most critical parameter for successful chromatographic resolution. For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.[9][10] The mobile phase composition, including the organic modifier and additives, is optimized to achieve baseline separation with good peak shape. Basic additives like diethylamine (DEA) or butylamine (BA) are often required to minimize peak tailing caused by interactions with residual silanols on the silica support.[9][10]

Experimental Protocol: Chiral HPLC Method Development

Step 1: Column and Mobile Phase Screening

  • Select a range of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Prepare a stock solution of racemic this compound in the mobile phase.

  • Screen different mobile phase systems, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) for normal phase, or acetonitrile/methanol for polar organic mode.[9]

  • Incorporate a small percentage (e.g., 0.1%) of a basic additive like DEA into the mobile phase.

Step 2: Method Optimization

  • Once partial separation is observed, optimize the ratio of the mobile phase components to improve resolution. Increasing the alcohol content generally reduces retention time.

  • Adjust the flow rate to balance separation time and efficiency.

  • Vary the column temperature, as it can influence enantioselectivity.

Step 3: Preparative Scale-Up

  • Once an optimized analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and proportionally increasing the flow rate.

  • The sample is injected in larger quantities, and the separated enantiomer fractions are collected.

Data Presentation
ParameterTypical SettingNotes
CSP Polysaccharide-based (e.g., Chiralpak)Initial screening is recommended.
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)Optimization of the ratio is key.
Additive 0.1% Diethylamine (DEA)Improves peak shape for amines.
Flow Rate 1.0 mL/min (analytical)To be scaled for preparative work.
Detection UV at 254 nmThe methoxyphenyl group provides a chromophore.

Visualization of the Workflow

chromatographic_resolution cluster_injection Step 1: Injection cluster_separation Step 2: Separation cluster_collection Step 3: Collection racemate Racemic Amine in Mobile Phase injector HPLC Injector racemate->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram fraction1 Fraction 1 (R)-Enantiomer chromatogram->fraction1 fraction2 Fraction 2 (S)-Enantiomer chromatogram->fraction2

Caption: Workflow for Chiral Chromatographic Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For amines, lipases are commonly used to catalyze the enantioselective acylation of the amine.

Trustworthiness of the Protocol

This method is highly valued for its "green" credentials, often proceeding under mild conditions with high enantioselectivity. The success of an EKR is dependent on the choice of enzyme, acyl donor, and solvent. A screening of commercially available lipases (e.g., Candida antarctica lipase B - CALB) is a standard starting point.

Experimental Protocol: Lipase-Catalyzed Acylation

Step 1: Enzyme and Reagent Setup

  • To a solution of racemic this compound (1.0 equivalent) in a suitable organic solvent (e.g., toluene or THF), add a lipase (e.g., Novozym 435, an immobilized form of CALB).

  • Add an acyl donor (e.g., ethyl acetate or isopropyl acetate, often used in excess as the solvent).

Step 2: Reaction and Monitoring

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

Step 3: Separation and Product Isolation

  • Once the desired conversion is reached, remove the enzyme by filtration.

  • The unreacted amine and the acylated product can be separated by standard techniques such as column chromatography or acid-base extraction.

  • The acylated enantiomer can be hydrolyzed back to the free amine if desired.

Visualization of the Workflow

enzymatic_resolution cluster_products After ~50% Conversion racemate Racemic Amine (R)-Amine + (S)-Amine reaction Reaction Vessel + Lipase + Acyl Donor racemate->reaction unreacted Unreacted Amine (e.g., R-Amine, high e.e.) reaction->unreacted Slow Reaction acylated Acylated Product (e.g., S-Amide, high e.e.) reaction->acylated Fast Reaction separation Separation (e.g., Chromatography) unreacted->separation acylated->separation final_R Pure (R)-Amine separation->final_R final_S Pure (S)-Amine (after hydrolysis) separation->final_S

References

Introduction: The 2-(4-Methoxyphenyl)pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methoxyphenyl)pyrrolidine Derivatives

The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as the structural core for a vast array of natural products and synthetic molecules with significant pharmacological importance.[1] Its conformational flexibility and ability to present substituents in distinct three-dimensional arrangements make it a "privileged scaffold" in drug discovery. When substituted with a 4-methoxyphenyl group at the 2-position, the resulting this compound core combines the versatile pyrrolidine nucleus with an electron-rich aromatic system, creating a pharmacophore with the potential to interact with a wide range of biological targets. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, further enhancing its drug-like properties.[2][3]

This technical guide offers a comprehensive exploration of the diverse biological activities associated with derivatives of this core structure. As a Senior Application Scientist, the following sections will not only present the data but also delve into the causality behind the experimental designs and the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. We will examine their applications in oncology, central nervous system (CNS) disorders, and infectious diseases, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Part 1: Anticancer Activity - Targeting Cell Proliferation and Survival

The pyrrolidine framework is a recurring motif in compounds exhibiting potent anticancer activity.[1] Derivatives of this compound have been investigated for their ability to induce cytotoxicity in various cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key enzymes involved in metastasis.

Mechanisms of Antineoplastic Action

A primary mechanism by which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies on halogen-substituted pyrrolidines have shown that their activity is mediated by the increased activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[4] Furthermore, certain derivatives have demonstrated inhibitory activity against matrix metalloproteinases (MMPs), such as MMP-2.[5] MMPs are enzymes that degrade the extracellular matrix, a crucial process for cancer cell invasion and metastasis; their inhibition is therefore a key strategy in developing anticancer agents.[5]

Another avenue of investigation involves the synthesis of complex heterocyclic systems incorporating the pyrrolidine ring, such as spiropyrrolidine-thiazolo-oxindoles. These compounds have shown remarkable potency, with some derivatives being over 10 times more active than the standard chemotherapeutic drug cisplatin against liver cancer (HepG2) cell lines.[4]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of novel this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

Compound ClassDerivative SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole Pyrrolidine4-BromophenylHepG2~0.80 µg/mL[4]
Spirooxindole Pyrrolidine2,4-DichlorophenylHepG2~0.85 µg/mL[4]
Dispiro Indeno Pyrrolidine4-MethoxyphenylAChE Inhibition1.16[4]
Propanehydrazide Derivative1-(4-Fluorophenyl)-...-triazolU-87 Glioblastoma<10 (19.6% viability)[6]
Benzenesulfonamide4-methoxy-2-(methoxymethyl)MMP-2 InhibitorPotent Activity[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Materials:

  • Test compound (this compound derivative)

  • Cancer cell line (e.g., U-87, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualizing the Apoptotic Pathway

G Compound This compound Derivative Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Intrinsic Pathway Casp9 Caspase-9 Mitochondria->Casp9 Releases Cytochrome c Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway initiated by pyrrolidine derivatives.

Part 2: Central Nervous System (CNS) Activity

The this compound scaffold is a key component in molecules designed to modulate CNS targets, owing to its structural resemblance to endogenous neurotransmitters. These derivatives have been primarily explored as ligands for monoamine transporters and GABA transporters.

Modulation of Monoamine Transporters

Derivatives of the related α-pyrrolidinophenone class are potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2] The interaction with these transporters is critical for regulating neurotransmitter levels in the synaptic cleft, and disruption of this process is linked to various psychiatric disorders.[7][8]

Structure-Activity Relationship (SAR) Insights:

  • α-Carbon Chain Length: For α-pyrrolidinophenones, increasing the length of the carbon chain on the α-carbon generally increases binding affinity and inhibitory potency at DAT.[2]

  • Aromatic Substitution: Adding a 4-methoxy group can decrease affinity and potency at DAT compared to the unsubstituted analog, suggesting that electronic and steric factors on the phenyl ring are crucial for optimal binding.[2]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is vital. For example, trans-(2S,4R)-substituted pyrrolidines have been identified as optimal for designing D₃ receptor antagonists.[9]

GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its reuptake from the synapse is mediated by GABA transporters (GATs). Inhibitors of GATs can prolong the action of GABA, producing an overall inhibitory effect, which is a therapeutic strategy for conditions like epilepsy. Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives have been synthesized and evaluated as inhibitors of GAT1 and GAT3.[10] The presence of the lipophilic 4-methoxyphenyl group at the C-4 position was found to be beneficial for potent inhibition at GAT3.[10]

Quantitative Analysis of CNS Target Affinity
Derivative ClassCNS TargetMeasurementPotency (Kᵢ or IC₅₀ in µM)Reference
α-Pyrrolidinovalerophenone (α-PVP)hDATKᵢ0.0222[2]
4-MeO-α-PVPhDATKᵢ0.231[2]
α-Pyrrolidinovalerophenone (α-PVP)hNETKᵢ0.0406[2]
α-Pyrrolidinovalerophenone (α-PVP)hSERTKᵢ6.44[2]
4-Hydroxyproline DerivativeGAT3InhibitionImproved vs. unsubstituted[10]
Experimental Protocol: Radioligand Binding Assay for DAT

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine transporter using a radiolabeled ligand.

Objective: To determine the binding affinity of a test compound for hDAT.

Materials:

  • Cell membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).

  • Test compound (this compound derivative).

  • Non-specific binding control: GBR 12909 (10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + GBR 12909), and competitive binding (membranes + radioligand + varying concentrations of test compound).

  • Incubation: Add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, 50 µL of radioligand (at a final concentration near its Kₑ), and 50 µL of cell membrane suspension (20-40 µg protein) to each well.

  • Equilibration: Incubate the plate for 1-2 hours at 4°C or room temperature to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (one-site fit) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Synaptic Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_synapse DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake D2R Dopamine Receptor (e.g., D2R) DA_synapse->D2R Binding Compound Pyrrolidine Derivative Compound->DAT Inhibition

Caption: Inhibition of dopamine reuptake at the synapse by a derivative.

Part 3: Antimicrobial and Antioxidant Activities

Beyond anticancer and CNS applications, derivatives of this compound have demonstrated promising antimicrobial and antioxidant properties, positioning them as potential agents for combating infectious diseases and oxidative stress.

Antibacterial and Antimicrobial Effects

Pyrrolidine derivatives have been synthesized and evaluated for their activity against various bacterial strains, including Rhizobium radiobacter, Escherichia coli, and the Gram-positive pathogen Staphylococcus aureus.[11][12] Some compounds, particularly those incorporating heterocyclic systems like 1,3,4-oxadiazole and triazolothiadiazine, have shown moderate to high antibacterial activity.[11] The proposed mechanism for some related compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4]

Antioxidant Potential

The methoxyphenyl moiety is a well-known structural feature in many natural antioxidant compounds.[13][14] Derivatives incorporating this group have been tested for their ability to scavenge free radicals, a key process in mitigating oxidative stress, which is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity. Certain 1-(4-methoxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-ones have demonstrated very high DPPH scavenging ability, with one compound showing 92% scavenging action.[11]

Quantitative Analysis of Antimicrobial and Antioxidant Activity
CompoundTarget Organism/AssayMeasurementResultReference
Compound 15 *R. radiobacterMICActive at 300-1000 µg/mL[11]
Compound 22 *E. coli, X. campestrisMICActive at 1000 µg/mL[11]
6-(pyrrolidin-2-yl)DAPGS. aureusMIC2 µg/mL[12]
6-(pyrrolidin-2-yl)DAPGB. cereusMIC4 µg/mL[12]
Compound 15 *DPPH AssayScavenging %92%[11]
Compound 7 *DPPH AssayScavenging %~61%[11]
Note: Compound numbers refer to the structures in the cited reference.
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a test compound.

Materials:

  • Test compound (this compound derivative).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

  • Ascorbic acid (positive control).

  • Methanol.

  • 96-well plate and spectrophotometer.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Prepare a control well with 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, resulting in a decrease in absorbance.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Workflow for Antimicrobial Screening

G Start Synthesized Derivative Library Screen Primary Screen (e.g., Agar Diffusion) Start->Screen MIC Determine MIC (Broth Microdilution) Screen->MIC Active Hit Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism Toxicity Cytotoxicity Assay (e.g., on Human Cells) MIC->Toxicity Lead Lead Compound Identification Mechanism->Lead Toxicity->Lead

Caption: High-throughput screening workflow for new antimicrobial agents.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, CNS-modulating, and antimicrobial effects. The inherent "drug-likeness" of this core, combined with the extensive possibilities for synthetic modification, ensures its continued relevance in medicinal chemistry.

Future research should focus on leveraging structure-activity relationship data to design next-generation compounds with enhanced potency and selectivity for their intended targets. For instance, refining substitutions on the pyrrolidine ring and the phenyl group could lead to highly selective DAT inhibitors with reduced off-target effects or anticancer agents with improved efficacy against drug-resistant tumors. The development of enantioselective synthetic routes will also be crucial, as biological activity is often confined to a single stereoisomer.[9][10] Ultimately, the this compound core represents a rich starting point for the discovery of new medicines to address pressing needs in oncology, neurology, and infectious disease.

References

A Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of 2-(4-methoxyphenyl)pyrrolidine, a versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis. Possessing a unique structural combination of a chiral pyrrolidine ring and an electron-rich methoxyphenyl group, this molecule serves as a powerful organocatalyst, a stereodirecting chiral auxiliary, and a valuable synthetic intermediate for complex molecular architectures.[1][2] This document explores its synthesis, physicochemical properties, and diverse applications, with a focus on asymmetric catalysis. We provide detailed experimental protocols, mechanistic insights, and quantitative data to support researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic challenges. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in over 60 FDA-approved drugs, making its derivatives like this compound particularly relevant for pharmaceutical research.[3][4]

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged heterocyclic motif, central to a vast array of natural products, bioactive molecules, and catalysts.[4][5] Its conformational rigidity and the presence of a secondary amine make it an ideal backbone for asymmetric catalysts, most famously exemplified by the amino acid proline.[6] this compound builds upon this legacy, incorporating an aromatic methoxy-substituted phenyl group that modulates its steric and electronic properties. This substitution enhances its utility, allowing for fine-tuning of reactivity and selectivity in various chemical transformations.

This compound and its derivatives have proven instrumental in the enantioselective synthesis of complex molecules, serving as key building blocks for pharmaceutical agents, including potential GABA uptake inhibitors and novel calcium channel antagonists.[7][8] Its application spans from organocatalyzed carbon-carbon bond-forming reactions to its use as a directing group in stereoselective synthesis, highlighting its versatility and importance in the modern synthetic chemist's toolkit.[2][5]

Physicochemical Properties and Safety

A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 74190-62-2[9]
Molecular Formula C₁₁H₁₅NO[9][10]
Molecular Weight 177.24 g/mol [9][10]
Appearance White crystalline solid[1]
IUPAC Name This compound[10]
SMILES COC1=CC=C(C=C1)C2CCCN2[10]
XLogP3-AA 1.8[10]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Store in a cool, dry place away from oxidizing agents and strong acids.[1]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various routes. A common approach involves the reductive amination of a suitable ketone precursor or the cyclization of a linear amino-alcohol or amino-halide. Below is a representative protocol for a related derivative, 2-(4-methoxybenzyl)pyrrolidine, which illustrates a common synthetic strategy involving reduction.

Illustrative Synthetic Workflow

cluster_0 Step 1: Deprotection cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A N-Protected Precursor B Intermediate Amine A->B  Trifluoroacetic Acid (TFA)  Ice Cooling, RT 2h C Intermediate Amine D Final Product: 2-(4-methoxybenzyl)pyrrolidine C->D  Raney Nickel / H₂  Ethanol E Crude Product (Oil) F Purified Product E->F  Vacuum Distillation

Caption: General workflow for synthesizing a 2-substituted pyrrolidine.

Experimental Protocol: Synthesis of 2-(4-methoxybenzyl)pyrrolidine

This protocol is adapted from a literature procedure for a structurally similar compound and demonstrates a robust method for accessing the pyrrolidine core.[11]

  • Deprotection: To 15 g of the N-protected starting material, add 80 ml of trifluoroacetic acid with ice cooling. Stir the reaction mixture for 2 hours at room temperature.[11] The causality here is the use of a strong acid (TFA) to cleave a common amine protecting group like Boc (tert-butyloxycarbonyl).

  • Workup 1: Distill off the acid under vacuum. Dissolve the resulting residue in 250 ml of diethyl ether.

  • Washing: Wash the ether solution with a cold, near-saturated sodium carbonate solution (150 ml) to neutralize residual acid, followed by a saturated sodium chloride solution (brine) to remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and then remove the ether by distillation.

  • Reduction: Dissolve the residue in 300 ml of ethanol and subject it to reduction with Raney nickel under a hydrogen atmosphere. This step converts an imine or related functional group into the saturated pyrrolidine ring.

  • Purification: Concentrate the solution to an oil and distill under vacuum (b.p. 88-90 °C at 0.008 mm Hg) to yield the pure product.[11]

Core Applications in Asymmetric Synthesis

The true power of this compound and its congeners lies in their application in asymmetric synthesis, where they facilitate the creation of chiral molecules with high enantiomeric purity.

Organocatalysis: Enamine and Iminium Activation

Pyrrolidine-based secondary amines are archetypal organocatalysts.[2][6] They operate through two primary activation modes: enamine and iminium ion catalysis. This compound can participate in these cycles, with the methoxyphenyl group providing steric bulk that influences the facial selectivity of the subsequent reaction.

  • Enamine Catalysis: The catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The chiral environment created by the catalyst directs the attack to one face of the electrophile, inducing asymmetry.

  • Iminium Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the system, facilitating attack by a nucleophile.

Catalytic Cycle for Michael Addition

G Catalyst 2-(Ar)Pyrrolidine Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Nitroalkene Nitroalkene (Electrophile) Adduct Iminium Adduct Enamine->Adduct + Nitroalkene Product γ-Nitro Aldehyde (Enantioenriched) Adduct->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: Enamine activation cycle for asymmetric Michael addition.

Application Example: Asymmetric Michael Addition

The Michael addition of aldehydes to nitroalkenes is a powerful C-C bond-forming reaction to produce γ-nitro aldehydes, which are precursors to many valuable compounds. Organocatalysts derived from pyrrolidine are highly effective for this transformation.[12]

Table 1: Performance of a Pyrrolidine-Derived Organocatalyst in Michael Addition Data is representative of d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine, a highly effective pyrrolidine-based catalyst.[12]

AldehydeNitroalkeneYield (%)dr (syn/anti)ee (%) (syn)
Propanalβ-Nitrostyrene95>99:197
Butanalβ-Nitrostyrene94>99:196
Isovaleraldehydeβ-Nitrostyrene9398:295
Propanal(E)-2-(2-nitrovinyl)thiophene92>99:196

Protocol: Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes [12]

  • Reaction Setup: To a solution of the β-nitroalkene (0.2 mmol) in a suitable solvent, add the aldehyde (2.0 mmol, 10 equivalents). The large excess of the aldehyde often serves as the solvent and drives the reaction to completion.

  • Catalyst Addition: Add the pyrrolidine-based organocatalyst (0.02 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess aldehyde.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired γ-nitro aldehyde.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed. Chiral pyrrolidine derivatives can function as effective auxiliaries. By attaching this compound to a substrate via its nitrogen atom, its inherent chirality can influence the approach of reagents, leading to the formation of one diastereomer in preference to others.

Building Block for Bioactive Molecules

The pyrrolidine core is a ubiquitous feature in pharmaceuticals.[3][4] this compound serves as a valuable starting material for the synthesis of more elaborate molecules with potential therapeutic applications.

  • GABA Uptake Inhibitors: Derivatives of 4-hydroxy-4-(4-methoxyphenyl)proline have been synthesized and evaluated as inhibitors of GABA transport proteins (GAT1 and GAT3), demonstrating that lipophilic groups at the C-4 position can be beneficial for potent inhibition.[8]

  • Calcium Channel Antagonists: A derivative, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][7][13]thiazepin-3(2H)-one, was synthesized as a key intermediate for novel calcium channel antagonists, highlighting the scaffold's utility in cardiovascular drug discovery.[7][14]

Conclusion and Future Outlook

This compound is more than just a simple heterocycle; it is a strategic tool for the construction of molecular complexity. Its utility as an organocatalyst, a chiral auxiliary, and a synthetic intermediate has been firmly established. The methoxyphenyl substituent provides unique steric and electronic properties that can be exploited to achieve high levels of stereocontrol in a variety of organic reactions.

The future of this compound and its derivatives lies in the development of novel catalytic systems and its incorporation into more complex drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will remain a critical endeavor in both academic and industrial research. The ongoing exploration of synergistic catalysis, where organocatalysts work in concert with metal catalysts or photoredox systems, promises to unlock new and previously inaccessible chemical transformations, further expanding the synthetic utility of this remarkable scaffold.[2][6]

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)pyrrolidine: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining 2-(4-methoxyphenyl)pyrrolidine, a significant heterocyclic scaffold in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and professionals in drug development with a detailed understanding of the key starting materials and the strategic synthetic pathways that emanate from them. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and providing detailed, actionable protocols. The guide emphasizes three core synthetic strategies: Reductive Amination of ω-Halo Ketones, Asymmetric Synthesis via Chiral N-tert-Butanesulfinyl Imines, and a classical approach involving Paal-Knorr Pyrrole Synthesis followed by catalytic hydrogenation. Each section will be supported by illustrative diagrams, comparative data, and references to authoritative literature.

Introduction: The Significance of the 2-Arylpyrrolidine Motif

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] When substituted at the 2-position with an aryl group, particularly a methoxyphenyl moiety, the resulting this compound framework serves as a crucial building block for compounds targeting a range of biological pathways. Its prevalence underscores the need for robust, efficient, and stereocontrolled synthetic methods to access this valuable intermediate. This guide will explore the primary starting materials and the synthetic methodologies that enable the construction of this important molecule.

Strategic Synthesis Map

The synthesis of this compound can be approached from several distinct starting materials, each dictating a specific synthetic strategy. The choice of route often depends on the desired stereochemistry, scale of synthesis, and the availability of precursors.

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Synthetic Strategies Anisole Anisole omega_Halo_Ketone ω-Halo Ketone (4-chloro-1-(4-methoxyphenyl)butan-1-one) Anisole->omega_Halo_Ketone Friedel-Crafts Acylation gamma_Keto_Acid γ-Keto Acid (4-(4-methoxyphenyl)-4-oxobutanoic acid) Anisole->gamma_Keto_Acid Friedel-Crafts Acylation 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride->omega_Halo_Ketone Succinic_anhydride Succinic_anhydride Succinic_anhydride->gamma_Keto_Acid 4-Chloro-1-butanol 4-Chloro-1-butanol Chiral_Imine Chiral N-tert-butanesulfinyl Imine 4-Chloro-1-butanol->Chiral_Imine Oxidation & Condensation Reductive_Amination Reductive Amination omega_Halo_Ketone->Reductive_Amination 1,4-Dicarbonyl 1,4-Dicarbonyl (1,4-bis(4-methoxyphenyl)-1,4-dione) gamma_Keto_Acid->1,4-Dicarbonyl Further Transformation Paal_Knorr Paal-Knorr Synthesis & Hydrogenation 1,4-Dicarbonyl->Paal_Knorr Asymmetric_Synthesis Asymmetric Synthesis Chiral_Imine->Asymmetric_Synthesis Final_Product This compound Reductive_Amination->Final_Product Asymmetric_Synthesis->Final_Product Paal_Knorr->Final_Product FC_Acylation cluster_reactants Anisole Anisole Product 4-chloro-1-(4-methoxyphenyl)butan-1-one Anisole->Product Chlorobutyryl_chloride 4-Chlorobutyryl chloride Chlorobutyryl_chloride->Product AlCl3 AlCl₃ AlCl3->Product Biocatalytic_Reductive_Amination Start_Ketone 4-chloro-1-(4-methoxyphenyl)butan-1-one Chiral_Amine Chiral Amine Intermediate Start_Ketone->Chiral_Amine Asymmetric Amination Transaminase Transaminase (R or S selective) + Amine Donor Transaminase->Chiral_Amine Final_Product This compound Chiral_Amine->Final_Product Intramolecular Cyclization (Sₙ2) Grignard_Addition_Mechanism Imine Chiral N-tert-butanesulfinyl Imine Transition_State Chelated Six-membered Transition State Imine->Transition_State Grignard 4-Methoxyphenyl- magnesium bromide Grignard->Transition_State Sulfinamide_Intermediate Sulfinamide Intermediate Transition_State->Sulfinamide_Intermediate Diastereoselective Addition Final_Product_Protected N-Sulfinyl-2-(4-methoxyphenyl)pyrrolidine Sulfinamide_Intermediate->Final_Product_Protected Intramolecular Cyclization Base Base (e.g., K₂CO₃) Base->Final_Product_Protected Final_Product This compound Final_Product_Protected->Final_Product Acidic Deprotection Paal_Knorr_Synthesis Dicarbonyl 1,4-bis(4-methoxyphenyl)-1,4-dione Pyrrole 2,5-bis(4-methoxyphenyl)pyrrole Dicarbonyl->Pyrrole Ammonia Ammonia or Ammonium salt Ammonia->Pyrrole

References

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)pyrrolidine, a pyrrolidine derivative featuring a methoxy-substituted phenyl group, stands as a versatile and valuable scaffold in medicinal chemistry and organic synthesis. While the specific historical genesis of this compound remains elusive in readily available literature, its contemporary significance is underscored by its role as a key intermediate in the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the burgeoning applications of this compound, with a particular focus on its utility in the discovery of novel therapeutics.

Introduction: The Significance of the 2-Arylpyrrolidine Motif

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The incorporation of an aryl group at the 2-position, as seen in this compound, introduces aromatic interactions and provides a vector for further functionalization, significantly expanding the chemical space for drug design.

While the initial synthesis and discovery of this compound are not well-documented in historical records, its utility as a building block has led to the development of a multitude of synthetic routes to access this and related 2-arylpyrrolidine structures. These methods are crucial for academic and industrial researchers aiming to explore the therapeutic potential of molecules incorporating this core.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 74190-66-2[2]
Molecular Formula C₁₁H₁₅NOPubChem
Molecular Weight 177.24 g/mol PubChem
Appearance Colorless liquid[2]

Synthesis of this compound and its Analogs

The synthesis of 2-arylpyrrolidines, including this compound, has been an active area of research, leading to the development of various synthetic strategies. These methods often focus on achieving high yields and enantioselectivity, as the stereochemistry of the pyrrolidine ring is frequently critical for biological activity.

Modern Synthetic Approaches

Recent advancements in organic synthesis have provided efficient pathways to 2-arylpyrrolidines. While a definitive "first" synthesis of the title compound is not readily cited, contemporary methods for analogous structures are well-established.

One notable modern approach involves the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This method allows for the synthesis of both (S)- and (R)-2-arylpyrrolidines with high enantiomeric excess.[3] The process typically involves the treatment of the ketimine with a reducing agent like lithium triethylborohydride (LiBEt₃H), followed by acidic deprotection to yield the desired 2-arylpyrrolidine.[3]

Another strategy employs a multicomponent reaction, for instance, the condensation of 4-methoxyaniline, ethyl 2-oxopropanoate, and benzaldehyde to form a precursor that can be further elaborated into a substituted pyrrolidine.[4]

A more recent development describes a light-mediated synthesis of the related compound 2-(4-methoxyphenyl)-1-pyrroline from p-methoxyazidobutyrophenone. This pyrroline can then be reduced to afford this compound.

Synthesis_Overview cluster_starting Starting Materials cluster_methods Synthetic Methods cluster_product Product SM1 γ-chloro N-(tert-butanesulfinyl)ketimines Method1 Reductive Cyclization (e.g., LiBEt3H) SM1->Method1 SM2 4-Methoxyaniline, etc. Method2 Multicomponent Reaction SM2->Method2 SM3 p-Methoxyazidobutyrophenone Method3 Light-Mediated Cyclization SM3->Method3 Product This compound Method1->Product Method2->Product Method3->Product caption Overview of Synthetic Pathways to this compound

Detailed Experimental Protocol: Asymmetric Synthesis of 2-Arylpyrrolidines

The following is a generalized protocol based on the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines, a method that provides access to enantiomerically pure 2-arylpyrrolidines.[3]

Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimines

  • To a solution of the corresponding γ-chloroacetophenone in an appropriate solvent (e.g., THF), add a titanium(IV) ethoxide catalyst.

  • Add (R)- or (S)-tert-butanesulfinamide.

  • Heat the reaction mixture at reflux until the formation of the N-sulfinyl ketimine is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and purify the product by column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified γ-chloro N-(tert-butanesulfinyl)ketimine in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium triethylborohydride (LiBEt₃H) in THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting 2-aryl-1-(tert-butanesulfinyl)pyrrolidine by column chromatography.

Step 3: Deprotection

  • Dissolve the 2-aryl-1-(tert-butanesulfinyl)pyrrolidine in a suitable solvent (e.g., methanol).

  • Add a solution of hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the desired 2-arylpyrrolidine.

Pharmacological Significance and Applications

While the pharmacological profile of this compound itself is not extensively detailed, its role as a crucial building block in the synthesis of compounds with significant biological activities is well-established. This scaffold is particularly prevalent in the development of agents targeting the central nervous system (CNS) and other therapeutic areas.

Central Nervous System (CNS) Applications

The this compound moiety is a key component of various compounds investigated for their effects on the CNS. Its derivatives have been explored as:

  • Anticonvulsants: The pyrrolidine-2,5-dione scaffold, often synthesized from pyrrolidine precursors, is a known pharmacophore for anticonvulsant activity.[5]

  • Neurological Disorder Therapeutics: This chemical group serves as an intermediate in the synthesis of pharmaceuticals targeting a range of neurological disorders.

A notable example of a psychoactive compound derived from a related structure is Methoxetamine (MXE), or [2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone, which was first synthesized in 2010.[3]

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond CNS applications. For instance, it has been utilized as a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives, which have been investigated as novel calcium channel antagonists.

Furthermore, derivatives of this compound have been incorporated into molecules designed as endothelin receptor antagonists, such as Atrasentan, which has been studied for the treatment of IgA nephropathy.[6]

Applications cluster_CNS Central Nervous System (CNS) cluster_Other Other Therapeutic Areas Core This compound (Core Scaffold) Anticonvulsants Anticonvulsants Core->Anticonvulsants precursor for NeuroTherapeutics Neurological Disorder Therapeutics Core->NeuroTherapeutics intermediate for Psychoactives Psychoactive Compounds (e.g., MXE) Core->Psychoactives related to CaAntagonists Calcium Channel Antagonists Core->CaAntagonists intermediate for EndoAntagonists Endothelin Receptor Antagonists (e.g., Atrasentan) Core->EndoAntagonists component of caption Therapeutic applications of this compound derivatives.

Future Perspectives and Conclusion

This compound is a testament to the enduring importance of the pyrrolidine scaffold in drug discovery. While its own discovery story may be obscured, its value as a synthetic intermediate is clear and continues to grow. The ongoing development of novel, efficient, and stereoselective synthetic methods to access this and related 2-arylpyrrolidines will undoubtedly fuel further exploration of their therapeutic potential.

For researchers and drug development professionals, this compound represents a versatile starting point for the design and synthesis of new chemical entities with the potential to address a wide range of unmet medical needs, particularly in the realm of neurological disorders. As our understanding of the structure-activity relationships of pyrrolidine-containing compounds deepens, we can anticipate the emergence of new and innovative therapeutics built upon this foundational chemical architecture.

References

Methodological & Application

Protocol for N-Functionalization of 2-(4-Methoxyphenyl)pyrrolidine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(4-Methoxyphenyl)pyrrolidine Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its inherent chirality and the electronic properties conferred by the methoxy-substituted aromatic ring make it a valuable building block for the synthesis of a diverse array of biologically active compounds and functional materials. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively probe the binding pockets of biological targets. The nitrogen atom within this ring serves as a key handle for chemical modification, allowing for the introduction of a wide range of functional groups. This process, known as N-functionalization, is a cornerstone of analog synthesis in drug discovery, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile.

This comprehensive guide provides detailed protocols and theoretical insights into the three primary classes of N-functionalization of this compound: N-alkylation, N-acylation, and N-arylation. The methodologies presented herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to efficiently generate libraries of novel compounds for further investigation.

I. N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental transformation that introduces alkyl groups onto the pyrrolidine nitrogen. This modification can significantly impact a molecule's lipophilicity, basicity, and steric profile, which in turn can influence its biological activity and pharmacokinetic properties. The two most common methods for N-alkylation are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

A. Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the secondary amine of this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Experimental Workflow: Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve this compound and base in a suitable solvent. Add_Alkyl_Halide Add alkyl halide dropwise at room temperature. Start->Add_Alkyl_Halide Heat Heat the reaction mixture (if necessary). Add_Alkyl_Halide->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Quench the reaction with water. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify End Characterize the N-alkylated product. Purify->End

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Synthesis of N-Benzyl-2-(4-methoxyphenyl)pyrrolidine

This protocol describes a representative direct N-alkylation using benzyl bromide.

Reagent/SolventMolecular WeightQuantityMoles (mmol)Stoichiometry
This compound177.24 g/mol 1.0 g5.641.0 eq
Benzyl bromide171.04 g/mol 1.06 g (0.74 mL)6.201.1 eq
Potassium carbonate (K₂CO₃)138.21 g/mol 1.56 g11.282.0 eq
Acetonitrile (CH₃CN)-20 mL--

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.64 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.56 g, 11.28 mmol).

  • Add benzyl bromide (0.74 mL, 6.20 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-(4-methoxyphenyl)pyrrolidine.

B. Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the reaction of the pyrrolidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent. This method is highly versatile and avoids the use of potentially hazardous alkyl halides.

Mechanism: The pyrrolidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form a resonance-stabilized iminium ion. A hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-alkylated product.

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve this compound and aldehyde/ketone in a solvent. Add_Reducing_Agent Add a reducing agent (e.g., NaBH(OAc)₃) portion-wise. Start->Add_Reducing_Agent Stir Stir at room temperature. Add_Reducing_Agent->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench with saturated aqueous NaHCO₃. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify End Characterize the N-alkylated product. Purify->End

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of N-Benzyl-2-(4-methoxyphenyl)pyrrolidine via Reductive Amination

This protocol provides an alternative synthesis of the same product as in the direct alkylation example, showcasing the versatility of reductive amination. A patent for a similar transformation suggests using Pt/C with hydrogenation.[1]

Reagent/SolventMolecular WeightQuantityMoles (mmol)Stoichiometry
This compound177.24 g/mol 1.0 g5.641.0 eq
Benzaldehyde106.12 g/mol 0.66 g (0.63 mL)6.201.1 eq
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.94 g/mol 1.8 g8.461.5 eq
1,2-Dichloroethane (DCE)-25 mL--

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.64 mmol) in 1,2-dichloroethane (25 mL), add benzaldehyde (0.63 mL, 6.20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.8 g, 8.46 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-2-(4-methoxyphenyl)pyrrolidine.

II. N-Acylation: Installation of Amide Functionality

N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Common acylating agents include acid chlorides and acid anhydrides.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the pyrrolidine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the stable amide product.

Experimental Workflow: N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve this compound and a base in a solvent. Add_Acylating_Agent Add the acylating agent dropwise at 0 °C. Start->Add_Acylating_Agent Stir Stir at room temperature. Add_Acylating_Agent->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench with water or saturated NaHCO₃. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify End Characterize the N-acylated product. Purify->End

Caption: Workflow for N-Acylation.

Detailed Protocol: Synthesis of N-Acetyl-2-(4-methoxyphenyl)pyrrolidine

This protocol describes the N-acetylation using acetyl chloride.

Reagent/SolventMolecular WeightQuantityMoles (mmol)Stoichiometry
This compound177.24 g/mol 1.0 g5.641.0 eq
Acetyl chloride78.50 g/mol 0.49 g (0.44 mL)6.201.1 eq
Triethylamine (Et₃N)101.19 g/mol 0.86 g (1.18 mL)8.461.5 eq
Dichloromethane (DCM)-25 mL--

Procedure:

  • Dissolve this compound (1.0 g, 5.64 mmol) and triethylamine (1.18 mL, 8.46 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (0.44 mL, 6.20 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (20 mL), 1 M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-acetyl-2-(4-methoxyphenyl)pyrrolidine.

III. N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems

N-arylation, the formation of a bond between the pyrrolidine nitrogen and an aromatic ring, is a powerful tool for creating complex molecules with diverse electronic and steric properties. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for this purpose.[2][3]

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle generally involves:

  • Oxidative addition of the aryl halide to a Pd(0) complex.

  • Coordination of the pyrrolidine to the palladium center.

  • Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

  • Reductive elimination of the N-arylpyrrolidine product, regenerating the Pd(0) catalyst.

Experimental Workflow: Buchwald-Hartwig N-Arylation

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Start Add Pd catalyst, ligand, base, This compound, and aryl halide to a dry flask. Add_Solvent Add anhydrous solvent under inert gas. Start->Add_Solvent Heat Heat the reaction mixture under inert atmosphere. Add_Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and filter. Monitor->Cool Concentrate Concentrate the filtrate. Cool->Concentrate Purify Purify by column chromatography. Concentrate->Purify End Characterize the N-arylated product. Purify->End

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Protocol: Synthesis of N-(4-methylphenyl)-2-(4-methoxyphenyl)pyrrolidine

This protocol outlines a typical Buchwald-Hartwig amination.

Reagent/SolventMolecular WeightQuantityMoles (mmol)Stoichiometry
This compound177.24 g/mol 1.0 g5.641.2 eq
4-Chlorotoluene126.58 g/mol 0.6 g (0.56 mL)4.701.0 eq
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 43 mg0.0470.01 eq
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66 g/mol 45 mg0.0940.02 eq
Sodium tert-butoxide (NaOtBu)96.10 g/mol 0.63 g6.581.4 eq
Toluene-20 mL--

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (43 mg, 0.047 mmol), XPhos (45 mg, 0.094 mmol), and sodium tert-butoxide (0.63 g, 6.58 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 4-chlorotoluene (0.56 mL, 4.70 mmol), this compound (1.0 g, 5.64 mmol), and anhydrous toluene (20 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-methylphenyl)-2-(4-methoxyphenyl)pyrrolidine.

IV. Applications of N-Functionalized this compound Derivatives

The N-functionalized derivatives of this compound are of significant interest in drug discovery and development. The strategic modification of the pyrrolidine nitrogen allows for the modulation of pharmacological activity across a range of biological targets.

  • Central Nervous System (CNS) Disorders: N-substituted pyrrolidine derivatives have been investigated as potential treatments for various CNS disorders. For instance, N-alkylated 3-(4-hydroxyphenyl)pyrrolidines have been synthesized and evaluated as selective antagonists for the NR1A/2B subtype of the NMDA receptor, which is implicated in various neurological conditions.[4]

  • Anticonvulsant Activity: The pyrrolidinone scaffold, which can be accessed from pyrrolidine precursors, is a key feature in many anticonvulsant drugs. The N-functionalization of these scaffolds can lead to compounds with potent antiseizure activity.[5][6]

  • Anticancer Agents: N-aryl urea derivatives containing a pyrrolidine moiety have been designed and synthesized as potential anticancer agents, demonstrating the utility of N-arylation in generating compounds with antiproliferative activity.

  • Antimicrobial and Antiviral Agents: The anisomycin antibiotic, which contains a substituted benzylpyrrolidine core, highlights the potential of this scaffold in developing anti-infective agents.[7]

V. Conclusion

The N-functionalization of this compound represents a versatile and powerful strategy for the generation of novel chemical entities with diverse biological activities. The protocols for N-alkylation, N-acylation, and N-arylation detailed in this guide provide a solid foundation for researchers to synthesize libraries of compounds for screening and lead optimization. The choice of functionalization strategy and the specific reagents employed will ultimately be dictated by the desired properties of the target molecules. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to achieving success in the synthesis of these valuable compounds.

References

Application Notes & Protocols: The Role of 2-(4-Methoxyphenyl)pyrrolidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on a particularly valuable derivative, 2-(4-Methoxyphenyl)pyrrolidine, a versatile building block whose unique structural features have positioned it as a cornerstone in the development of novel therapeutics.[2] The presence of the methoxyphenyl group significantly influences the molecule's physicochemical properties, often enhancing its ability to interact with biological targets and cross cellular membranes, making it particularly relevant for therapies targeting the Central Nervous System (CNS).[3] We will explore its application in diverse therapeutic areas, provide detailed synthetic and biological evaluation protocols, and discuss the causality behind key experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical entity.

Introduction: A Privileged Scaffold

This compound is a heterocyclic compound featuring a five-membered nitrogen-containing pyrrolidine ring attached to a methoxy-substituted phenyl group. This combination imparts a favorable balance of lipophilicity and polarity, crucial for optimizing pharmacokinetic profiles in drug candidates. It serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and is a valuable tool in neuroscience research for investigating neurotransmitter systems.[2] The pyrrolidine core provides a rigid, three-dimensional structure that can be readily functionalized, allowing for precise orientation of substituents to maximize binding affinity with biological targets.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in synthesis and drug design.

PropertyValueReference
CAS Number 74190-66-2[4]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.25 g/mol [2]
Appearance Colorless liquid[2]
Purity ≥ 96% (HPLC)[2]
Topological Polar Surface Area 21.3 Ų[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Core Logic of Application

The utility of the this compound scaffold can be understood through a logical workflow that progresses from the core structure to complex, biologically active molecules. This process involves strategic modifications to optimize potency, selectivity, and drug-like properties.

G A Core Scaffold This compound B N-Functionalization (Amidation, Alkylation, etc.) A->B Synthetic Diversification C Ring Modification (Substitution, Ring-opening) A->C Synthetic Diversification D Derivative Library Synthesis B->D C->D E High-Throughput Screening (Binding Assays, Functional Assays) D->E Biological Evaluation F Hit Identification E->F G Lead Optimization (SAR Studies, DMPK Profiling) F->G Iterative Improvement H Drug Candidate G->H

Caption: Drug discovery workflow using the scaffold.

Therapeutic Applications & Mechanisms

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The lipophilic nature of the methoxyphenyl group aids in crossing the blood-brain barrier, a critical hurdle in CNS drug design.[3] This has made the scaffold a focal point for developing agents against neurological and psychiatric conditions.

  • Acetylcholinesterase (AChE) Inhibitors: In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. Derivatives of this compound have been synthesized as potent AChE inhibitors. For instance, novel pyrrolidine-based benzenesulfonamide derivatives bearing a 4-methoxyphenyl substituent have demonstrated significant AChE inhibitory activity, with Kᵢ values in the nanomolar range.[1]

AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Signal Neuronal Signal Receptor->Signal Inhibitor Scaffold-Based Inhibitor (e.g., Compound 19b) Inhibitor->AChE Inhibition

Caption: Mechanism of AChE inhibition in the synapse.

  • Anticonvulsants: The pyrrolidine ring is a core component of many anticonvulsant drugs. Specifically, the pyrrolidine-2,5-dione scaffold has proven valuable in the treatment of epilepsy by interacting with voltage-gated ion channels.[6] While direct examples using the 2-(4-methoxyphenyl) moiety are emerging, the broader class of phenyl-pyrrolidines shows promise in modulating sodium and calcium currents, which are crucial for controlling neuronal excitability.[7]

Cardiovascular Disease
  • Calcium Channel Antagonists: This scaffold is a key intermediate in the synthesis of novel pyrrolopyridothiazepine derivatives designed as calcium channel antagonists.[8] These agents are being developed to treat hypertension and angina by selectively inhibiting the influx of extracellular Ca²⁺ through L-type voltage-dependent calcium channels, leading to vasodilation.[8] The synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][2][9]thiazepin-3(2H)-one represents a strategic effort to create analogues of existing drugs like diltiazem with improved potency and duration of action.[8]

Emerging Applications

The structural features of this compound lend themselves to a variety of other biological targets.

  • Antimicrobial Agents: Derivatives have been synthesized and tested for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[1]

  • Antidiabetic Agents (DPP-IV Inhibitors): Pyrrolidine sulfonamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[1]

  • Anticancer Agents: The natural antibiotic Anisomycin contains a p-methoxyphenyl group attached to a pyrrolidine ring. It functions by inhibiting protein biosynthesis by binding to the ribosome, highlighting the potential of this structural motif in developing new anticancer agents.[10]

Summary of Biological Activities
Derivative ClassTargetBiological ActivityTherapeutic AreaReference
BenzenesulfonamidesAcetylcholinesterase (AChE)Kᵢ = 27.21 ± 3.96 nMAlzheimer's Disease[1]
PyrrolopyridothiazepinesL-type Calcium ChannelsAntagonist activityCardiovascular[8]
1,2,4-OxadiazolesDNA Gyrase / Topoisomerase IVIC₅₀ = 120 ± 10 nM (E. coli)Antibacterial[1]
Pyrrolidine SulfonamidesDipeptidyl Peptidase-IV (DPP-IV)IC₅₀ = 11.32 ± 1.59 μMAntidiabetic[1]
(S)-PyrrolidinesCXCR4 ReceptorIC₅₀ = 79 nMAnticancer (Antimetastatic)[6]

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis and evaluation of compounds derived from this compound.

Protocol: Synthesis of a Pyrrolopyridothiazepine Intermediate

This protocol details the synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, a key intermediate for novel calcium channel antagonists, adapted from published methods.[8]

Objective: To prepare a key tricyclic intermediate for the development of diltiazem analogues.

Materials & Reagents:

  • Compound 9 (precursor, synthesized from 4-aminopyridine)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen atmosphere setup

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 300 mg (0.88 mmol) of the precursor compound 9 in 40 mL of anhydrous CH₂Cl₂. Stir until a clear solution is obtained.

  • Addition of PCl₅: In a separate, dry flask, carefully prepare a suspension of 276 mg (1.32 mmol) of PCl₅ in 20 mL of anhydrous CH₂Cl₂.

  • Initiation of Cyclization: Carefully add the PCl₅ suspension to the well-stirred solution of compound 9. Causality Note: PCl₅ acts as a dehydrating and chlorinating agent, facilitating the intramolecular cyclization required to form the thiazepinone ring.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain under reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Further Reaction: After 12 hours, remove the heat source and allow the mixture to stir at room temperature for an additional 12 hours to ensure complete reaction.

  • Work-up: Remove the solvent (CH₂Cl₂) under reduced pressure using a rotary evaporator. This will yield a dark, oily residue.

  • Purification: Treat the oily residue with ethyl acetate to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry in a vacuum oven to yield the final product, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepine-3(2H)-one.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes the use of the Ellman method to determine the AChE inhibitory activity of newly synthesized derivatives.

Objective: To quantify the potency (IC₅₀) of test compounds as inhibitors of AChE.

Materials & Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader (412 nm)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (15 mM) in deionized water.

    • Prepare a stock solution of DTNB (3 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in phosphate buffer. Self-Validation Note: Ensure the final DMSO concentration in the well is ≤1% to avoid interference with enzyme activity.

  • Assay Setup (in a 96-well plate):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of phosphate buffer.

    • For the positive control, use a known AChE inhibitor (e.g., Tacrine). For the negative control (100% activity), add buffer instead of the test compound.

  • Enzyme Incubation: Add 25 µL of the AChE solution to each well. Mix gently and incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add 25 µL of the ATCI substrate solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Outlook

This compound has firmly established itself as a high-value scaffold in medicinal chemistry. Its applications, particularly in the realm of CNS and cardiovascular diseases, demonstrate its potential for generating potent and selective drug candidates. The synthetic accessibility and the capacity for systematic structural modification make it an ideal starting point for drug discovery campaigns. Future efforts will likely focus on exploring its use in novel therapeutic areas, such as oncology and infectious diseases, and applying modern drug design strategies like fragment-based screening and computational modeling to unlock new, highly specific biological activities. The protocols and insights provided herein serve as a robust foundation for researchers to innovate and advance the therapeutic potential of this remarkable molecular framework.

References

Application Notes and Protocols for Enantioselective Alkylation Using (S)-1-Amino-2-(4-methoxyphenyl)pyrrolidine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Chirality in Modern Synthesis

The stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity.[1] Enantioselective α-alkylation of carbonyl compounds, a fundamental transformation for creating stereogenic centers, has been a subject of intense research. Among the most robust and reliable methods to achieve this is the use of chiral auxiliaries, which temporarily impart stereochemical control onto a prochiral substrate.

This guide focuses on the application of (S)-1-amino-2-(4-methoxyphenyl)pyrrolidine, a proline-derived chiral auxiliary, in the asymmetric α-alkylation of ketones and aldehydes. This methodology is a powerful extension of the well-established SAMP/RAMP hydrazone chemistry developed by Corey, Enders, and others.[1] The core principle involves the conversion of a carbonyl compound into a chiral hydrazone, followed by stereoselective alkylation of the corresponding azaenolate, and subsequent removal of the auxiliary to yield the desired chiral product with high enantiomeric purity. The 2-(4-methoxyphenyl) group serves as a rigid and sterically demanding substituent that effectively shields one face of the reactive intermediate, thereby directing the approach of the electrophile.

Mechanism of Stereocontrol: The Role of the Chiral Hydrazone

The high degree of stereocontrol exerted by (S)-1-amino-2-(4-methoxyphenyl)pyrrolidine is rooted in the formation of a conformationally rigid lithium azaenolate intermediate. The overall process can be dissected into three key stages:

  • Hydrazone Formation: The chiral auxiliary, (S)-1-amino-2-(4-methoxyphenyl)pyrrolidine, condenses with a prochiral ketone or aldehyde to form a chiral hydrazone. This step covalently links the source of chirality to the substrate.

  • Deprotonation and Azaenolate Formation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This generates a lithium azaenolate. The stereochemistry of this intermediate is crucial; it adopts a rigid, chelated structure where the lithium ion is coordinated to both the nitrogen atom of the azaenolate and likely interacts with the electron-rich 4-methoxyphenyl group. This coordination, combined with the steric bulk of the pyrrolidine and aryl moieties, locks the molecule into a specific conformation.

  • Face-Selective Alkylation: The rigid azaenolate presents two diastereotopic faces to an incoming electrophile (e.g., an alkyl halide). The bulky 2-(4-methoxyphenyl)pyrrolidine auxiliary effectively blocks one of these faces. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the highly diastereoselective formation of the new C-C bond.[2]

  • Auxiliary Cleavage: After the alkylation, the chiral auxiliary is cleaved from the product. This is most commonly achieved through ozonolysis or hydrolysis, which regenerates the carbonyl group, now with a newly installed chiral center at the α-position. The chiral auxiliary can often be recovered and reused.

Visualizing the Pathway: Mechanism of Asymmetric Alkylation

Asymmetric Alkylation Workflow Figure 1: Mechanism of Stereocontrol Start Prochiral Ketone/Aldehyde + (S)-Auxiliary Hydrazone Chiral Hydrazone Start->Hydrazone Condensation Azaenolate Rigid Li-Azaenolate Intermediate (Face Blocked by Auxiliary) Hydrazone->Azaenolate Deprotonation (LDA) Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation (R-X) Product Enantioenriched α-Alkylated Ketone/Aldehyde Alkylated_Hydrazone->Product Cleavage (Ozonolysis) Auxiliary_Recovered Recovered Auxiliary Alkylated_Hydrazone->Auxiliary_Recovered Cleavage

Caption: Mechanism of Stereocontrol.

Experimental Protocols: A Representative Model System

While specific reaction conditions may require optimization based on the substrate and electrophile, the following protocols, adapted from the well-documented SAMP/RAMP methodology, provide a robust starting point for researchers using the (S)-1-amino-2-(4-methoxyphenyl)pyrrolidine auxiliary. The following model system details the asymmetric α-alkylation of cyclohexanone.

Protocol 1: Formation of the Chiral Hydrazone

Objective: To synthesize the chiral hydrazone from cyclohexanone and (S)-1-amino-2-(4-methoxyphenyl)pyrrolidine.

Materials:

  • Cyclohexanone (1.0 eq)

  • (S)-1-amino-2-(4-methoxyphenyl)pyrrolidine (1.2 eq)

  • Anhydrous Toluene or Benzene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if used), add cyclohexanone and anhydrous toluene.

  • Add (S)-1-amino-2-(4-methoxyphenyl)pyrrolidine to the solution.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. If a trap is not used, add anhydrous MgSO₄ to the flask to sequester the water formed.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Filter off the MgSO₄ (if used) and wash with toluene.

  • Remove the solvent under reduced pressure to yield the crude hydrazone, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Visualizing the Workflow: Experimental Process

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Step 1: Preparation cluster_alkylation Step 2: Alkylation cluster_workup Step 3: Workup & Cleavage Start Combine Ketone & (S)-Auxiliary in Toluene Reflux Heat to Reflux (Azeotropic Water Removal) Start->Reflux Hydrazone Isolate Crude Hydrazone Reflux->Hydrazone Deprotonation Dissolve in THF, Cool to -78°C Add LDA Solution Hydrazone->Deprotonation Alkylation_Step Add Alkyl Halide (R-X) Warm to Room Temp Deprotonation->Alkylation_Step Quench Quench with Water Extract with Ether Alkylation_Step->Quench Ozonolysis Dissolve in CH2Cl2, Cool to -78°C Bubble O3 Gas Quench->Ozonolysis Reduction Quench with Me2S or PPh3 Ozonolysis->Reduction Purification Purify via Chromatography Reduction->Purification

References

Synthesis of novel ligands from 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Novel Ligands from 2-(4-Methoxyphenyl)pyrrolidine

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry and asymmetric catalysis. Its inherent chirality, conformational rigidity, and the electronic properties conferred by the methoxyphenyl group make it an exceptionally versatile starting material for the development of novel ligands. This guide provides an in-depth exploration of synthetic strategies to generate diverse libraries of compounds from this core structure. We will detail protocols for N-functionalization to create pharmacologically active agents, its application in the synthesis of chiral organocatalysts, and advanced modifications. The causality behind experimental choices is explained to provide researchers with a robust framework for innovation.

Introduction: The Strategic Value of the this compound Scaffold

The pyrrolidine ring is a cornerstone in drug design, ranking among the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] When substituted at the 2-position with a 4-methoxyphenyl group, the resulting scaffold, this compound, gains significant value. This is due to a combination of factors:

  • Stereochemical Control: The chiral center at the C2 position is fundamental for stereoselective interactions with biological targets, a critical aspect of modern drug development.

  • Structural Rigidity: The five-membered ring offers a degree of conformational constraint, which can lead to higher binding affinities and improved selectivity for target proteins.

  • Pharmacophoric Features: The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-stacking and hydrophobic interactions. The pyrrolidine nitrogen serves as a key handle for chemical modification and can act as a hydrogen bond acceptor or a basic center.[2]

This combination makes this compound a valuable starting point for synthesizing ligands targeting the central nervous system (CNS), as well as for developing potent asymmetric organocatalysts.[2][3] This document outlines several field-proven synthetic pathways originating from this versatile building block.

Synthetic Pathways and Protocols

The synthetic utility of this compound can be broadly categorized into modifications at the pyrrolidine nitrogen (N-functionalization) and its use as a chiral backbone for catalysts.

G cluster_n_func N-Functionalization Strategies cluster_catalyst Organocatalyst Synthesis start This compound (Starting Material) acylation N-Acylation start->acylation Acyl Halide, Base sulfonylation N-Sulfonylation start->sulfonylation Sulfonyl Chloride, Base alkylation N-Alkylation start->alkylation Alkyl Halide, Base prolinol_deriv Conversion to Prolinol Derivative start->prolinol_deriv Reduction (e.g., LiAlH4) ligands Bioactive Ligands (e.g., CNS Agents, Enzyme Inhibitors) acylation->ligands sulfonylation->ligands alkylation->ligands catalyst Thiourea / Squaramide Catalysts prolinol_deriv->catalyst Isothiocyanate or Squaramate Ester

Figure 1: Overview of synthetic diversification pathways for this compound.

N-Functionalization: Accessing Bioactive Ligands

The secondary amine of the pyrrolidine ring is the most common site for modification, allowing for the introduction of a wide array of functional groups to modulate the pharmacological properties of the resulting molecule.

N-acylation is a fundamental transformation for creating amide derivatives, which are prevalent in many drug molecules due to their metabolic stability and ability to form hydrogen bonds. This protocol describes a general procedure for the synthesis of N-benzoyl-2-(4-methoxyphenyl)pyrrolidine.

Rationale: The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is crucial. It acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively solubilizes both the reactants and the triethylammonium chloride salt byproduct, which can then be removed by an aqueous wash.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq., e.g., 177 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq., e.g., 167 µL, 1.2 mmol) to the stirred solution.

  • Acylation: Add benzoyl chloride (1.1 eq., e.g., 128 µL, 1.1 mmol) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide product.

Pyrrolidine-based benzenesulfonamide derivatives have shown promise as potent enzyme inhibitors, for example, against carbonic anhydrase and acetylcholinesterase.[4] This protocol details the synthesis of an N-arylsulfonyl derivative.

Rationale: Similar to N-acylation, this reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent in this reaction, as it is effective at neutralizing the HCl byproduct and can also catalyze the reaction.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq., 1.0 mmol) in pyridine (5 mL) at 0 °C.

  • Reagent Addition: Add 4-toluenesulfonyl chloride (1.05 eq., 1.05 mmol) portion-wise to the solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-cold 2 M HCl (25 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

Synthesis of Chiral Organocatalysts

The 2-arylpyrrolidine motif is central to the design of highly effective asymmetric organocatalysts, such as Jørgensen-Hayashi-type catalysts.[5] These catalysts utilize the pyrrolidine nitrogen to form an enamine or iminium ion intermediate, while the bulky aryl substituent provides a chiral environment to direct the stereochemical outcome of the reaction.

G start This compound prolinol (2R)-2-(Diphenyl(trimethylsilyloxy)methyl) pyrrolidine start->prolinol reagents1 1. n-BuLi, THF, -78°C 2. Benzophenone 3. TMSCl catalyst Jørgensen-Hayashi Type Organocatalyst prolinol->catalyst reagents2 Deprotection (e.g., TBAF or HCl)

Figure 2: Synthetic workflow for a diarylprolinol silyl ether catalyst.

This protocol outlines the synthesis of a key intermediate, a diarylprolinol derivative, which is the core of many powerful organocatalysts used in transformations like asymmetric Michael additions and aldol reactions.[6]

Rationale: The synthesis begins with the deprotonation of the pyrrolidine N-H using a strong base like n-butyllithium to form a lithium amide. This nucleophile then attacks an electrophilic ketone (benzophenone), followed by in-situ trapping of the resulting alkoxide with a silyl chloride (e.g., TMSCl) to form a stable silyl ether. The bulky diarylmethyl group is crucial for creating the necessary steric environment for high enantioselectivity in catalyzed reactions.

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq., 1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Stir the solution for 30 minutes at this temperature.

  • Ketone Addition: Add a solution of benzophenone (1.2 eq., 1.2 mmol) in anhydrous THF (5 mL) to the reaction mixture. Stir for 2 hours at -78 °C.

  • Silylation: Add chlorotrimethylsilane (TMSCl) (1.5 eq., 1.5 mmol) to the mixture and allow it to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired diarylprolinol silyl ether catalyst.

Data Summary

The following table summarizes representative ligands synthesized from this compound, highlighting the versatility of the scaffold.

Derivative Class Functionalization Typical Reagents Exemplary Yield Potential Application
AmideN-AcylationBenzoyl Chloride, Et₃N85-95%CNS Receptor Ligand[7]
SulfonamideN-SulfonylationTs-Cl, Pyridine70-85%Enzyme Inhibitor[4]
AmineN-AlkylationBenzyl Bromide, K₂CO₃60-75%Intermediate for Pharmaceuticals[3]
OrganocatalystDiarylprolinol Formationn-BuLi, Benzophenone, TMSCl75-90%Asymmetric Synthesis[5][6]

Conclusion

This compound is a powerful and versatile chiral building block. Simple, high-yielding modifications to the pyrrolidine nitrogen can generate extensive libraries of amide and sulfonamide ligands with significant potential for biological activity, particularly in neuroscience. Furthermore, its role as a precursor to highly effective diarylprolinol-based organocatalysts underscores its importance in the field of asymmetric synthesis. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore and exploit the full potential of this valuable scaffold in drug discovery and catalyst development.

References

The Role of 2-(4-Methoxyphenyl)pyrrolidine in Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of 2-(4-Methoxyphenyl)pyrrolidine as a chiral organocatalyst. While direct literature applications of this specific, unfunctionalized catalyst are sparse, its structural motif is central to a highly successful class of organocatalysts. This document leverages well-established principles and protocols from closely related 2-aryl-pyrrolidine derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The protocols herein are presented as representative methodologies, grounded in the fundamental mechanisms of enamine and iminium ion catalysis.

Introduction: The Privileged Pyrrolidine Scaffold

The chiral pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis. Since the pioneering work on proline-catalyzed intermolecular aldol reactions, the pyrrolidine motif has been identified as a "privileged scaffold". Its secondary amine is crucial for the formation of transient nucleophilic enamines or electrophilic iminium ions from carbonyl compounds, facilitating a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The introduction of a substituent at the C2 position provides a chiral environment that effectively controls the stereochemical outcome of these reactions. A C2-aryl group, such as the 4-methoxyphenyl group, plays a significant role in this stereodifferentiation. It acts as a steric shield, directing the approach of the electrophile to one face of the enamine intermediate. The electronic nature of the aryl ring can also influence the catalyst's reactivity. The methoxy group, being an electron-donating group, can subtly modulate the nucleophilicity of the pyrrolidine nitrogen.

This guide will focus on three key transformations where this compound and its derivatives have shown great potential:

  • Asymmetric Michael Addition: A powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

  • Asymmetric Aldol Reaction: A classic method for constructing β-hydroxy carbonyl units, which are ubiquitous in natural products.

  • Asymmetric Mannich Reaction: An essential transformation for the synthesis of chiral β-amino carbonyl compounds, precursors to valuable amino acids and alkaloids.

Mechanistic Principles: Enamine and Iminium Catalysis

The catalytic activity of this compound hinges on its ability to reversibly form two key intermediates with carbonyl compounds: enamines and iminium ions.

Enamine Catalysis

In this pathway, the pyrrolidine catalyst reacts with a ketone or an aldehyde to form a chiral enamine. This enamine is a more reactive nucleophile than the corresponding enol or enolate and readily participates in reactions with electrophiles. The C2-(4-methoxyphenyl) group effectively blocks one face of the enamine, leading to a highly enantioselective attack by the electrophile.

Caption: Generalized workflow for enamine catalysis.

Iminium Catalysis

For α,β-unsaturated aldehydes and ketones, this compound forms a chiral iminium ion. This transformation lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The steric hindrance from the C2-substituent again dictates the facial selectivity of the nucleophilic addition.

Iminium_Catalysis cluster_stereocontrol Stereocontrol Stereo_Model The 4-methoxyphenyl group blocks one face of the iminium ion, guiding the nucleophile's attack. Iminium Iminium Iminium->Stereo_Model

Caption: Generalized workflow for iminium ion catalysis.

Synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine

A reliable method for the synthesis of enantiopure 2-arylpyrrolidines is essential for their application in asymmetric catalysis. A common strategy involves the asymmetric reduction of the corresponding cyclic imine.

Protocol: Asymmetric Reduction of 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrrole

This protocol is adapted from methodologies for the synthesis of similar chiral pyrrolidines.

Materials:

  • 4-Methoxy-γ-aminobutyrophenone hydrochloride

  • Toluene

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Chiral reducing agent (e.g., (R)-B-MeO-9-BBN or a chiral oxazaborolidine catalyst with a stoichiometric borane source)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the cyclic imine: To a suspension of 4-methoxy-γ-aminobutyrophenone hydrochloride in toluene, add an aqueous solution of NaOH. Stir vigorously until all solids dissolve. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude cyclic imine, 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrole.

  • Asymmetric Reduction: Dissolve the crude imine in an anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., -78 °C). Add the chiral reducing agent solution dropwise over a period of 30 minutes.

  • Monitoring and Quenching: Stir the reaction mixture at the low temperature for the time specified by the reducing agent's protocol (typically several hours). Monitor the reaction progress by TLC or GC-MS. Once the reaction is complete, quench by the slow addition of methanol.

  • Work-up and Purification: Allow the mixture to warm to room temperature and then add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the boron complexes. Extract the aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract the product with diethyl ether or dichloromethane. Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford (S)-2-(4-Methoxyphenyl)pyrrolidine.

  • Characterization: Confirm the structure and enantiomeric excess of the final product using NMR spectroscopy and chiral HPLC analysis.

Application in Asymmetric Michael Addition

The conjugate addition of aldehydes or ketones to nitroolefins is a cornerstone transformation in organic synthesis. Pyrrolidine-based catalysts are highly effective in promoting this reaction via enamine catalysis. The following is a representative protocol adapted from studies on similar 2-arylpyrrolidine catalysts.

Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • (S)-2-(4-Methoxyphenyl)pyrrolidine

  • Benzoic acid (or other Brønsted acid co-catalyst)

  • trans-β-Nitrostyrene

  • Propanal

  • Solvent (e.g., Toluene, CHCl₃, or CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-(4-Methoxyphenyl)pyrrolidine (0.1 mmol, 20 mol%) and benzoic acid (0.1 mmol, 20 mol%).

  • Addition of Reactants: Add the chosen solvent (2.0 mL) followed by trans-β-nitrostyrene (0.5 mmol, 1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Initiation: Add propanal (1.5 mmol, 3.0 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the specific substrates and conditions.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification and Analysis: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

EntryAldehydeNitroalkeneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (syn/anti)ee (%)
1Propanalβ-Nitrostyrene20Toluene25>90>95:5>95
2Cyclohexanoneβ-Nitrostyrene20CHCl₃0>90>95:5>97
3Propanal(E)-2-Nitro-1-phenylprop-1-ene20CH₂Cl₂25>85>90:10>90

Table data is representative and based on results achieved with closely related 2-arylpyrrolidine catalysts.

Application in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Pyrrolidine-based catalysts facilitate this transformation through the formation of a nucleophilic enamine from a ketone donor, which then reacts with an aldehyde acceptor.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • (S)-2-(4-Methoxyphenyl)pyrrolidine

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Solvent (e.g., DMSO, DMF, or CH₂Cl₂)

  • Brønsted acid additive (e.g., acetic acid or benzoic acid, optional but often beneficial)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv), (S)-2-(4-Methoxyphenyl)pyrrolidine (0.1 mmol, 20 mol%), and the optional acid additive (0.1 mmol, 20 mol%) in the chosen solvent (1.0 mL).

  • Addition of Ketone: Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., -20 °C, 0 °C, or room temperature) until the aldehyde is consumed (monitored by TLC). Reaction times can range from 24 to 72 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and then with brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (anti/syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde20DMSO25>95>95:5>98
2AcetoneBenzaldehyde20DMF0>80->90
3Cyclopentanone4-Chlorobenzaldehyde20CH₂Cl₂-20>90>90:10>95

Table data is representative and based on results achieved with similar pyrrolidine-based catalysts.

Application in Asymmetric Mannich Reactions

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an active α-hydrogen. The organocatalytic asymmetric version provides a direct route to chiral β-amino carbonyl compounds.

Protocol: Asymmetric Mannich Reaction of Propanal with an N-PMP-protected Iminoglyoxylate

Materials:

  • (S)-2-(4-Methoxyphenyl)pyrrolidine

  • Ethyl (p-methoxyphenylimino)acetate

  • Propanal

  • Solvent (e.g., Dioxane or Toluene)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of ethyl (p-methoxyphenylimino)acetate (0.2 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) at room temperature, add (S)-2-(4-Methoxyphenyl)pyrrolidine (0.04 mmol, 20 mol%).

  • Addition of Aldehyde: Add propanal (1.0 mmol, 5.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for the required duration (typically 12-48 hours), monitoring by TLC.

  • Purification and Analysis: Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to obtain the desired Mannich product. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using ¹H NMR and chiral HPLC, respectively.

EntryAldehydeImineCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (syn/anti)ee (%) (syn)
1PropanalEthyl (p-methoxyphenylimino)acetate20Dioxane25>90>90:10>95
2IsobutanalEthyl (p-methoxyphenylimino)acetate20Toluene25>85>95:5>98
3PropanalN-Boc-benzaldimine20Dioxane25>80>85:15>90

Table data is representative and based on results achieved with analogous pyrrolidine catalysts.

Conclusion and Future Outlook

This compound belongs to a class of highly effective and versatile organocatalysts for asymmetric synthesis. Through the fundamental activation modes of enamine and iminium ion catalysis, it can facilitate the stereoselective formation of key carbon-carbon and carbon-nitrogen bonds. While direct, optimized protocols for this specific catalyst are not widely published, the principles derived from closely related and extensively studied 2-arylpyrrolidine derivatives provide a strong foundation for its application in Michael additions, aldol reactions, and Mannich reactions.

The future development in this area will likely focus on fine-tuning the electronic and steric properties of the C2-aryl substituent to further enhance reactivity and selectivity. The immobilization of these catalysts on solid supports for easier recovery and recycling is also a promising avenue for making these transformations more sustainable and industrially applicable. For researchers in drug discovery and process development, the operational simplicity, low toxicity, and predictable stereochemical outcomes offered by this compound and its congeners make them invaluable tools in the synthesis of complex chiral molecules.

Application Notes & Protocols: The Strategic Use of 2-(4-Methoxyphenyl)pyrrolidine Derivatives in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Linear Chain

Modern peptide science has moved far beyond the simple assembly of proteinogenic amino acids. The frontiers of drug development and materials science demand peptides with complex architectures, unnatural amino acid residues, and precise stereochemical control. While Solid-Phase Peptide Synthesis (SPPS) remains the workhorse for chain elongation[1][2][3], achieving these sophisticated molecular designs requires tools that operate with surgical precision at the atomic level.

This is the domain of asymmetric organocatalysis.[4][5] Organocatalysis leverages small, chiral organic molecules to catalyze chemical transformations with high stereoselectivity, avoiding the use of metals.[6] Within this field, chiral pyrrolidine scaffolds, inspired by the natural amino acid L-proline, have emerged as exceptionally versatile and powerful catalysts.[7][8]

This guide focuses on the application of 2-arylpyrrolidine derivatives, exemplified by 2-(4-Methoxyphenyl)pyrrolidine, not as direct building blocks within the peptide backbone, but as strategic catalysts to generate the highly valuable, stereochemically complex precursors required for advanced peptide synthesis. We will explore the underlying mechanisms, provide detailed experimental protocols, and delineate the causal logic behind their application.

Part 1: The Mechanistic Core: Enamine Catalysis with 2-Arylpyrrolidines

The power of 2-substituted pyrrolidines lies in their ability to engage in enamine catalysis, a mechanism pioneered and popularized with L-proline.[4][5] The secondary amine of the pyrrolidine ring is the functional core of this catalytic cycle.

The Catalytic Cycle Explained:

  • Enamine Formation: The catalyst, this compound, reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This step activates the carbonyl compound, transforming it from an electrophile into a soft nucleophile.

  • Stereoselective C-C Bond Formation: The chiral environment created by the catalyst, particularly the bulky 2-aryl substituent (the 4-methoxyphenyl group), effectively shields one face of the enamine. This steric hindrance directs the approach of an incoming electrophile (e.g., a nitroolefin) to the less hindered face, establishing a new stereocenter with high fidelity.

  • Iminium Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the functionalized product and regenerating the pyrrolidine catalyst to re-enter the cycle.

The 4-methoxyphenyl group is not merely a passive bulky substituent. Its electron-donating nature can modulate the electronic properties of the pyrrolidine nitrogen, influencing the nucleophilicity of the enamine intermediate and, consequently, the reaction kinetics.

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst 2-(4-MeOPh)Pyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Iminium Iminium Ion Enamine->Iminium + Electrophile (e.g., Nitroolefin) Iminium->Catalyst + H₂O - Product Product Chiral Product (e.g., γ-Nitro Aldehyde) Iminium->Product Aldehyde Aldehyde Substrate Aldehyde->Enamine Electrophile Electrophile Electrophile->Iminium

Caption: General workflow of the enamine catalytic cycle.

Part 2: Application Protocol: Synthesis of Chiral γ-Nitro Aldehyde Precursors

One of the most powerful applications of 2-arylpyrrolidine catalysts is in the asymmetric Michael addition of aldehydes to nitroolefins.[9][10] The resulting γ-nitro aldehydes are exceptionally versatile synthetic intermediates. The nitro group can be reduced to a primary amine, and the aldehyde can be oxidized to a carboxylic acid, providing a direct route to chiral γ-amino acids—a class of molecules with significant therapeutic potential.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol details a representative procedure for the synthesis of a chiral γ-nitro aldehyde using a 2-arylpyrrolidine organocatalyst.

Materials & Reagents:

  • (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (a common Hayashi-Jørgensen-type catalyst, conceptually similar in function to a this compound derivative)

  • trans-β-Nitrostyrene (Electrophile)

  • Propanal (Nucleophile)

  • Benzoic Acid (Co-catalyst/Additive)

  • Toluene (Solvent)

  • Saturated aq. NH₄Cl

  • Anhydrous MgSO₄

  • Silica Gel for column chromatography

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add trans-β-nitrostyrene (1.0 mmol, 149.1 mg).

  • Catalyst & Additive Loading: Add the (S)-2-arylpyrrolidine catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add propanal (3.0 mmol, 3.0 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst to Flask B 2. Add Solvent (Toluene) A->B C 3. Cool to 0 °C B->C D 4. Add Propanal (Nucleophile) C->D E 5. Stir & Monitor by TLC (12-24h) D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product: Chiral γ-Nitro Aldehyde I->J

Caption: Experimental workflow for organocatalyzed Michael addition.

Representative Data

The following table summarizes typical results for this class of reaction, demonstrating the high efficiency and stereoselectivity achievable.

EntryAldehyde NucleophileNitroolefin ElectrophileCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Propanaltrans-β-Nitrostyrene1095>95:599
2Butanal(E)-1-Nitroprop-1-ene108890:1097
3Cyclohexanecarbaldehydetrans-β-Nitrostyrene1591>99:198

Note: Data is representative of results found in organocatalysis literature for pyrrolidine-based catalysts.[10][11]

Part 3: Distinguishing Catalysis from Backbone Modification

It is critical for researchers to distinguish the role of 2-arylpyrrolidines as external catalysts from other proline-derived tools used directly within the peptide chain.

  • Organocatalysts (e.g., this compound): These are not incorporated into the final peptide. They are used in sub-stoichiometric amounts to facilitate a specific bond-forming reaction, are regenerated, and are removed during purification. Their purpose is to build complex chiral side chains or unnatural amino acid precursors before their incorporation into an SPPS workflow.

  • Pseudoprolines (Dipeptide Mimetics): These are dipeptide building blocks derived from serine or threonine that are intentionally incorporated into the growing peptide chain during SPPS.[12] Their function is to temporarily introduce a "kink" into the peptide backbone by forming an oxazolidine ring, which disrupts the inter-chain hydrogen bonding that leads to on-resin aggregation—a common cause of failed syntheses for "difficult sequences".[13] They are fundamentally different in both structure and application.

Conclusion and Outlook

This compound and its structural analogs represent a cornerstone of modern asymmetric organocatalysis, providing a robust and highly effective platform for the synthesis of complex chiral molecules. For the peptide scientist, their primary value lies not in direct participation in peptide bond formation, but in their strategic deployment to construct the non-standard, enantiopure amino acid precursors that are essential for developing next-generation peptide therapeutics and materials. By mastering the principles of enamine catalysis and applying the protocols outlined herein, researchers can significantly expand their synthetic capabilities, enabling the creation of novel peptides with precisely controlled three-dimensional structures.

References

Application Notes and Protocols: A Scalable Approach to Enantiopure 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Enantiomerically pure 2-arylpyrrolidines are pivotal structural motifs in a multitude of pharmaceutical agents and are extensively utilized as chiral ligands and catalysts in asymmetric synthesis. This document provides a comprehensive, field-tested guide for the scale-up synthesis of enantiopure 2-(4-methoxyphenyl)pyrrolidine. The protocol detailed herein is predicated on a robust chiral auxiliary-based strategy, ensuring high diastereoselectivity and excellent enantiomeric purity. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical guidance for transitioning from laboratory-scale to larger-scale production.

Introduction: The Significance of Chiral 2-Arylpyrrolidines

The pyrrolidine ring is a ubiquitous nitrogen-containing heterocycle found in a vast array of natural products and U.S. FDA-approved pharmaceuticals.[1] The stereochemistry at the 2-position, particularly when bearing an aryl substituent, is often critical for biological activity. Enantiopure this compound serves as a key chiral building block in the synthesis of more complex molecules, leveraging its defined three-dimensional structure to impart stereochemical control in subsequent transformations or to interact specifically with biological targets. Consequently, the development of efficient, scalable, and economically viable methods for its enantioselective synthesis is of paramount importance to the pharmaceutical industry.[2][3]

Strategic Approach: Chiral Auxiliary-Mediated Asymmetric Synthesis

For the scalable synthesis of enantiopure this compound, a chiral auxiliary-mediated approach offers a reliable and well-established methodology. This strategy provides excellent stereochemical control and is amenable to scale-up. Specifically, we will employ an N-tert-butanesulfinyl imine-based method. This approach involves the diastereoselective addition of a Grignard reagent to a chiral γ-chloro N-tert-butanesulfinyl imine, followed by cyclization and removal of the chiral auxiliary.[4][5][6]

Rationale for Method Selection:

  • High Diastereoselectivity: The tert-butanesulfinyl group effectively directs the nucleophilic attack of the Grignard reagent, leading to high diastereoselectivity in the key bond-forming step.[7]

  • Robust and Scalable: The reactions involved are generally high-yielding and tolerant of a range of functional groups, making them suitable for scale-up.

  • Access to Both Enantiomers: Both enantiomers of the final product can be readily accessed by starting with the corresponding (R)- or (S)-tert-butanesulfinamide.

  • Crystalline Intermediates: The sulfinamide intermediates are often crystalline, facilitating purification by recrystallization.

  • Facile Auxiliary Removal: The chiral auxiliary can be removed under mild acidic conditions, yielding the desired product without racemization.[4]

Detailed Synthesis Protocol

This protocol outlines the synthesis of (S)-2-(4-methoxyphenyl)pyrrolidine, starting from commercially available reagents. For the synthesis of the (R)-enantiomer, (S)-tert-butanesulfinamide should be used in the first step.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Chloro-1-(4-methoxyphenyl)butan-1-one≥98%Commercially AvailableStarting material
(R)-2-Methylpropane-2-sulfinamide≥98%Commercially AvailableChiral auxiliary
Titanium(IV) ethoxideSynthesis GradeCommercially AvailableLewis acid catalyst
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableReaction solvent
4-Methoxyphenylmagnesium bromide1.0 M in THFCommercially AvailableGrignard reagent
Lithium triethylborohydride (Super-Hydride®)1.0 M in THFCommercially AvailableReducing agent
Hydrochloric acid4 M in 1,4-dioxaneCommercially AvailableFor deprotection
Diethyl etherAnhydrousCommercially AvailableFor precipitation
Sodium sulfateAnhydrousCommercially AvailableDrying agent
Celite®---Commercially AvailableFiltration aid

Experimental Workflow

Scale-up Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Product Isolation A 1. 4-Chloro-1-(4-methoxyphenyl)butan-1-one D N-tert-Butanesulfinyl Imine Intermediate A->D B 2. (R)-tert-Butanesulfinamide B->D C 3. Ti(OEt)4 in THF C->D Catalyst F (S,R)-N-tert-Butanesulfinyl-2-(4-methoxyphenyl)pyrrolidine D->F E LiBEt3H in THF E->F Reducing Agent H (S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride Salt F->H G HCl in Dioxane G->H Acidic Cleavage L Enantiopure (S)-2-(4-Methoxyphenyl)pyrrolidine H->L Neutralization & Work-up I Aqueous NaOH J Extraction with DCM K Drying and Concentration QC_Workflow Start Final Product NMR ¹H and ¹³C NMR Start->NMR Structural Confirmation MS Mass Spectrometry Start->MS Molecular Weight Verification Purity GC/HPLC Purity Assay Start->Purity Chemical Purity Chiral_HPLC Chiral HPLC for ee Start->Chiral_HPLC Enantiomeric Purity Result Certificate of Analysis NMR->Result Data Compilation MS->Result Data Compilation Purity->Result Data Compilation Chiral_HPLC->Result Data Compilation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving enantioselectivity using the chiral organocatalyst, 2-(4-Methoxyphenyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical outcome of their asymmetric syntheses. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Introduction to this compound in Asymmetric Catalysis

This compound is a chiral secondary amine belonging to the broader family of pyrrolidine-based organocatalysts.[1][2] These catalysts are renowned for their ability to promote a wide range of enantioselective transformations, including Michael additions, aldol reactions, and cycloadditions.[1][3][4] The core principle of their catalytic action lies in the formation of chiral nucleophilic enamines or electrophilic iminium ions upon reaction with carbonyl compounds. The steric and electronic properties of the catalyst's substituents are crucial in creating a chiral environment that directs the approach of the substrate, thereby favoring the formation of one enantiomer over the other.[1] The 4-methoxyphenyl group in the titular catalyst can play a significant role in influencing the electronic and steric environment of the catalytic pocket through its electron-donating nature and spatial bulk.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces enantioselectivity?

A1: this compound, like other chiral secondary amine catalysts, primarily operates through enamine or iminium ion catalysis.

  • Enamine Catalysis (for reactions with aldehydes/ketones as nucleophiles): The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The bulky 4-methoxyphenyl group helps to shield one face of the enamine, directing the electrophile to the less hindered face, thus leading to an enantioselective outcome.

  • Iminium Ion Catalysis (for reactions with α,β-unsaturated aldehydes/ketones as electrophiles): The catalyst forms a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The catalyst's structure then dictates the facial selectivity of the nucleophilic addition.

Q2: What are the most common reactions where this compound can be used to improve enantioselectivity?

A2: This catalyst is particularly effective in, but not limited to, the following asymmetric transformations:

  • Michael Addition: The conjugate addition of nucleophiles (like aldehydes, ketones, or thiols) to α,β-unsaturated compounds.[3]

  • Aldol Reaction: The reaction between an enolate (or enamine intermediate) and a carbonyl compound to form a β-hydroxy carbonyl compound.[6]

  • [3+2] Cycloadditions: Reactions that form five-membered rings, which are prevalent in many biologically active molecules.[1]

Q3: How critical is the purity of the this compound catalyst?

A3: The chemical and enantiomeric purity of the catalyst is paramount.[7] Any impurities, especially acidic or basic ones, can interfere with the catalytic cycle, leading to the formation of racemic background products and a significant reduction in the observed enantiomeric excess (ee).[8] It is highly recommended to use a catalyst with the highest possible purity (≥96%).[9]

Troubleshooting Guide: Enhancing Enantioselectivity

This section provides a structured approach to troubleshooting common issues that can lead to suboptimal enantioselectivity in reactions catalyzed by this compound.

Problem 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Temperature Action: Systematically vary the reaction temperature. Rationale: Lowering the temperature often increases enantioselectivity.[3][7] This is because the transition states leading to the two enantiomers become more energetically distinct at lower temperatures, amplifying the preference for the formation of the major enantiomer.[7] It is advisable to screen temperatures from room temperature down to -78 °C.[7]
Inappropriate Solvent Choice Action: Screen a range of solvents with varying polarities and coordinating abilities. Rationale: The solvent can significantly influence the geometry and stability of the transition state.[7][10] Non-polar solvents like toluene or dichloromethane often provide better stereocontrol compared to polar coordinating solvents like THF or acetonitrile, as they are less likely to interfere with the key non-covalent interactions that dictate stereoselectivity.[7][11]
Incorrect Catalyst Loading Action: Optimize the catalyst loading, typically screening from 5 mol% to 20 mol%. Rationale: Insufficient catalyst loading can result in a significant uncatalyzed background reaction, which is non-enantioselective and thus lowers the overall ee.[7][12] Conversely, excessively high catalyst loading can sometimes lead to side reactions or catalyst aggregation, which may also be detrimental.[7]
Presence of Water or Other Impurities Action: Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Rationale: Water can hydrolyze the enamine or iminium ion intermediates, leading to a non-stereoselective pathway.[7] Acidic or basic impurities can neutralize the catalyst or interfere with the catalytic cycle.[8]
Problem 2: Poor Reaction Yield
Potential Cause Troubleshooting Steps & Explanation
Catalyst Instability or Degradation Action: Ensure the catalyst is stored under appropriate conditions (cool, dry, and under inert atmosphere) and handle it quickly when setting up the reaction. Rationale: Pyrrolidine-based catalysts can be susceptible to oxidative degradation, especially in the presence of air and trace metals.[7]
Unstable Intermediates Action: For reactions involving the in-situ generation of intermediates like azomethine ylides, ensure strictly anhydrous conditions. Rationale: Many intermediates in these catalytic cycles are sensitive to moisture and can decompose if not generated and consumed under the proper conditions.[7]
Suboptimal Reaction Time Action: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Rationale: Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of byproducts, thus reducing the isolated yield.[7]

Experimental Protocols & Data Presentation

General Protocol for an Asymmetric Michael Addition

This protocol provides a general workflow for the Michael addition of an aldehyde to a nitroolefin, a common application for pyrrolidine-based organocatalysts.

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (10 mol%).

  • Add the desired anhydrous solvent (e.g., toluene, 1.0 M).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (1.2 equivalents) and stir for 5-10 minutes.

  • Add the nitroolefin (1.0 equivalent) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Table 1: Influence of Reaction Parameters on Enantioselectivity (Illustrative Data)

The following table illustrates how varying key reaction parameters can impact the enantiomeric excess in a typical asymmetric reaction catalyzed by a pyrrolidine derivative.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Enantiomeric Excess (ee, %)
110Dichloromethane2575
210Dichloromethane088
310Dichloromethane-2095
410Toluene-2097
510THF-2060
65Toluene-2085
720Toluene-2097

This data is illustrative and serves to demonstrate general trends observed in organocatalysis.

Mechanistic Insights & Visualizations

The enantioselectivity of reactions catalyzed by this compound is rationalized by the formation of a sterically hindered intermediate that directs the incoming reactant to a specific face.

Diagram 1: General Catalytic Cycle of Enamine Catalysis

G cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Electrophile Electrophile Electrophile Product Product Iminium_Ion->Product + H2O Water Water

Caption: General catalytic cycle for enamine-mediated reactions.

Diagram 2: Proposed Transition State Model

G cluster_1 Transition State for Electrophilic Attack Enamine Chiral Enamine (Top face shielded by 4-methoxyphenyl group) Product_Formation Favored Product (S-enantiomer) Enamine->Product_Formation Forms C-C bond Electrophile Electrophile (E+) Electrophile->Enamine Approaches from less hindered bottom face

Caption: Steric shielding in the transition state.

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this and related scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our focus is on providing practical, experience-driven solutions to common problems, grounded in a thorough understanding of the underlying reaction mechanisms.

Structure of This Guide

This document is divided into two main sections:

  • Troubleshooting Guides for Specific Synthetic Routes: We will detail three common synthetic strategies for preparing this compound. Each section will include a step-by-step protocol, a discussion of the mechanism, and a detailed troubleshooting guide in a question-and-answer format.

  • General FAQs and Purification Strategies: This section addresses broader questions related to the synthesis and purification of this compound that are applicable across different synthetic routes.

Part 1: Troubleshooting Guides for Specific Synthetic Routes

Route 1: Intramolecular Reductive Amination

This approach is a robust and frequently employed method for the synthesis of pyrrolidines. It relies on the formation of an imine or enamine intermediate from a 1,4-dicarbonyl precursor, followed by in-situ reduction and cyclization.

Reaction: Synthesis of this compound from 4-oxo-4-(4-methoxyphenyl)butanal.

Step 1: Synthesis of 4-oxo-4-(4-methoxyphenyl)butanal (Not Detailed) This precursor can be synthesized via various methods, such as the Friedel-Crafts acylation of anisole with succinic anhydride, followed by selective reduction of the resulting carboxylic acid.

Step 2: Reductive Amination

  • To a solution of 4-oxo-4-(4-methoxyphenyl)butanal (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane [DCE] or methanol [MeOH], 0.1 M), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.

  • Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq).[1][2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane [DCM] or ethyl acetate [EtOAc]).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction & Cyclization cluster_2 Work-up & Purification Start 4-oxo-4-(4-methoxyphenyl)butanal + Ammonium Acetate in Solvent Imine_Formation Imine/Enamine Formation Start->Imine_Formation Add_Reductant Add NaBH(OAc)₃ or NaBH₃CN Imine_Formation->Add_Reductant Cyclization Intramolecular Cyclization Add_Reductant->Cyclization Quench Quench with NaHCO₃ Cyclization->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the reductive amination synthesis.

Question 1: My reaction is sluggish, and I see a significant amount of the starting dicarbonyl compound even after 24 hours. What could be the issue?

Answer: This is a common issue that can stem from several factors related to imine formation and the activity of the reducing agent.

  • Causality: Reductive amination is a two-step process within a single pot: imine/enamine formation and reduction. The rate of reduction of the carbonyl group by the hydride reagent can sometimes compete with the rate of imine formation.[3] If the carbonyl is reduced back to an alcohol before it can form an imine, the reaction will not proceed to the desired product.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for reductive aminations because it is less reactive towards ketones and aldehydes, but readily reduces the protonated imine (iminium ion).[1][2] If you are using NaBH₄, consider switching to NaBH(OAc)₃.

    • pH of the Reaction: The formation of the iminium ion is acid-catalyzed. Sometimes, the addition of a catalytic amount of acetic acid can accelerate the reaction. However, be cautious, as a very low pH can inactivate the amine nucleophile.

    • Pre-formation of the Imine: Allow the dicarbonyl compound and the amine source (ammonium acetate) to stir together for a longer period (e.g., 2-3 hours) before adding the reducing agent. This can increase the concentration of the imine intermediate.

Question 2: I am observing a significant byproduct with a mass corresponding to the hydroxylamine or an over-reduced species. How can I avoid this?

Answer: The formation of these byproducts is often related to the reactivity of the reducing agent and the reaction conditions.

  • Causality: Strong reducing agents can lead to the over-reduction of the intermediate imine or the starting carbonyl groups. The formation of a hydroxylamine derivative can also occur under certain conditions.

  • Troubleshooting Steps:

    • Control the Stoichiometry: Ensure that you are using a controlled amount of the reducing agent (typically 1.5 equivalents). An excess can lead to unwanted side reactions.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity of the reducing agent and improve selectivity.

    • Alternative Reducing Agents: If over-reduction is a persistent issue, consider using a milder reducing agent or a catalytic hydrogenation approach (e.g., H₂, Pd/C), which can sometimes offer better selectivity.

Route 2: Grignard Reaction with a Lactone Precursor

This synthetic route leverages the nucleophilic character of a Grignard reagent to add the 4-methoxyphenyl group to a suitable electrophile, such as a protected pyrrolidinone.

Reaction: Synthesis of this compound from N-Boc-2-pyrrolidinone.

Step 1: Preparation of 4-methoxyphenylmagnesium bromide (Not Detailed) This Grignard reagent is prepared from 4-bromoanisole and magnesium turnings in anhydrous THF under an inert atmosphere. It is also commercially available.[4]

Step 2: Grignard Addition

  • To a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenylmagnesium bromide (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • The resulting intermediate, a hemiaminal, is often unstable and is taken directly to the next step.

Step 3: Reduction and Deprotection

  • Dissolve the crude hemiaminal in a mixture of trifluoroacetic acid (TFA) and a suitable reducing agent like triethylsilane (Et₃SiH) (2-3 eq).

  • Stir the reaction at room temperature until the hemiaminal is consumed (monitor by TLC or LC-MS).

  • Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Diagram: Grignard Reaction Side Products

G Start N-Boc-2-pyrrolidinone + 4-MeOPhMgBr Desired_Product This compound Start->Desired_Product Nucleophilic Addition Side_Product_1 Enolization Product (Recovered Starting Material) Start->Side_Product_1 Deprotonation (Base) Side_Product_2 Ring-Opened Product (Diol) Start->Side_Product_2 Double Addition to Lactone Side_Product_3 Biphenyl Impurity (from Grignard prep) Start->Side_Product_3 Present from Start

Caption: Potential side reactions in the Grignard synthesis.

Question 1: My yield is low, and I recover a lot of my N-Boc-2-pyrrolidinone starting material. What is happening?

Answer: This is a classic problem when using Grignard reagents with enolizable carbonyl compounds.

  • Causality: Grignard reagents are not only strong nucleophiles but also strong bases.[4][5] The α-protons to the carbonyl in N-Boc-2-pyrrolidinone are acidic and can be deprotonated by the Grignard reagent to form an enolate. This is an acid-base reaction that consumes the Grignard reagent and regenerates the starting material upon workup.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the addition of the Grignard reagent at a very low temperature (e.g., -78 °C). This generally favors the nucleophilic addition pathway over the enolization (deprotonation) pathway.

    • Use a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can pre-complex with the carbonyl oxygen, making the carbonyl carbon more electrophilic and favoring nucleophilic attack over deprotonation. This is known as the Luche reduction condition, although in this context it's used to promote addition.

    • Check Grignard Reagent Quality: Ensure your Grignard reagent is of high quality and accurately titrated. Old or poorly prepared Grignard reagents can contain magnesium hydroxides, which can exacerbate the basicity issues.

Question 2: I am seeing a significant amount of a diol byproduct. How can this be avoided?

Answer: The formation of a diol indicates a double addition of the Grignard reagent, which is more common with esters and lactones than with ketones.

  • Causality: The initial addition of the Grignard reagent to the lactone forms a hemiaminal intermediate. This can ring-open to an aldehyde, which then reacts with a second equivalent of the Grignard reagent.[4][6] While the N-Boc group can stabilize the hemiaminal, this pathway can still occur, especially if the reaction is allowed to warm up prematurely.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low temperature (-78 °C) throughout the addition and stirring process. Do not let the reaction warm up before quenching.

    • Inverse Addition: Add the lactone solution slowly to the Grignard reagent solution (inverse addition). This can sometimes help to avoid the buildup of the intermediate and subsequent side reactions.

    • Careful Stoichiometry: Use only a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents).

Route 3: Pictet-Spengler Type Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[7][8] A modified version can be used to synthesize 2-arylpyrrolidines.

Reaction: Synthesis of this compound from 4-methoxyaniline and 2,5-dimethoxytetrahydrofuran.

Step 1: Formation of the N-Aryl Pyrrolidine

  • In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid (0.5 M).

  • Heat the reaction mixture to 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting aniline.

  • Cool the reaction to room temperature and pour it into a beaker of ice water.

  • Basify the mixture with a strong base (e.g., 50% NaOH solution) to pH > 12.

  • Extract the aqueous layer with EtOAc or DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • The crude product, N-(4-methoxyphenyl)pyrrolidine, can be purified by chromatography or used directly in the next step.

Step 2: This protocol leads to the N-substituted product. A subsequent rearrangement or alternative starting materials would be needed to achieve the 2-substituted product. A more direct Pictet-Spengler approach would involve a different precursor.

A more direct, albeit more complex, Pictet-Spengler approach would involve the cyclization of an intermediate like N-(4,4-diethoxybutyl)-4-methoxyaniline.[9][10][11]

Question 1: The reaction is not going to completion, and I have a complex mixture of products.

Answer: The efficiency of the Pictet-Spengler reaction is highly dependent on the reaction conditions and the stability of the iminium ion intermediate.

  • Causality: The reaction proceeds via an iminium ion, which is formed under acidic conditions.[12] If the conditions are not optimal, side reactions such as polymerization or the formation of stable, unreactive intermediates can occur. The nucleophilicity of the aromatic ring is also crucial; electron-donating groups like the methoxy group on the aniline facilitate the reaction.

  • Troubleshooting Steps:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While acetic acid is often used, stronger acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) can be more effective, but may also promote side reactions. An optimization screen of the acid catalyst may be necessary.

    • Temperature: Higher temperatures can drive the reaction to completion but may also lead to decomposition. A careful optimization of the reaction temperature is recommended.

    • Water Scavenging: The reaction generates water, which can be detrimental. Performing the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can improve yields.

Question 2: I am observing the formation of a dimeric or polymeric byproduct. How can I minimize this?

Answer: Dimerization or polymerization can occur if the intermediate iminium ion reacts with another molecule of the starting material or product rather than undergoing intramolecular cyclization.

  • Causality: This is often an issue of concentration. At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Troubleshooting Steps:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This will favor the intramolecular pathway.

    • Slow Addition: If using a pre-formed imine precursor, adding it slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate.

Part 2: General FAQs and Purification Strategies

FAQ 1: What are the best practices for purifying this compound?

Answer: this compound is a basic compound, which influences the choice of purification method.

  • Column Chromatography:

    • Normal Phase (Silica Gel): A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). To prevent the basic amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.1-1%).

    • Reverse Phase (C18): This can also be an effective method, particularly for more polar byproducts. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape. Note that if you use an acidic modifier, your product will be isolated as the corresponding salt.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like EtOAc.

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities will remain in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12.

    • Extract the free amine back into an organic solvent.

    • Dry and concentrate to obtain the purified product.

FAQ 2: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic methods should be used.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show the characteristic signals for the methoxy group, the aromatic protons, and the protons of the pyrrolidine ring. Impurities can often be identified by the presence of unexpected signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Techniques like GC-MS or LC-MS are excellent for assessing purity and identifying the molecular weights of any byproducts.

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC): These methods are essential for monitoring the reaction progress and assessing the purity of the final product. A single spot on a TLC plate (in multiple solvent systems) or a single peak in an LC chromatogram is a good indication of purity.

Table 1: Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction Insufficient activation of carbonyl/imine, competitive side reactions.Optimize acid catalyst and temperature, use a more selective reducing agent (e.g., NaBH(OAc)₃), pre-form imine before reduction.
Formation of Over-reduced Products Reducing agent is too reactive, excess reducing agent.Use a milder reducing agent, control stoichiometry and temperature.
Enolization of Carbonyl (Grignard) High basicity of the Grignard reagent.Lower reaction temperature (-78 °C), use a Lewis acid additive (e.g., CeCl₃).
Formation of Dimeric/Polymeric Products High concentration favoring intermolecular reactions.Use high dilution conditions, slow addition of a key reagent.
Product Streaking on Silica Gel Basic nature of the amine product interacting with acidic silica.Add a basic modifier (e.g., 0.1-1% Et₃N) to the chromatography eluent.

References

Technical Support Center: Purification of 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Methoxyphenyl)pyrrolidine. This molecule is a valuable chiral building block in medicinal chemistry and drug development, often serving as a precursor for a range of pharmacologically active compounds.[1][2][3] However, its purification presents several common challenges, from its physical state as a viscous oil or low-melting solid to the critical need for enantiomeric separation.

This guide is structured to provide direct, actionable solutions to problems you may encounter in the lab. It combines established protocols with the underlying chemical principles to empower you to not only solve immediate issues but also to strategically optimize your purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific, hands-on problems encountered during the purification of this compound.

Q1: My final product is a persistent oil and refuses to crystallize, even after removing all solvent under high vacuum. How can I obtain a solid?

This is a frequent issue, as the free base of this compound can be a low-melting solid or a thick oil, and residual impurities can further inhibit crystallization.

Root Cause Analysis: The basic nitrogen of the pyrrolidine ring readily interacts with acidic impurities or even atmospheric CO₂, creating a complex mixture. Furthermore, even small amounts of solvent or structurally similar impurities can act as a "eutectic" mixture, depressing the melting point.

Solutions:

  • Trituration: This technique uses a solvent in which your desired compound is poorly soluble but the impurities are soluble.

  • Salt Formation: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) dramatically increases its crystallinity and melting point. This is often the most reliable method.

Experimental Protocol: Trituration for Inducing Crystallization

  • Place the crude oil in a flask with a stir bar.

  • Add a small volume of a non-polar solvent in which the product is expected to be sparingly soluble (e.g., cold hexanes, pentane, or diethyl ether). Start with enough solvent to just cover the oil.

  • Stir the mixture vigorously at room temperature or in an ice bath. The oil should slowly convert into a fine precipitate or powder as the soluble impurities are washed away.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Once the solid has formed, continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

Q2: I am running a silica gel column to purify my crude product, but I'm seeing severe tailing and poor separation. What is causing this and how can I fix it?

Root Cause Analysis: The basic lone pair on the pyrrolidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, causing the characteristic "tailing" or "streaking" of the product spot on TLC or a broad peak from the column.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to the eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If tailing persists, switching to a more neutral or basic stationary phase like alumina (Al₂O₃) can resolve the issue.

Data Presentation: Recommended Eluent Systems for Chromatography

Stationary PhaseBase Eluent SystemModifierTypical ConcentrationRationale
Silica GelDichloromethane/MethanolTriethylamine (Et₃N)0.5 - 2% (v/v)Et₃N is a volatile base that neutralizes silica's acidic sites without being difficult to remove later.
Silica GelEthyl Acetate/HexanesAmmonia (in MeOH)1 - 2% of a 7N solutionA stronger base modifier, useful for particularly stubborn cases of tailing.
Alumina (Neutral)Ethyl Acetate/HexanesNone requiredN/AAlumina is less acidic than silica, reducing the strong interaction with the amine.

Q3: My post-column fractions are pure by TLC, but after removing the solvent, my yield is very low. Where is my product going?

Root Cause Analysis: If you used a triethylamine-modified eluent (as suggested in Q2), the issue often lies in the final solvent removal step. This compound can form a volatile azeotrope with triethylamine, or more commonly, form a non-volatile salt with any acidic residue (like HCl from chlorinated solvents). The free base itself also has some volatility.

Solutions & Workflow:

  • Acid-Base Extraction: Before concentrating the combined fractions, perform a liquid-liquid extraction. Wash the organic solution with dilute acid (e.g., 1M HCl) to convert the amine into its non-volatile hydrochloride salt in the aqueous layer. Wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with 2M NaOH to pH > 11) and re-extract your purified product back into an organic solvent like dichloromethane.

  • Avoid High Temperatures: When using a rotary evaporator, use a low water bath temperature (<40°C) and moderate vacuum to minimize loss of the free base product.

Mandatory Visualization: Purification Workflow Decision Tree

G start Crude Product check_purity Assess Purity (TLC/LCMS) start->check_purity is_oil Product is an Oil? check_purity->is_oil Impure final_product Pure Product check_purity->final_product Pure column Column Chromatography (Et3N modified eluent) is_oil->column No (Solid) triturate Trituration or Salt Formation is_oil->triturate Yes extract Acid/Base Extraction of Combined Fractions column->extract triturate->final_product concentrate Concentrate under Reduced Pressure (<40°C) extract->concentrate concentrate->final_product

Caption: Decision workflow for purifying crude this compound.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions about the purification of this compound.

Q1: What are the primary methods for purifying crude this compound on a multigram scale?

For larger quantities, chromatography can be cumbersome. The most effective methods are:

  • Vacuum Distillation: The free base can be distilled under high vacuum. This is excellent for removing non-volatile impurities (salts, catalysts) and some less-volatile organic impurities. However, it will not separate compounds with similar boiling points and is not suitable for resolving enantiomers.

  • Crystallization as a Salt: This is a highly effective method for achieving high purity. The crude amine is dissolved in a suitable solvent (like isopropanol or ethanol) and treated with an acid (e.g., HCl in ether, or a solution of tartaric acid). The resulting salt often has excellent crystalline properties and can be easily isolated by filtration.

Q2: How can I resolve the racemic mixture of this compound without using expensive chiral chromatography?

Classical resolution via diastereomeric salt formation is a time-tested and scalable method.[4]

Scientific Principle: A racemic mixture contains two enantiomers. By reacting this mixture with a single enantiomer of a different chiral compound (the "resolving agent," typically a chiral acid), you form a mixture of two diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

  • Dissolve 1 equivalent of racemic this compound in a minimal amount of a warm solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, in the same warm solvent. Note: Using 0.5 equivalents ensures that only one diastereomeric salt will preferentially crystallize.

  • Slowly add the tartaric acid solution to the stirred amine solution. A precipitate should begin to form.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystallization.

  • Collect the crystalline solid (the less soluble diastereomeric salt) by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • To recover the enantiomerically enriched free amine, dissolve the salt in water, basify the solution with NaOH to pH > 11, and extract with an organic solvent (e.g., dichloromethane).

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC. The other enantiomer remains in the initial filtrate and can be recovered.

Mandatory Visualization: Concept of Chiral Resolution

G cluster_0 Step 1: Racemic Amine + Chiral Acid cluster_1 Step 2: Formation of Diastereomeric Salts cluster_2 Step 3: Fractional Crystallization cluster_3 Step 4: Liberation of Free Amine R-Amine R-Amine Mix + R-Amine->Mix S-Amine S-Amine S-Amine->Mix L-Acid L-Acid L-Acid->Mix R-Amine_L-Acid [R-Amine • L-Acid] (Salt A) Mix->R-Amine_L-Acid S-Amine_L-Acid [S-Amine • L-Acid] (Salt B) Mix->S-Amine_L-Acid Crystals Less Soluble Salt (e.g., Salt A) R-Amine_L-Acid->Crystals Precipitates Filtrate More Soluble Salt (e.g., Salt B) S-Amine_L-Acid->Filtrate Stays in Solution Pure_R_Amine Pure R-Amine Crystals->Pure_R_Amine Basify & Extract Pure_S_Amine Pure S-Amine Filtrate->Pure_S_Amine Basify & Extract

Caption: Separation of enantiomers via diastereomeric salt formation.

Q3: What are the most common impurities found in crude this compound synthesized via reductive amination of 1-(4-methoxyphenyl)-4-oxobutylamine or a related precursor?

Root Cause Analysis: The impurities are typically remnants of the starting materials or byproducts of the reaction chemistry.

Common Impurities:

  • Starting Ketone/Aldehyde: Incomplete reaction can leave the carbonyl-containing precursor. This can often be removed by an acidic wash, as the basicity is different.

  • Over-reduction Products: If harsh reducing agents are used (e.g., LiAlH₄), the aromatic methoxy group could potentially be reduced, although this is less common.

  • Dimeric Byproducts: The intermediate imine can sometimes react with another molecule of starting material or product, leading to higher molecular weight impurities.[5][6]

  • Residual Reagents: Borohydride salts or other reducing agent byproducts must be carefully quenched and removed during the aqueous workup.

Purity Assessment: A combination of ¹H NMR, LC-MS, and GC-MS is recommended to identify these impurities and confirm the structure of the final product.[7]

References

Technical Support Center: Optimization of Catalytic Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic reactions. Here, you will find practical, field-proven insights presented in a direct question-and-answer format to help you troubleshoot common issues and enhance the performance of your catalytic systems. Our approach is grounded in explaining the "why" behind experimental choices, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when developing and optimizing a catalytic reaction.

Q1: My catalytic reaction has a very low yield. Where should I start troubleshooting?

A1: A low yield is a common issue that can stem from several factors. A systematic approach is crucial. First, verify the integrity of your starting materials and catalyst. Impurities in reagents or solvents can act as catalyst poisons.[1][2][3] Ensure your catalyst is active; if it's a pre-catalyst, confirm that the active species is being generated in situ.

Next, evaluate your reaction conditions. Key parameters to investigate are:

  • Temperature: The reaction may require a higher temperature to overcome the activation energy.[4][5] Conversely, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

  • Catalyst Loading: Insufficient catalyst will naturally lead to low conversion.[6] However, simply increasing the loading is not always the solution, as it can lead to side reactions due to the overcrowding of active sites.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over time to determine the optimal duration.

If adjusting these parameters doesn't improve the yield, consider the possibility of catalyst deactivation.

Q2: How can I determine the optimal catalyst loading for my reaction?

A2: Finding the right balance for catalyst loading is key for both efficiency and cost-effectiveness.[7] A systematic screening process is the most effective method.[6]

  • Literature Precedent: Start with a catalyst loading reported for similar transformations. A typical starting point is 1-5 mol%.[6]

  • Loading Screen: Set up a series of small-scale parallel reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).

  • Monitor Progress: Track the conversion of your starting material to the product over time for each reaction using techniques like GC, LC-MS, or NMR.[6]

  • Analyze Results: Plot conversion against time for each loading. The optimal loading will achieve the desired conversion in a reasonable timeframe without promoting significant byproduct formation.

The following table illustrates a typical catalyst loading screen:

Catalyst Loading (mol%)Time (h) for >95% ConversionObserved Byproducts
0.5> 24Minimal
1.012Minimal
2.06Trace amounts
5.02Significant increase
10.01High levels

Q3: My reaction is showing poor selectivity. What are the likely causes and how can I improve it?

A3: Poor selectivity, the formation of undesired byproducts, is a common challenge in catalysis.[8] The root cause often lies in the reaction conditions influencing the relative rates of competing reaction pathways.[9]

Key factors influencing selectivity include:

  • Temperature and Pressure: These parameters can alter the energy landscape of the reaction, favoring one pathway over another.[5][10][11] A systematic screening of both temperature and pressure is recommended.

  • Solvent: The solvent can have a profound impact on selectivity by stabilizing or destabilizing transition states of different pathways.[12][13][14] Non-polar solvents might favor one product, while polar solvents favor another.[12]

  • Catalyst and Ligands: The nature of the catalyst itself, including the metal center and the surrounding ligands, plays a crucial role. Modifying the steric and electronic properties of the ligands is a powerful tool to tune selectivity.[14][15]

  • Reactant Concentration: In some cases, the concentration of reactants can influence selectivity, especially in reactions where dimerization or polymerization of the starting material is a possible side reaction.[11]

Troubleshooting Guides

This section provides detailed guidance on specific problems you might encounter during your experiments.

Guide 1: Diagnosing and Addressing Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[18] It is an inevitable process for most catalysts, but its effects can be mitigated.[18]

Q: My reaction starts well but then slows down or stops completely before reaching full conversion. How do I know if my catalyst is deactivating and what can I do about it?

A: This is a classic sign of catalyst deactivation. There are several primary mechanisms of deactivation:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[19] Common poisons include sulfur, nitrogen, and phosphorus compounds.[19]

    • Troubleshooting:

      • Purify Reagents: Ensure the purity of your starting materials, solvents, and any gases used.[1][3]

      • Introduce a Scavenger: In some cases, adding a scavenger that preferentially binds to the poison can protect the catalyst.

  • Fouling: This is the physical deposition of carbonaceous materials (coke) or other high molecular weight byproducts on the catalyst surface, blocking pores and active sites.[19][20]

    • Troubleshooting:

      • Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.[21]

      • Regeneration: For some catalysts, the coke can be burned off in a controlled manner with air or oxygen, a process known as regeneration.[20]

  • Sintering: This is the thermal degradation of the catalyst, where the small, highly active metal particles on a support agglomerate into larger, less active particles.[22][23] This is often irreversible.

    • Troubleshooting:

      • Lower Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.

      • Choose a More Stable Catalyst: Some catalyst supports and formulations are more resistant to sintering.

Below is a workflow to diagnose potential catalyst deactivation:

G A Reaction stops prematurely B Add fresh catalyst to the reaction mixture A->B C Does the reaction restart? B->C D Yes: Catalyst Deactivation Likely C->D Yes E No: Potential issues with reagents or conditions C->E No F Investigate Poisoning: - Analyze reagent purity - Test scavengers D->F G Investigate Fouling: - Analyze catalyst for coke - Modify conditions to reduce coking D->G H Investigate Sintering: - Characterize catalyst particle size - Operate at lower temperatures D->H I Verify Reagent Stability Re-evaluate Reaction Conditions E->I

Caption: A decision tree for troubleshooting suspected catalyst deactivation.

Guide 2: The Impact of Solvents on Catalytic Reactions

The choice of solvent is often underestimated but can dramatically influence reaction outcomes.[13][14][15] Solvents can affect catalyst activity and selectivity in multiple ways.[12]

Q: How do I choose the right solvent for my catalytic reaction, and how can I use solvent effects to optimize my results?

A: The ideal solvent should dissolve all reactants and the catalyst, be inert under the reaction conditions, and allow for easy product isolation. Beyond these basics, the solvent plays a more active role:

  • Solvation and Stabilization: Solvents can stabilize the catalyst, reactants, and reaction intermediates, thereby altering the reaction rate and selectivity.[12] For example, polar solvents may be required to stabilize charged intermediates.

  • Mass Transfer: The solvent viscosity and its ability to dissolve gases (like hydrogen in hydrogenations) can impact the rate of mass transfer of reactants to the catalyst surface.[12]

  • Direct Participation: In some cases, the solvent can directly participate in the catalytic cycle.

Experimental Protocol for Solvent Screening:

  • Initial Selection: Based on literature for similar reactions and the solubility of your components, select a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, acetonitrile, ethanol, water).[14][15]

  • Parallel Screening: Perform small-scale reactions in each solvent under identical conditions (temperature, pressure, catalyst loading, and concentrations).

  • Monitor and Analyze: Monitor the reaction progress (conversion and selectivity) over time for each solvent.

  • Binary Mixtures: If a single solvent does not provide optimal results, consider using binary mixtures to fine-tune the properties of the reaction medium. For example, a mixture of ethanol and water can sometimes provide superior results to either solvent alone.[15]

The following diagram illustrates the multifaceted role of the solvent:

G Solvent Solvent Catalyst Catalyst Performance Solvent->Catalyst influences Solubility Reactant/Catalyst Solubility Catalyst->Solubility Stability Transition State Stabilization Catalyst->Stability MassTransfer Mass Transfer (e.g., gas solubility) Catalyst->MassTransfer Mechanism Direct Participation in Mechanism Catalyst->Mechanism

Caption: The influence of the solvent on key aspects of catalyst performance.

Guide 3: The Role of Mixing and Mass Transfer

In heterogeneous catalysis, the reaction occurs at the interface between phases. Therefore, efficient mixing and mass transfer are critical for achieving optimal reaction rates.[24][25]

Q: My reaction rate is much lower than expected, even with a high catalyst loading. Could mixing be the issue?

A: Yes, poor mixing can lead to mass transfer limitations, where the rate of the reaction is limited by the transport of reactants to the catalyst surface rather than the intrinsic kinetics of the catalyst.[26][27] This is a common issue when scaling up reactions.[28]

How to Diagnose Mass Transfer Limitations:

  • Vary the Stirring Speed: A key indicator of mass transfer limitations is if the reaction rate increases with an increased stirring speed. If the rate is independent of the stirring speed, the reaction is likely kinetically controlled.

  • Catalyst Particle Size: For solid catalysts, using smaller particle sizes increases the surface area-to-volume ratio. If the reaction rate increases with smaller particles, it may indicate intraparticle diffusion limitations.

Experimental Workflow to Test for Mass Transfer Limitations:

G Start Low Reaction Rate Observed Stirring Perform reactions at varying stirring speeds (e.g., 300, 600, 900 RPM) Start->Stirring Rate_Stirring Does the reaction rate increase with stirring speed? Stirring->Rate_Stirring MT_Limited Mass Transfer Limitation Likely Rate_Stirring->MT_Limited Yes Kinetic_Control Kinetically Controlled Rate_Stirring->Kinetic_Control No Optimize_Mixing Optimize mixing conditions: - Increase stirring speed - Use baffled flask/reactor MT_Limited->Optimize_Mixing

Caption: A workflow for diagnosing external mass transfer limitations.

References

Technical Support Center: 2-(4-Methoxyphenyl)pyrrolidine Auxiliary Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral auxiliary methodologies. This guide provides in-depth troubleshooting and practical advice for the removal of the 2-(4-Methoxyphenyl)pyrrolidine auxiliary, a crucial step in asymmetric synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the this compound auxiliary and why is its removal a critical step?

The this compound moiety is a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After inducing the desired chirality in your molecule, the auxiliary must be cleanly and efficiently removed to reveal the final chiral product and to recover the auxiliary for potential reuse.

Incomplete or non-selective removal can lead to a mixture of products, complicating purification and lowering the overall yield of your target molecule. The choice of cleavage method is critical and depends heavily on the stability of your desired product to the reaction conditions.

Troubleshooting Cleavage Methods

Choosing the right method to cleave the N-acyl bond between your product and the auxiliary is paramount. The stability of amides makes this a non-trivial step, often requiring forcing conditions which can compromise sensitive functional groups elsewhere in the molecule.[1]

Below, we compare the three main strategies for auxiliary removal.

Workflow for Selecting a Cleavage Method

Use the following decision tree to guide your selection of an appropriate cleavage method based on the functional groups present in your molecule.

Cleavage Method Selection start Substrate with Auxiliary q_acid_stable Is the product stable to strong acid/base and heat? start->q_acid_stable hydrolysis Hydrolytic Cleavage (Acidic or Basic) q_acid_stable->hydrolysis Yes q_reductive_stable Are other functional groups (esters, ketones, etc.) absent or protected? q_acid_stable->q_reductive_stable No end_hydrolysis Yields Carboxylic Acid hydrolysis->end_hydrolysis reductive Reductive Cleavage (e.g., LiAlH4) q_reductive_stable->reductive Yes q_oxidative_stable Is the product stable to strong oxidants? q_reductive_stable->q_oxidative_stable No end_reductive Yields Primary Alcohol or Amine reductive->end_reductive oxidative Oxidative Cleavage (e.g., CAN) q_oxidative_stable->oxidative Yes q_oxidative_stable->end_reductive No (Consider milder reductive methods) end_oxidative Yields Carboxylic Acid oxidative->end_oxidative

Caption: Decision workflow for choosing a cleavage method.

Data Summary: Comparison of Cleavage Methods
MethodTypical ReagentsProductAdvantagesDisadvantages
Basic Hydrolysis LiOH, NaOH, KOH in aq. alcoholCarboxylic AcidHigh yield for simple substrates; cost-effective.Requires high temperatures; can cause epimerization at the α-carbon; not suitable for base-labile groups.[2][3]
Acidic Hydrolysis 6M HCl, H₂SO₄ in aq. dioxaneCarboxylic AcidEffective for robust molecules; avoids base-induced side reactions.Harsh conditions (reflux); not suitable for acid-labile groups (e.g., Boc, acetals).[1]
Reductive Cleavage LiAlH₄, LiBH₄Primary AlcoholMilder temperatures; converts the acyl group to a useful alcohol handle.Reduces other carbonyls (esters, ketones); requires anhydrous conditions.[4]
Oxidative Cleavage CAN, DDQCarboxylic AcidVery mild conditions for the amide bond; highly chemoselective for the p-methoxyphenyl group.Reagents can be expensive and toxic; may affect other electron-rich aromatic rings.[5][6][7]
Protocols and Troubleshooting Guides
Q2: How do I perform a basic hydrolytic cleavage? I'm worried about racemization.

Basic hydrolysis is a robust method but carries the risk of epimerization at the stereocenter adjacent to the carbonyl. This occurs because the intermediate enolate can be protonated from either face.

Underlying Principle: The hydroxide ion acts as a nucleophile, attacking the electrophilic amide carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the pyrrolidine auxiliary as the leaving group. The resulting carboxylate is protonated during acidic workup.[2][3]

Basic Hydrolysis Mechanism sub N-Acyl Auxiliary inter Tetrahedral Intermediate sub->inter Nucleophilic Attack oh OH⁻ prod Carboxylate inter->prod aux Auxiliary (Anion) inter->aux Collapse & Expulsion final_prod Carboxylic Acid prod->final_prod Protonation final_aux Recovered Auxiliary aux->final_aux Protonation h3o H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed amide hydrolysis.

Experimental Protocol: Basic Hydrolysis with LiOH/H₂O₂

This is a common variation that often proceeds at lower temperatures, mitigating some side reactions.

  • Dissolution: Dissolve the N-acyl pyrrolidine substrate (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quench: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until the peroxide is no longer detected (test with peroxide strips).

  • Extraction & Purification: Adjust the pH to ~3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the resulting carboxylic acid by column chromatography or crystallization. The aqueous layer can be basified to recover the auxiliary.

Troubleshooting Guide: Basic Hydrolysis

SymptomPossible CauseSuggested Solution
Incomplete Reaction Steric hindrance around the amide carbonyl.Increase the reaction temperature to reflux. Consider switching to a stronger base (e.g., KOH) or a different solvent system (e.g., ethylene glycol).
Low Yield / Product Degradation The product is sensitive to strong base or high temperatures.Use the milder LiOH/H₂O₂ method at 0 °C. If still unsuccessful, this method is likely incompatible; consider oxidative or reductive cleavage.
Epimerization Detected Enolate formation at the α-carbon.Keep the reaction temperature as low as possible (0 °C or below). Minimize reaction time. If epimerization is unavoidable, a different cleavage strategy is required.
Difficulty Recovering Auxiliary The auxiliary is water-soluble as a protonated amine salt.After product extraction at acidic pH, basify the aqueous layer to pH >11 with NaOH and extract with dichloromethane or ethyl acetate to recover the free-base auxiliary.
Q3: My product has base-sensitive groups. Can I use reductive cleavage?

Yes, reductive cleavage is an excellent alternative for base-sensitive substrates. The most common reagent, lithium aluminum hydride (LiAlH₄), will reduce the amide to an amine, but it also converts the acyl carbonyl into a CH₂ group, yielding a primary alcohol.

Experimental Protocol: Reductive Cleavage with LiAlH₄

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl pyrrolidine (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and slowly add a 1.0 M solution of LiAlH₄ in THF (2.0-3.0 equiv). Caution: LiAlH₄ reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-16 hours, monitoring by TLC.

  • Quench (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the resulting primary alcohol by column chromatography.

Troubleshooting Guide: Reductive Cleavage

SymptomPossible CauseSuggested Solution
Complex Product Mixture LiAlH₄ is a powerful reducing agent and has likely reduced other functional groups (esters, ketones, nitriles).[4]Protect other sensitive groups before the reduction step. Alternatively, use a milder reducing agent like LiBH₄ if compatible. For highly complex molecules, consider photoredox-mediated C-N bond cleavage.[8][9][10]
Low Yield Incomplete reaction or difficult workup.Ensure the reaction goes to completion by extending the reflux time. For the workup, ensure vigorous stirring to fully granulate the aluminum salts for efficient filtration.
Q4: My molecule is sensitive to both harsh bases and reducing agents. What are my options?

Oxidative cleavage targeting the electron-rich p-methoxyphenyl (PMP) group is often the mildest and most chemoselective method. Reagents like ceric ammonium nitrate (CAN) can cleave the N-PMP bond under neutral or slightly acidic conditions at room temperature or below.[5][6]

Experimental Protocol: Oxidative Cleavage with CAN

  • Dissolution: Dissolve the N-acyl pyrrolidine substrate (1.0 equiv) in a 10:1 mixture of acetonitrile and water. Cool the solution to 0 °C.

  • Reagent Addition: Add ceric ammonium nitrate (CAN) (2.5 equiv) in one portion. The solution will typically turn a dark color.

  • Reaction Monitoring: Stir at 0 °C for 15-30 minutes. Monitor closely by TLC/LC-MS as the reaction is often very fast.

  • Quench: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired carboxylic acid.

Troubleshooting Guide: Oxidative Cleavage

SymptomPossible CauseSuggested Solution
No Reaction The substrate may be insoluble or the oxidant is not active enough.Ensure complete dissolution; add more water or a co-solvent if needed. If CAN fails, consider stronger oxidative systems like periodic acid or trichloroisocyanuric acid (TCCA).[5]
Oxidation of Other Functional Groups Other electron-rich aromatic rings or sensitive groups (e.g., sulfides) are present.Run the reaction at a lower temperature (-20 °C or -40 °C) and monitor carefully to stop it as soon as the starting material is consumed. Use fewer equivalents of CAN if possible.

References

Technical Support Center: Synthesis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to a wide array of natural products and pharmaceuticals.[1][2][3][4][5] However, the synthesis of its derivatives is often fraught with challenges that can impede research and development timelines. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address the common pitfalls encountered during these synthetic campaigns.

Section 1: Stereocontrol and Asymmetric Synthesis

Achieving precise control over stereochemistry is a paramount challenge in the synthesis of substituted pyrrolidines, which can possess up to four stereogenic centers.[3]

Question 1: My 1,3-dipolar cycloaddition reaction is producing a mixture of diastereomers with low selectivity. What factors control stereoselectivity in this reaction?

Answer:

Low diastereoselectivity in [3+2] cycloaddition reactions to form pyrrolidines is a frequent issue. The stereochemical outcome is governed by the geometry of the azomethine ylide intermediate and the trajectory of its approach to the dipolarophile.[3][6]

Root Causes & Mechanistic Insights:

  • Ylide Geometry: Azomethine ylides can exist in different conformations (e.g., 'W'-shaped, 'U'-shaped, 'S'-shaped). The relative stability of these conformations, influenced by substituents and reaction conditions, dictates the geometry of the dipole. The cycloaddition is a concerted, suprafacial process, meaning the stereochemistry of the alkene is retained, but the ylide's geometry determines the relative orientation of substituents on the newly formed ring.[6][7]

  • Frontier Molecular Orbital (FMO) Interactions: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa).[7] Steric and electronic factors that influence the alignment of these orbitals will direct the diastereoselectivity. For instance, electron-withdrawing groups on the dipolarophile lower its LUMO energy, favoring a specific reaction pathway.[7]

Troubleshooting & Optimization Strategies:

  • Catalyst Choice: The use of a chiral Lewis acid or organocatalyst is a powerful method for inducing enantioselectivity and improving diastereoselectivity.[8] Proline and its derivatives, for example, are well-established organocatalysts that can control the facial selectivity of the cycloaddition.[9][10]

  • Solvent Polarity: Solvent can influence the stability of the transition state and the geometry of the azomethine ylide. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF).

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer.

  • Metal Catalysis: Certain metal catalysts (e.g., Ag, Cu, Rh) can be used with specific ligands to control the stereochemical outcome of the cycloaddition, particularly in reactions involving iminoesters.

Question 2: I'm attempting a proline-catalyzed asymmetric α-functionalization, but the enantiomeric excess (ee) is poor. Why is this happening and how can I improve it?

Answer:

Proline catalysis is a cornerstone of asymmetric organocatalysis, often used for reactions like aldol, Mannich, and α-amination.[9][10][11] Poor enantioselectivity typically points to issues with the catalytic cycle or competing non-selective background reactions.

Root Causes & Mechanistic Insights:

The catalytic cycle of proline involves the formation of a chiral enamine intermediate from a ketone/aldehyde and the proline catalyst. This enamine then attacks the electrophile from a sterically less hindered face, directed by the pyrrolidine ring. The carboxylic acid group of proline is crucial, often acting as a proton shuttle or participating in hydrogen bonding to stabilize the transition state and enforce stereocontrol.[11]

  • Inefficient Enamine Formation: The reaction may be slow, or side reactions may consume the starting materials.

  • Water Content: Trace amounts of water can hydrolyze the enamine intermediate or interfere with the hydrogen-bonding network that directs stereoselectivity.

  • Catalyst Solubility: Proline has limited solubility in many organic solvents, which can lead to a low effective catalyst concentration.[12]

Troubleshooting Workflow:

G cluster_conditions Reaction Conditions cluster_catalyst Catalyst Modification cluster_solutions Solutions start Poor Enantiomeric Excess (ee) in Proline Catalysis check_water Is the reaction strictly anhydrous? start->check_water check_solvent Is the catalyst fully dissolved? check_water->check_solvent Yes dry_solvents Dry solvents rigorously (e.g., over molecular sieves). check_water->dry_solvents No check_acid Is an acidic co-catalyst present? check_solvent->check_acid Yes change_solvent Switch to more polar aprotic solvents (DMSO, NMP) or use additives to improve solubility. check_solvent->change_solvent No modify_catalyst Consider modified proline catalysts (e.g., diarylprolinol silyl ethers). check_acid->modify_catalyst Still poor ee add_acid Add a weak acid co-catalyst to facilitate iminium ion formation. check_acid->add_acid No use_modified Synthesize or purchase a more soluble/active catalyst derivative. modify_catalyst->use_modified G cluster_workflow Directed C-H Functionalization Workflow start Pyrrolidine Substrate install_dg 1. Install Directing Group (DG) (e.g., Aminoquinoline Amide at C2) start->install_dg reaction 2. Pd-Catalyzed C-H Arylation (Pd(OAc)₂, Aryl-Iodide) install_dg->reaction product Regioselective C-H Functionalized Product reaction->product remove_dg 3. Remove Directing Group product->remove_dg final_product Final Product remove_dg->final_product

References

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into maximizing the yield and purity of this important synthetic intermediate. Drawing from established literature and practical experience, this document addresses common challenges and offers robust troubleshooting strategies.

Introduction: The Synthetic Landscape

This compound is a valuable scaffold in medicinal chemistry, frequently appearing in bioactive molecules. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and stereocontrol. The most prevalent synthetic strategies involve the construction of the pyrrolidine ring from acyclic precursors, commonly through reductive amination of a 1,4-dicarbonyl compound or a related derivative.[1][2]

This guide will focus on troubleshooting and optimizing these common synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low, although TLC/LC-MS analysis shows complete consumption of the starting materials. What are the likely causes and solutions?

Answer:

Low isolated yield despite full conversion of starting materials typically points to three main culprits: product degradation, formation of soluble byproducts that are lost during workup, or mechanical losses during purification.

Possible Causes & Recommended Actions:

  • Product Instability: The pyrrolidine nitrogen can be susceptible to oxidation or other degradation pathways, especially under harsh workup conditions or prolonged exposure to air.

    • Solution: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). When quenching the reaction, use degassed solvents and consider lowering the temperature to minimize potential degradation.[3]

  • Formation of Water-Soluble Byproducts: If the workup involves aqueous extraction, highly polar byproducts or even a portion of your protonated product might remain in the aqueous layer.

    • Solution: Optimize the pH of the aqueous layer during extraction. Basifying the solution (pH > 10) with a non-nucleophilic base like sodium carbonate or potassium carbonate will ensure the pyrrolidine is in its freebase form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times) to ensure complete recovery.[4]

  • Losses During Purification: The product may be partially lost during chromatographic purification due to irreversible adsorption onto the stationary phase or co-elution with impurities.

    • Solution: If using silica gel chromatography, consider pre-treating the silica with a small amount of triethylamine (~1%) in your eluent system. This deactivates acidic sites on the silica surface that can bind to your amine product. Alternatively, consider switching to a different purification method like distillation under reduced pressure if the product is thermally stable.

Q2: I'm observing a significant amount of a pyrrole byproduct. How can I suppress this side reaction?

Answer:

The formation of an N-aryl-substituted pyrrole is a common side reaction in the synthesis of N-aryl pyrrolidines from 1,4-dicarbonyl compounds, arising from a competitive Paal-Knorr condensation followed by oxidation.[1]

Troubleshooting Flowchart for Pyrrole Byproduct Formation:

Caption: Troubleshooting pyrrole byproduct formation.

Key Optimization Strategies:

  • Choice of Reducing Agent: The rate of reduction of the intermediate imine/enamine is critical. If the cyclization and dehydration to form the pyrrole precursor is faster than the reduction, the pyrrole will be the major product.

    • Recommendation: Employ a robust hydrogenation catalyst like Palladium on carbon (Pd/C) with a hydrogen source or use a hydride-based reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for reductive aminations.[5]

  • Reaction Conditions: High temperatures and strongly acidic conditions can favor the dehydration step leading to the pyrrole.

    • Recommendation: Maintain neutral or weakly acidic conditions. If an acid catalyst is required to facilitate imine formation, use a weak acid like acetic acid.[6] Running the reaction at a lower temperature can also disfavor the elimination pathway.[7]

Q3: How can I improve the diastereoselectivity or enantioselectivity of my synthesis?

Answer:

Achieving stereocontrol is a common objective, particularly in the context of drug discovery. The strategy for controlling stereochemistry depends heavily on the chosen synthetic route.

Strategies for Stereocontrol:

  • Substrate Control: Utilizing a chiral starting material, such as a derivative of proline or 4-hydroxyproline, can direct the stereochemical outcome of subsequent transformations.[8]

  • Catalyst Control: This is the most versatile approach.

    • Asymmetric Organocatalysis: Proline and its derivatives are well-known catalysts for asymmetric aldol and Michael additions, which can be key steps in forming substituted pyrrolidine rings.[9]

    • Chiral Metal Catalysis: The use of chiral ligands with metals like copper, silver, or iridium can effectively control the stereochemistry in cycloaddition reactions or asymmetric hydrogenations.[7][10] For instance, chiral phosphoric acids have been shown to catalyze enantioselective aza-Michael cyclizations to form pyrrolidines.[11]

    • Biocatalysis: Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering access to both enantiomers with high enantiomeric excess.[12]

Data Summary: Catalyst Impact on Stereoselectivity

Catalyst TypeTypical ReactionKey AdvantageReference
Chiral Phosphoric AcidIntramolecular aza-MichaelHigh enantioselectivity for substituted pyrrolidines.[11]
Proline DerivativesAldol/Michael AdditionsReadily available and effective for creating stereocenters.[9]
Chiral Metal Complexes (e.g., Cu(I), Ag(I))[3+2] CycloadditionsCan provide access to different diastereomers (exo/endo).[7]
TransaminasesReductive Amination of ω-chloroketonesExcellent enantioselectivity and access to both enantiomers.[12]

Optimized Experimental Protocol: Reductive Amination Route

This protocol outlines a general, optimized procedure for the synthesis of this compound via reductive amination of a suitable 1,4-dicarbonyl precursor.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 1,4-dicarbonyl precursor and amine in solvent B Add reducing agent portion-wise at 0°C A->B C Warm to room temperature and stir for 12-24h B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction with water/brine D->E F Extract with organic solvent after basification E->F G Dry organic layer and concentrate F->G H Purify by column chromatography or distillation G->H

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add the 1,4-dicarbonyl precursor (1.0 equiv.) and a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol). Add the amine source (e.g., ammonium acetate or an appropriate primary amine, 1.1-1.5 equiv.).

  • Reduction: Cool the mixture to 0°C in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5-2.0 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. If the mixture is acidic, basify to a pH > 10 with 1M NaOH or solid K2CO3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added) or by vacuum distillation to afford the pure this compound.

This guide provides a foundational framework for troubleshooting and optimizing the synthesis of this compound. The principles discussed—careful control of reaction conditions, appropriate choice of reagents, and systematic troubleshooting—are key to achieving high yields and purity in your synthetic endeavors.

References

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that a sudden drop in conversion rate can be a significant roadblock in your research or production workflow. This guide is designed to move beyond simple checklists and provide a structured, in-depth methodology for diagnosing and resolving issues in catalyzed reactions. We will explore the causality behind common failures, providing you with the expertise to not only fix the problem at hand but also to prevent future occurrences.

Part 1: Initial Diagnostics & Systematic Troubleshooting Workflow

Before delving into complex catalyst characterization, it's crucial to rule out systemic and operational variables. Low conversion is often a symptom of an issue that can be identified and rectified with a systematic approach. The following workflow provides a logical progression from common operational oversights to more complex catalyst-centric problems.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Conditions Q1: Are reaction parameters & reagents verified? Start->Check_Conditions Conditions_OK Parameters & Purity Confirmed Check_Conditions->Conditions_OK Yes Fix_Conditions ACTION: - Verify Temp/Pressure - Check Stoichiometry - Use High-Purity Reagents - Ensure Anhydrous Conditions Check_Conditions->Fix_Conditions No Check_MT Q2: Are mass transfer limitations present? MT_OK No Mass Transfer Limitations Check_MT->MT_OK No Fix_MT ACTION: - Increase Stirring Rate - Decrease Catalyst Particle Size - Optimize Flow Rate (Flow Reactors) Check_MT->Fix_MT Yes Check_Catalyst Q3: Is the catalyst itself the issue? Analyze_Catalyst Proceed to Catalyst Deactivation Analysis Check_Catalyst->Analyze_Catalyst Yes Conditions_OK->Check_MT MT_OK->Check_Catalyst

Caption: High-level troubleshooting workflow for low conversion.

Q1: My conversion rate is unexpectedly low. What are the first things I should check?

Answer: Before suspecting catalyst failure, always verify your foundational experimental parameters. Errors in this stage are common and easily fixed.

  • Reaction Temperature & Pressure: Ensure that temperature and pressure controllers are calibrated and functioning correctly. Even small deviations can significantly impact reaction kinetics, especially for temperature-sensitive reactions.[1][2][3]

  • Reagent Purity and Stoichiometry: Impurities in starting materials or solvents can act as catalyst poisons.[1][4] For example, sulfur compounds are notorious for poisoning noble metal catalysts.[5][6] Always use reagents of appropriate purity and verify that all measurements and molar ratios are correct.

  • Solvent Effects: The choice of solvent is critical as it can influence catalyst stability, substrate solubility, and even the reaction mechanism itself.[7][8][9][10] Ensure the solvent is dry and degassed, as water and oxygen can deactivate many catalysts.[1][11]

  • Mixing and Agitation: In heterogeneous reactions, inefficient stirring can lead to poor interaction between the catalyst and reactants, creating mass transfer limitations that masquerade as low catalyst activity.[1][12]

Q2: How can I quickly determine if my reaction is limited by mass transfer?

Answer: Mass transfer limitations occur when the rate of diffusion of reactants to the catalyst surface is slower than the intrinsic rate of the reaction.[13][14] This is a common issue, particularly in reactions involving porous catalysts or viscous media.

A straightforward diagnostic test is to vary the agitation speed.

  • The Stirring Test: Run the reaction at several different stirring speeds (e.g., 500, 800, and 1200 RPM) while keeping all other parameters constant.

    • If the reaction rate increases with stirring speed, you are likely limited by external mass transfer.[15] The reactants are not reaching the catalyst surface fast enough.

    • If the reaction rate remains constant above a certain stirring speed, you have likely overcome external mass transfer limitations, and the reaction is proceeding under kinetic control.[16]

If mass transfer limitations are confirmed, increasing agitation or reducing the catalyst particle size to increase surface area can resolve the issue.[12][15]

Part 2: A Deep Dive into Catalyst Deactivation

If you have ruled out operational errors and mass transfer limitations, the problem likely lies with the catalyst itself. Catalyst deactivation is the loss of activity and/or selectivity over time.[17] It is an inevitable process, but understanding the mechanism is key to mitigation and regeneration.[18] Deactivation can be broadly classified into three main mechanisms: chemical, thermal, and mechanical.[19][20]

Deactivation_Mechanisms Deactivation Catalyst Deactivation Mechanisms Poisoning Poisoning (Chemical Deactivation) Deactivation->Poisoning Fouling Fouling & Coking (Mechanical/Chemical) Deactivation->Fouling Sintering Sintering (Thermal Degradation) Deactivation->Sintering Poisoning_Desc Strong chemisorption of impurities on active sites. Ex: Sulfur on Pd, Lead on Pt. Poisoning->Poisoning_Desc Fouling_Desc Physical deposition of substances from the fluid phase. Ex: Carbon/coke deposits blocking pores. Fouling->Fouling_Desc Sintering_Desc Agglomeration of catalyst particles at high temperatures, leading to loss of active surface area. Sintering->Sintering_Desc

Caption: The primary mechanisms of catalyst deactivation.

Section 2.1: Catalyst Poisoning
Q3: What is catalyst poisoning and how can I recognize it?

Answer: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by strong adsorption of substances present in the feedstock or produced during the reaction.[6][21] Unlike simple competitive inhibition, poisons bind strongly and often irreversibly, rendering the active sites permanently unavailable for catalysis.[22][23]

Symptoms of Poisoning:

  • A sharp, often drastic, drop in conversion rate, even with a fresh batch of catalyst.

  • The deactivation is often rapid and may not show a gradual decline.

  • The catalyst may not be regenerable by simple thermal treatments.[5]

Common poisons include compounds containing sulfur, phosphorus, arsenic, lead, and mercury, which have a strong affinity for metal catalysts.[5][21][22]

Section 2.2: Fouling & Coking
Q4: My catalyst appears discolored or coated after the reaction. Is this fouling?

Answer: Yes, this is a classic sign of fouling, a mechanism where a physical barrier is formed on the catalyst surface, blocking access to active sites and pores.[21] A very common form of fouling in hydrocarbon processing is "coking," the deposition of carbonaceous materials on the catalyst surface.[24]

Causality and Prevention:

  • Cause: Coking is often caused by the dehydrogenation and polymerization of hydrocarbons at high temperatures.[24]

  • Prevention: Adjusting operating conditions, such as increasing the hydrogen-to-hydrocarbon ratio in reforming reactions or lowering the reaction temperature, can reduce the rate of coke formation.[24] Designing catalysts with a high capacity for surface oxygen mobility can also help by facilitating the removal of carbon deposits.[25]

Section 2.3: Thermal Degradation (Sintering)
Q5: My reaction requires high temperatures (>500°C), and I've noticed a gradual loss of activity over several cycles. Could this be sintering?

Answer: This is a strong possibility. Sintering, or thermal degradation, is the agglomeration of small catalyst crystallites into larger ones due to high thermal energy.[5][24] This process is irreversible and leads to a significant loss of active surface area, which is directly proportional to the catalyst's activity.[26]

Confirmation and Mitigation:

  • Confirmation: Sintering can be confirmed by comparing the crystallite size of the fresh and spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM). An increase in average crystallite size is a clear indicator.

  • Mitigation: Strategies to prevent sintering include developing catalysts with strong metal-support interactions, creating core-shell structures where a porous, stable shell protects the active core, or adding promoters that stabilize the active metal particles.[25][26][27]

Part 3: Advanced Diagnostics and Protocols

When the cause of low conversion is not immediately obvious, a more detailed characterization of the spent catalyst is necessary.

Table 1: Diagnostic Techniques for Characterizing Spent Catalysts
Deactivation MechanismPrimary Diagnostic TechniqueInformation GainedSecondary Techniques
Poisoning Inductively Coupled Plasma (ICP) / Atomic Absorption Spectroscopy (AAS)[28]Identifies and quantifies elemental poisons (e.g., S, Pb, As).X-ray Photoelectron Spectroscopy (XPS)
Fouling / Coking Thermogravimetric Analysis (TGA)Quantifies the amount of deposited coke/foulant by measuring weight loss upon heating.Temperature Programmed Oxidation (TPO), SEM
Sintering X-ray Diffraction (XRD) / Transmission Electron Microscopy (TEM)[29]Measures crystallite size to detect particle agglomeration.Gas Sorption (BET Surface Area Analysis)[30]
Pore Blockage Gas Sorption (BET/BJH Analysis)[30]Measures changes in surface area, pore volume, and pore size distribution.Scanning Electron Microscopy (SEM)[21]
Experimental Protocol 1: Feedstock Purification via Adsorbent Bed

Objective: To remove potential catalyst poisons from a liquid or gas feedstock before it enters the reactor. This protocol is a self-validating system; if conversion improves after purification, the presence of a poison is confirmed.

Materials:

  • Glass column or stainless steel tube

  • Adsorbent material (e.g., activated carbon for organic impurities, ZnO for sulfur compounds[5])

  • Glass wool or quartz wool

  • Feedstock to be purified

Procedure:

  • Prepare the Adsorbent Bed: Securely plug the bottom of the column with glass or quartz wool.

  • Carefully pack the column with the chosen adsorbent material. The amount will depend on the scale of your reaction and the suspected level of contamination. Tap the column gently to ensure even packing and avoid channeling.

  • Place another plug of glass/quartz wool on top of the adsorbent bed to hold it in place.

  • Purify the Feedstock: Slowly pass the liquid or gas feedstock through the packed column. The flow rate should be slow enough to allow sufficient residence time for the impurities to adsorb onto the material.

  • Collect the Purified Feed: Collect the feedstock as it elutes from the column.

  • Run the Catalytic Reaction: Use the purified feedstock in your catalytic reaction under standard conditions.

  • Analyze and Compare: Compare the conversion rate obtained with the purified feedstock to the rate from the unpurified feedstock. A significant improvement in performance strongly indicates that catalyst poisoning was the primary issue.

Part 4: Frequently Asked Questions (FAQs)

Q: My conversion rate is high initially but drops steadily over a few hours. What is the most likely cause? A: This pattern typically points to either fouling/coking or poisoning from a substance generated in the reaction itself (product inhibition).[5] Sintering is usually a much slower process. The first step would be to perform a TGA on the spent catalyst to check for coke deposition.

Q: I am reusing a heterogeneous catalyst, but its activity is much lower on the second run. Why? A: There are several possibilities for reduced activity in a recovered catalyst.[31] The most common are incomplete removal of adsorbed species from the first run (fouling), leaching of the active metal into the reaction medium, or poisoning from trace impurities that have accumulated on the active sites.[31]

Q: Can my choice of solvent be the sole reason for a dramatic drop in conversion? A: Absolutely. Solvents can directly interact with the catalyst, substrates, and intermediates.[7][8][10] A switch to a solvent that has poor solubility for a reactant, coordinates too strongly to the catalyst's active sites, or fails to stabilize a key transition state can cause a significant decrease in the reaction rate and yield.[9][32]

References

Technical Support Center: Stability and Storage of 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)pyrrolidine (CAS No. 74190-66-2). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability, storage, and handling of this versatile chemical intermediate. As a key building block in medicinal chemistry and neuroscience research, particularly for developing novel therapeutic agents, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.[1] This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1][2] Some suppliers may also recommend storage at 0-8°C.[1] The primary goals are to minimize thermal energy, which can accelerate degradation reactions, and to prevent exposure to atmospheric contaminants. For enhanced protection, especially for high-purity reference standards, storing under an inert gas atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[3] The compound should also be protected from direct light.[3]

Q2: The Safety Data Sheet (SDS) mentions the compound is "air and light sensitive." How critical is this?

This is a critical handling parameter. Pyrrolidine derivatives and compounds with methoxyphenyl groups can be susceptible to oxidation and photodegradation.[3][4] Exposure to oxygen in the air can lead to the formation of colored impurities over time, which may manifest as a darkening of the liquid.[5] Light, particularly UV light, can provide the energy needed to initiate degradative photochemical reactions.[4] Adherence to storage under inert gas and in amber or opaque vials is a self-validating step to ensure the compound's purity over its shelf life.

Q3: Can I store this compound at room temperature or in a freezer (-20°C)?

  • Room Temperature: Short-term storage (a few hours to a day) on the benchtop during experimental use is generally acceptable. However, prolonged storage at room temperature is not recommended as it can accelerate the degradation processes.

  • Freezer (-20°C): While freezing is a common method for preserving many reagents, it is essential to consider the compound's physical properties. As a liquid, repeated freeze-thaw cycles can introduce moisture from atmospheric condensation each time the container is opened. If you choose to store at -20°C, it is imperative to aliquot the compound into single-use vials to avoid these cycles. Always allow the vial to warm completely to room temperature before opening.

Q4: What are the visible signs of degradation?

The most common sign of degradation is a change in appearance. Fresh, high-purity this compound is typically a colorless liquid.[1] A gradual shift to a yellow or brownish tint is a strong indicator of oxidation or the formation of other impurities.[5] While a slight color change may not always impact functionality in less sensitive applications, it warrants purity re-verification for any quantitative or high-stakes experiment.

Q5: What substances are incompatible with this compound?

As a cyclic secondary amine, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6][7] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also crucial to avoid sources of ignition, such as heat, sparks, and open flames, as related pyrrolidine compounds can be flammable.[8][9][10][11]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem: My vial of this compound, which was once colorless, now has a distinct yellow tint. Is it still usable?

  • Causality: A yellow tint is the most common sign of minor oxidation due to repeated exposure to air or prolonged storage. The chromophores responsible for the color are typically present at low concentrations.

  • Troubleshooting Steps:

    • Assess Criticality: For non-critical applications like synthetic scouting, the material may still be usable. For sensitive assays, GMP synthesis, or quantitative studies, do not proceed.

    • Purity Analysis: The most reliable action is to re-analyze the compound's purity. Techniques like HPLC can quantify the main peak versus impurities, while NMR spectroscopy can help identify their structures.

    • Decision: If purity has dropped below your experimental threshold (e.g., <95%), it is best to discard the material and use a fresh aliquot or a new batch. Using compromised material is a primary source of experimental irreproducibility.

Problem: I am observing lower-than-expected yields or potency in my experiments. Could compound stability be the cause?

  • Causality: A loss of potency or reactivity is a classic symptom of chemical degradation. Even if there is no visible color change, the concentration of the active compound may have decreased, or inhibitory byproducts may have formed.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnose the issue.

G start Inconsistent Experimental Results Observed check_storage Review Storage History: - Stored at 2-8°C? - Tightly sealed? - Protected from light? start->check_storage check_handling Review Handling Protocol: - Were aliquots used? - Was vial warmed before opening? - Inert gas used? check_storage->check_handling purity_test Perform Analytical Check (e.g., HPLC, LC-MS, NMR) on current aliquot check_handling->purity_test compare Compare data against Certificate of Analysis (CoA) or a new standard purity_test->compare purity_ok Purity is within acceptable limits compare->purity_ok Data Matches purity_bad Significant Degradation or Impurities Detected compare->purity_bad Data Mismatches troubleshoot_other Compound is likely stable. Investigate other experimental variables. purity_ok->troubleshoot_other discard Discard compromised stock. Use a new, validated aliquot. purity_bad->discard

Caption: Troubleshooting workflow for assessing compound integrity.

Section 3: Protocols for Optimal Handling

Following standardized protocols is essential for preserving the long-term stability of this compound.

Protocol 1: New Compound Reception and Initial Aliquoting

  • Inspection: Upon receipt, inspect the container for any signs of damage to the seal.

  • Temperature Equilibration: If the compound was shipped cold, place the unopened container in a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours. This crucial step prevents atmospheric moisture from condensing inside the cold vial upon opening.

  • Inert Atmosphere Preparation: Prepare a set of smaller, single-use vials (e.g., 2 mL amber glass vials with PTFE-lined caps). Flush these vials and the main stock bottle with a gentle stream of an inert gas like argon or nitrogen.

  • Aliquoting: Working quickly in a well-ventilated fume hood, use a clean, dry syringe or pipette to transfer the desired amounts into the smaller vials.

  • Sealing: Immediately cap the aliquots and the main stock bottle. If possible, flush the headspace of each vial with inert gas before final tightening.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (if diluted), lot number, and date. Place all vials in storage at 2-8°C, protected from light.

Section 4: Technical Data Summary

The following tables provide a quick reference for the compound's properties and recommended handling conditions.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO[12][13]
Molecular Weight177.24 g/mol [12]
AppearanceColorless liquid[1]
CAS Number74190-66-2[1][12]

Table 2: Recommended Storage & Handling Conditions

ConditionRecommendationRationale
Long-Term Storage 2-8°C, protected from light.Slows chemical degradation, prevents photochemical reactions.[1][2][3]
Atmosphere Store under inert gas (Argon, Nitrogen).Prevents oxidation.[3]
Container Tightly-closed, amber glass vial.Prevents exposure to air/moisture and light.[3][6][10]
Handling Use in a well-ventilated fume hood.Avoid inhalation of vapors.[6][11]
Personal Protective Equipment Safety glasses, lab coat, compatible gloves.Prevents skin and eye irritation.[6][12][14]

Section 5: Visualizing Degradation Factors

Understanding the environmental factors that can compromise the integrity of this compound is key to preventing degradation.

substance This compound (Stable State) O2 Oxygen (Air) Light Light (UV) Heat Heat Chemicals Incompatible Chemicals (Strong Acids/Bases/Oxidizers) Degraded Degraded Product (Impurities, Color Change, Potency Loss) O2->Degraded Oxidation Light->Degraded Photodegradation Heat->Degraded Accelerates Reactions Chemicals->Degraded Chemical Reaction

Caption: Key environmental factors leading to compound degradation.

References

Technical Support Center: Refinement of Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral HPLC method refinement. This guide is designed for researchers, scientists, and drug development professionals actively engaged in chiral separations. Here, we move beyond basic method development and delve into the nuances of troubleshooting and optimization. The content is structured in a practical question-and-answer format to directly address the specific challenges you may encounter in the laboratory. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and build robust, reliable chiral methods.

Section 1: Troubleshooting Poor Resolution & Peak Shape

Poor resolution is one of the most common hurdles in chiral chromatography.[1] This section addresses the root causes and provides systematic approaches to resolving them.

Q1: My chromatogram shows a single, sharp peak with no signs of separation. Where do I start?

A1: A single, sharp peak indicates a complete lack of enantiomeric recognition by the chiral stationary phase (CSP) under the current conditions. The primary cause is often an unsuitable CSP or a mobile phase that is too strong, causing the analyte to elute too quickly without sufficient interaction.[2]

Troubleshooting Workflow:

  • Confirm CSP Suitability: The choice of CSP is the most critical factor for a successful chiral separation.[3] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point due to their broad applicability.[3][4] If you are using a different type of CSP, consider screening your compound on a polysaccharide-based column.

  • Reduce Mobile Phase Strength: In normal-phase HPLC, the alcohol modifier (e.g., isopropanol, ethanol) is the strong solvent. Decrease the percentage of the alcohol in the mobile phase in 5% increments.[1] For reversed-phase, increase the aqueous component.

  • Screen Different Mobile Phases: If reducing the modifier strength is ineffective, switch to a different alcohol (e.g., from isopropanol to ethanol) or a different non-polar solvent (e.g., from hexane to heptane). These changes can significantly alter the selectivity.[2]

  • Evaluate a Different CSP: If the above steps fail, the chosen CSP is likely not suitable for your compound. It is recommended to screen a variety of CSPs with different chiral selectors.[5][6]

Q2: I see a shoulder on my peak or two poorly resolved peaks. How can I improve the resolution (Rs > 1.5)?

A2: Seeing a shoulder or partial separation is a positive sign! It indicates that the CSP is capable of chiral recognition, and the separation can likely be improved through optimization of the mobile phase and other chromatographic parameters.

Optimization Strategy:

  • Mobile Phase Composition: Systematically vary the percentage of the organic modifier.[1] Small changes can have a significant impact on selectivity (α).

  • Choice of Modifier: The type of alcohol used as a modifier in normal phase can influence resolution. Less polar alcohols like isopropanol often provide better resolution than more polar ones like methanol.[2]

  • Additives: For acidic or basic analytes, the addition of a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can dramatically improve peak shape and resolution by minimizing unwanted secondary interactions with the stationary phase.[2][7][8]

  • Temperature: Temperature plays a complex role in chiral separations.[1] Generally, lower temperatures enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for separation.[5][9] However, higher temperatures can improve peak efficiency.[5] It is crucial to optimize temperature for each specific separation.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[5][9] Reducing the flow rate can increase the interaction time between the analyte and the CSP, leading to better resolution.

Q3: My peaks are tailing or fronting. What are the causes and solutions?

A3: Peak tailing or fronting are forms of peak asymmetry that can compromise resolution and accurate integration.[10][11]

Common Causes & Solutions for Peak Tailing:

Cause Explanation Solution
Secondary Interactions Interactions between the analyte and residual silanols on the silica support of the stationary phase are a common cause of tailing, especially for basic compounds.[1]For basic compounds, add a basic modifier like 0.1% DEA to the mobile phase.[1] For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated; adding 0.1% TFA can help.[1]
Column Overload Injecting too much sample can lead to peak distortion.[2]Reduce the injection volume or the concentration of the sample.[2]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the mobile phase.[12]

Common Causes & Solutions for Peak Fronting:

Cause Explanation Solution
Sample Overload Similar to tailing, injecting too much sample can also cause fronting.Reduce the injection volume or sample concentration.
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, it can lead to a fronting peak.Ensure the sample is completely dissolved before injection. Consider a different injection solvent if necessary.

Section 2: Mobile Phase and Column Optimization

The interplay between the mobile phase and the chiral stationary phase is at the heart of a successful separation. This section provides a deeper dive into optimizing these critical components.

Q4: How do I systematically screen for the best chiral column and mobile phase?

A4: A systematic screening approach is the most efficient way to identify a promising starting point for method development.[2]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Select 2-4 Diverse CSPs (e.g., Cellulose, Amylose-based) ScreenA Screen with Mobile Phase A (e.g., Hexane/IPA 90:10) Start->ScreenA ScreenB Screen with Mobile Phase B (e.g., Hexane/EtOH 90:10) ScreenA->ScreenB Evaluate Evaluate Chromatograms for any sign of separation ScreenB->Evaluate Evaluate->Start No Separation Optimize Select Best CSP/Mobile Phase Combo Evaluate->Optimize Promising Separation Found Opt_Mod Optimize Modifier % Optimize->Opt_Mod Opt_Temp Optimize Temperature Opt_Mod->Opt_Temp Opt_Add Optimize Additive (if needed) Opt_Temp->Opt_Add Final Optimized Method Opt_Add->Final

Protocol 1: Systematic Chiral Screening

  • Column Selection: Choose at least two, and preferably three to four, polysaccharide-based CSPs with different selectivities (e.g., cellulose-based and amylose-based).[2][6]

  • Mobile Phase Preparation:

    • Screening Solvent A: n-Hexane / Isopropanol (90:10, v/v)[2]

    • Screening Solvent B: n-Hexane / Ethanol (90:10, v/v)[2]

    • For acidic or basic compounds, prepare separate mobile phases containing 0.1% TFA or 0.1% DEA, respectively.[13]

  • Screening Procedure:

    • Equilibrate the first column with Screening Solvent A for at least 10-20 column volumes.[5]

    • Inject the racemic standard.

    • Repeat the injection with the other screening solvents (and those with additives if applicable).

    • Repeat the entire process for the other selected columns.

  • Evaluation: Carefully examine the chromatograms for any indication of separation, such as peak splitting or shoulders. The combination of column and mobile phase that shows the best initial selectivity is the most promising candidate for further optimization.[1]

Q5: When and why should I use additives in my mobile phase?

A5: Mobile phase additives are primarily used to improve the peak shape of ionizable compounds (acids and bases).[2][7] They work by suppressing unwanted interactions between the analyte and the stationary phase, leading to more symmetrical peaks and often improved resolution.[8]

Analyte Type Recommended Additive Concentration Mechanism of Action
Basic Compounds Diethylamine (DEA), Butylamine0.1%The basic additive competes with the basic analyte for active silanol sites on the silica surface, preventing secondary interactions that cause peak tailing.[1][2]
Acidic Compounds Trifluoroacetic Acid (TFA), Formic Acid0.1%The acidic additive suppresses the ionization of the acidic analyte, ensuring it is in a single, neutral form, which leads to better peak shape.[1][2]
Neutral Compounds Not usually necessaryN/AAdditives are generally not required for neutral compounds and may even hinder separation.[2]

Q6: How does temperature affect my chiral separation?

A6: Temperature is a critical parameter that can have a significant and sometimes non-intuitive effect on chiral separations.[1][14]

  • General Trend: In many cases, decreasing the temperature increases the chiral selectivity (α) by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[5][9] This often leads to better resolution.

  • Efficiency vs. Selectivity: While lower temperatures may improve selectivity, higher temperatures can increase column efficiency (narrower peaks) and reduce analysis time.[5] The optimal temperature is therefore a balance between these two factors.

  • Anomalous Effects: In some instances, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[1][14][15] This is thought to be due to temperature-induced conformational changes in the chiral selector of the CSP.[15]

Recommendation: Always use a column oven to maintain a stable and reproducible temperature.[2] If you are struggling to achieve baseline resolution, systematically investigate the effect of temperature in 5-10°C increments between 10°C and 40°C.

Section 3: Method Validation and Quantification

Once a satisfactory separation is achieved, the method must be validated to ensure it is reliable and reproducible for its intended purpose.

Q7: What are the key parameters to consider when validating a chiral HPLC method?

A7: Validation of a chiral method should generally follow the guidelines of the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP).[16] The key parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the other enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Intra-day and Inter-day): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Method Validation Workflow Start Optimized Chiral Method Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness (Varying Parameters) Validated Validated Method

Q8: How do I calculate the enantiomeric excess (%ee) from my chromatogram?

A8: Enantiomeric excess is a measure of the purity of a chiral sample.[18] It is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula:

%ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where:

  • Area_major is the peak area of the more abundant enantiomer.

  • Area_minor is the peak area of the less abundant enantiomer.

Example Calculation:

If the peak area of Enantiomer 1 is 950 and the peak area of Enantiomer 2 is 50:

  • Total Area = 950 + 50 = 1000

  • %ee = [ (950 - 50) / 1000 ] * 100 = (900 / 1000) * 100 = 90%

This indicates that the mixture contains a 90% excess of Enantiomer 1.

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. 2-(4-Methoxyphenyl)pyrrolidine, a valuable chiral building block, is no exception. Its enantiomers can exhibit vastly different biological effects, making the accurate determination of enantiomeric excess (e.e.) an indispensable step in synthesis, quality control, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of this compound. Moving beyond mere protocols, we will explore the underlying principles and the rationale behind methodological choices, empowering you to select and implement the most suitable approach for your research needs.

Overview of Analytical Strategies

The fundamental challenge in determining enantiomeric excess is that enantiomers possess identical physical properties (melting point, boiling point, solubility) and are indistinguishable by most spectroscopic techniques in an achiral environment. To resolve them, we must introduce a chiral element that interacts differently with each enantiomer, creating distinguishable species. This can be achieved through two main strategies: chromatographic separation and NMR spectroscopy.

G cluster_0 Analytical Approaches for E.E. Determination cluster_1 Chromatographic Methods cluster_2 Spectroscopic Methods Analyte Racemic or Enantioenriched This compound HPLC Chiral HPLC Analyte->HPLC Separation based on differential interaction NMR NMR Spectroscopy Analyte->NMR Creation of diastereomeric environments Direct Direct Method (Chiral Stationary Phase) HPLC->Direct Indirect Indirect Method (Chiral Derivatization) HPLC->Indirect CDA Chiral Derivatizing Agents (e.g., Mosher's Acid) NMR->CDA CSA Chiral Solvating Agents (e.g., BINOL) NMR->CSA

Caption: High-level overview of methods for e.e. determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for enantiomeric excess determination due to its high accuracy, sensitivity, and amenability to automation. The separation can be approached directly or indirectly.[1][2][3]

A. Direct Chiral HPLC: The Power of Chiral Stationary Phases (CSPs)

The most straightforward HPLC approach involves using a column packed with a chiral stationary phase (CSP).[1] The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

Why Choose This Method? This method is preferred for routine analysis and high-throughput screening due to its speed, simplicity (no sample derivatization required), and high resolving power. For amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[3][4]

Experimental Protocol: Direct Analysis on a Polysaccharide-Based CSP

  • Column Selection : A column such as Chiralcel® OD-H or Chiralpak® AD-H is an excellent starting point. These are known for their broad applicability to chiral amines.[1][5]

  • Sample Preparation : Dissolve an accurately weighed sample (approx. 1 mg) of this compound in 1 mL of the mobile phase.

  • Mobile Phase Preparation : A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v). For basic analytes like our pyrrolidine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to prevent peak tailing and improve resolution.[1]

  • HPLC Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 25°C

    • Detection : UV at 225 nm (where the methoxyphenyl chromophore absorbs).

  • Analysis : Inject the sample solution. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

Data Presentation: Representative Results

EnantiomerRetention Time (min)Peak Area% Area
(R)-enantiomer8.52975,00097.5
(S)-enantiomer10.1425,0002.5
Calculated e.e. 95.0%
B. Indirect Chiral HPLC: Derivatization for Diastereomer Formation

The indirect method involves a pre-column derivatization step where the enantiomeric analyte is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA).[2] This reaction quantitatively converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation (R)-Amine (R)-Analyte (R,S)-Diastereomer (R,S)-Diastereomer (R)-Amine->(R,S)-Diastereomer + (S)-CDA (S)-Amine (S)-Analyte (S,S)-Diastereomer (S,S)-Diastereomer (S)-Amine->(S,S)-Diastereomer + (S)-CDA CDA +(S)-CDA Column Achiral HPLC Column (R,S)-Diastereomer:e->Column:w (S,S)-Diastereomer:e->Column:w Peak1 Peak 1 (R,S) Column->Peak1 Peak2 Peak 2 (S,S) Column->Peak2

Caption: Workflow for the indirect chiral HPLC method.

Why Choose This Method? This approach is valuable when a suitable CSP is unavailable or as an orthogonal method to confirm results from a direct separation. However, it requires a more involved sample preparation and the CDA must be enantiomerically pure to avoid complicating the analysis.

Experimental Protocol: Derivatization and Analysis

  • Derivatization : React the this compound sample with an enantiomerically pure CDA like (R)-(-)-Moshers's acid chloride or 4-nitrobenzoyl chloride in the presence of a non-chiral base (e.g., triethylamine) in an aprotic solvent.

  • Sample Preparation : After the reaction is complete (monitor by TLC), quench the reaction and prepare a dilute solution of the resulting diastereomeric amides in the HPLC mobile phase.

  • HPLC Conditions :

    • Column : Standard C18 silica column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water is typically effective.

    • Detection : UV, at a wavelength appropriate for the chromophore introduced by the CDA.

  • Analysis : Calculate the e.e. from the peak areas of the two separated diastereomers.

NMR Spectroscopy Methods

NMR spectroscopy offers a powerful alternative to HPLC. Like with HPLC, the core strategy is to convert the enantiomers into diastereomeric species that give distinct signals in the NMR spectrum.[6][7]

A. Chiral Derivatizing Agents (CDAs): Mosher's Acid Analysis

This is a classic and highly reliable method for determining the e.e. and absolute configuration of chiral amines and alcohols.[8] The analyte is reacted with an enantiomerically pure chiral acid, most famously α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or "Mosher's acid," typically as the more reactive acid chloride.[9][10] This forms stable diastereomeric amides.

Why Choose This Method? Mosher's acid analysis is robust and provides a wealth of structural information.[11] The presence of the CF₃ group allows for clean analysis in both ¹H and ¹⁹F NMR spectra. By preparing two separate samples, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl, one can not only determine the e.e. but also assign the absolute configuration of the analyte.[8]

Experimental Protocol: In-Situ Mosher's Amide Formation

  • Sample Preparation (Two Tubes) :

    • Tube 1 : In a clean, dry NMR tube, dissolve ~2-5 mg of this compound in ~0.6 mL of anhydrous CDCl₃ or C₆D₆. Add a small amount of anhydrous pyridine.

    • Tube 2 : Prepare an identical sample in a second NMR tube.

  • Derivatization :

    • To Tube 1, add a slight molar excess (~1.1 eq) of (R)-(-)-Mosher's acid chloride.

    • To Tube 2, add a slight molar excess (~1.1 eq) of (S)-(+)-Mosher's acid chloride.

  • Reaction : Cap both tubes, mix gently, and let the reaction proceed at room temperature for 1-2 hours, or until completion.

  • NMR Analysis : Acquire ¹H or ¹⁹F NMR spectra for both samples.

  • Data Interpretation :

    • Identify a well-resolved signal for each diastereomer. The methoxy signal of the MTPA moiety is often a good choice.

    • Integrate the corresponding signals for the two diastereomers in one of the spectra.

    • Calculate the e.e. using the formula: e.e. (%) = [(Int1 - Int2) / (Int1 + Int2)] x 100.

Data Presentation: Representative ¹H NMR Data

MTPA Reagent UsedDiastereomerOCH₃ Chemical Shift (δ, ppm)Integration
(R)-MTPA-ClAmide from (R)-amine3.6597.5
Amide from (S)-amine3.612.5
Calculated e.e. 95.0%
B. Chiral Solvating Agents (CSAs): A Non-Covalent Approach

This technique offers a faster, non-destructive alternative to using CDAs.[12] A chiral solvating agent is simply added to the NMR sample of the analyte. The CSA forms weak, transient, non-covalent diastereomeric complexes with each enantiomer of the analyte through interactions like hydrogen bonding or π-π stacking.[13] This association is rapid on the NMR timescale, resulting in observable, population-averaged signals for each enantiomer.

Why Choose This Method? The primary advantage is speed and simplicity—just mix and measure.[14] The analyte is not consumed or altered, so the sample can be recovered. It is an excellent screening method. However, the chemical shift differences (Δδ) are often smaller than with CDAs and are sensitive to concentration, solvent, and temperature.[15] BINOL-derived phosphoric acids are effective CSAs for amines.[13]

Experimental Protocol: Analysis with a CSA

  • Sample Preparation : In an NMR tube, dissolve ~2-5 mg of this compound in ~0.6 mL of a non-polar deuterated solvent like CDCl₃.

  • Acquire Spectrum 1 : Record a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA : Add 1.0 to 1.5 equivalents of an enantiopure CSA (e.g., (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate) directly to the tube.

  • Acquire Spectrum 2 : Gently shake the tube and re-acquire the ¹H NMR spectrum.

  • Data Interpretation : Look for signal splitting in the analyte's spectrum, particularly for protons near the stereocenter. Calculate the e.e. by integrating the now-separated signals corresponding to the two enantiomers.

Method Selection: A Comparative Summary

Choosing the right method depends on your specific objective, available instrumentation, and sample throughput requirements.

MethodPrincipleSample PrepProsConsBest For
Direct HPLC Chiral Stationary PhaseSimple dissolutionFast, highly accurate, reproducible, non-destructiveRequires specialized, expensive chiral columnsRoutine QC, high-throughput screening
Indirect HPLC Derivatization (CDA)Complex, multi-stepUses standard achiral columns, confirmatoryTime-consuming, risk of side reactions, CDA must be pureOrthogonal confirmation, labs without chiral columns
NMR with CDA Derivatization (Mosher's)Moderate (in-situ)Robust, provides absolute configuration dataDestructive, requires pure CDA, potential for kinetic resolution errorsStructural confirmation, absolute configuration
NMR with CSA Solvation (non-covalent)Very simple (mix)Very fast, non-destructive, sample is recoverableSmaller Δδ, sensitive to conditions, less universally applicableRapid screening, preliminary analysis

Conclusion

The determination of enantiomeric excess for this compound can be approached with high confidence using several robust analytical techniques. For routine, high-precision quality control, Direct Chiral HPLC stands out as the superior method due to its speed and accuracy. For absolute configuration assignment and in-depth structural validation, NMR analysis with Mosher's acid remains an invaluable tool. The indirect HPLC and NMR with CSA methods serve as excellent orthogonal or screening techniques, respectively. By understanding the principles and practical considerations of each method, researchers can confidently select the optimal strategy to ensure the stereochemical integrity of their materials, a cornerstone of modern chemical and pharmaceutical development.

References

A Comparative Guide to the X-ray Crystal Structure of 2-(4-Methoxyphenyl)pyrrolidine Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its conformational rigidity and its presence in a multitude of biologically active compounds. When functionalized with a 4-methoxyphenyl group, this privileged structure gives rise to a class of derivatives with intriguing pharmacological potential. Understanding the precise three-dimensional arrangement of these molecules at an atomic level is paramount for rational drug design and the optimization of lead compounds. X-ray crystallography provides this definitive insight, revealing the subtle interplay of molecular geometry and intermolecular forces that govern biological activity.

This guide offers an in-depth comparison of the X-ray crystal structures of 2-(4-methoxyphenyl)pyrrolidine derivatives. Moving beyond a mere catalog of structural data, we will delve into the causality behind experimental observations, providing a framework for researchers to understand and predict the structural behavior of this important class of molecules.

The Significance of the this compound Scaffold

The this compound moiety is a key pharmacophore in a range of bioactive molecules. Its derivatives have been investigated for their potential as central nervous system agents, with some exhibiting activity as inhibitors of GABA transport proteins.[1][2] The conformational properties of the pyrrolidine ring, which can adopt various puckered conformations (envelope and twisted forms), combined with the electronic and steric influence of the 4-methoxyphenyl substituent, create a rich structural landscape for molecular recognition by biological targets.

Case Study: The Crystal Structure of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

A prime example for detailed structural analysis is 1-(4-methoxyphenyl)pyrrolidine-2,5-dione. Its crystal structure provides a foundational understanding of the conformational preferences and intermolecular interactions within this class of compounds.[3]

Molecular Conformation

The crystallographic analysis reveals that the dihydrofuran-2,5-dione ring of the molecule is not planar but adopts a shallow envelope conformation.[3] In this arrangement, one of the methylene carbon atoms is displaced from the plane formed by the other atoms of the ring. This puckering is a common feature of five-membered rings and is crucial for minimizing steric strain.

A key structural parameter is the dihedral angle between the near-planar portion of the dione ring and the benzene ring of the 4-methoxyphenyl group, which is 55.88 (8)°.[3] This significant twist indicates a lack of coplanarity, which has important implications for how the molecule can interact with a binding site.

Intermolecular Interactions: Building the Supramolecular Architecture

In the crystalline state, molecules of 1-(4-methoxyphenyl)pyrrolidine-2,5-dione are linked together through C—H⋯O hydrogen bonds, forming chains along the[4] crystallographic direction.[3] These weak hydrogen bonds, while individually not as strong as conventional hydrogen bonds, collectively play a significant role in the stability of the crystal lattice.

Comparative Analysis: The Influence of Substitution on Structure and Activity

The Role of 4-Substitution on the Pyrrolidine Ring

In the aforementioned study, the introduction of a hydroxyl group and a 4-methoxyphenyl group at the 4-position of the proline scaffold was explored. The stereochemistry at this position was found to be critical for biological activity. These findings underscore the importance of the three-dimensional arrangement of substituents on the pyrrolidine ring for potent and selective inhibition of GABA transporters.[1][2] While the crystal structures of these specific derivatives are not reported, the SAR data strongly suggest that the orientation of the 4-substituents dictates the binding affinity to the target protein.

The conformational preferences of the pyrrolidine ring are known to be influenced by substituents. For instance, the introduction of a bulky tert-butyl group at the 4-position can lock the ring into a specific pucker, either Cγ-exo or Cγ-endo, depending on the stereochemistry. This principle of using substituents to control conformation is a powerful tool in drug design.

Conformational Flexibility of the 4-Methoxyphenyl Group

The orientation of the 4-methoxyphenyl group relative to the pyrrolidine ring is another critical factor. In the crystal structure of N-(4-methoxyphenyl)picolinamide, the methoxy group is nearly coplanar with the benzene ring.[5] This preference for planarity is due to the resonance between the oxygen lone pair and the aromatic system. However, the overall dihedral angle between the phenyl ring and the adjacent amide group can vary, indicating a degree of rotational freedom around the C-N bond. This flexibility allows the 4-methoxyphenyl group to adopt different orientations to best fit into a binding pocket.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and crystallization of a representative this compound derivative.

Synthesis and Crystallization of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione[3]

Synthesis:

  • Combine equimolar quantities of 4-methoxyaniline and dihydrofuran-2,5-dione in acetic acid.

  • Stir and reflux the mixture for 4 hours.

  • Allow the solution to cool to room temperature and leave it undisturbed for 24 hours.

  • Collect the resulting colorless prisms of the title compound by filtration.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained directly from the reaction mixture upon slow cooling and evaporation.

Data Presentation

The crystallographic data for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione are summarized in the table below for easy reference and comparison.

Parameter Value [3]
Chemical FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.3684 (7)
b (Å)6.6146 (4)
c (Å)16.0720 (11)
β (°)99.939 (4)
Volume (ų)981.01 (12)
Z4

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (4-methoxyaniline, dihydrofuran-2,5-dione) reaction Reflux in Acetic Acid start->reaction crystallization Crystallization reaction->crystallization crystals Single Crystals crystallization->crystals xray X-ray Diffraction crystals->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Conformational and Interaction Analysis structure_solution->analysis

Caption: Experimental workflow from synthesis to structural analysis.

Logical Relationships in Structure-Activity Studies

The relationship between molecular structure and biological activity is a central theme in drug discovery. The following diagram illustrates the logical flow of a structure-activity relationship study for this compound derivatives.

sar_logic synthesis Synthesis of Analogues structural_analysis Structural Analysis (X-ray, NMR) synthesis->structural_analysis biological_testing Biological Testing (e.g., GABA Uptake Assay) synthesis->biological_testing sar_analysis Structure-Activity Relationship (SAR) Analysis structural_analysis->sar_analysis biological_testing->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Logical flow of a structure-activity relationship study.

Conclusion and Future Directions

The X-ray crystal structure of 1-(4-methoxyphenyl)pyrrolidine-2,5-dione provides a valuable starting point for understanding the solid-state conformation and intermolecular interactions of this class of compounds. The observed envelope conformation of the pyrrolidine ring and the significant dihedral angle between the ring systems are key structural features that likely influence biological activity.

Future work should focus on obtaining crystal structures of a wider range of this compound derivatives, particularly those with known biological activity, such as the 4-hydroxy-substituted analogues. A more extensive library of crystal structures would enable a more comprehensive comparative analysis and the development of robust structure-activity relationships. Such studies, combining synthetic chemistry, X-ray crystallography, and biological evaluation, are essential for the continued development of novel therapeutics based on the this compound scaffold.

References

Introduction: The Analytical Imperative for 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Validation of 2-(4-Methoxyphenyl)pyrrolidine: A Comparative Approach

This compound is a chiral synthetic intermediate whose structural motif is of interest in medicinal chemistry and materials science. As with any compound intended for pharmaceutical development or high-stakes research, rigorous analytical characterization is not merely a procedural formality but a cornerstone of quality, safety, and efficacy. The validation of analytical methods ensures that the data generated are reliable, reproducible, and fit for their intended purpose, whether for purity assessment, stability testing, or quantitative assay.

This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary analytical techniques for the validation of this compound. We will delve into the causality behind experimental choices, present objective performance data, and provide field-proven protocols. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which provides a harmonized international approach to demonstrating that a method is scientifically sound.[1][2]

Part 1: A Comparative Overview of Core Analytical Methodologies

The selection of an analytical technique is dictated by the objective, or the "Analytical Target Profile" (ATP). For this compound, this could range from confirming chemical identity to quantifying trace-level impurities or resolving its stereoisomers. Here, we compare the most relevant chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like this compound. Its high resolution and sensitivity make it the method of choice for assay, impurity profiling, and developing stability-indicating methods.[3][4][5]

  • Expertise & Causality : The methoxyphenyl group provides a strong chromophore, making UV detection highly effective. A C18 (octadecyl) column is the logical starting point due to its versatility in retaining compounds with both hydrophobic (the aromatic ring) and hydrophilic (the pyrrolidine nitrogen) characteristics. A gradient elution is typically preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar degradation products are resolved within a reasonable timeframe.[3][6]

  • Trustworthiness : A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.[4][7] This is validated through forced degradation studies (stress testing), where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradants.[8] The ability of the HPLC method to resolve the API peak from these newly formed peaks is the ultimate proof of its specificity.[9]

Gas Chromatography (GC): A Niche Role for Volatiles

GC is best suited for thermally stable and volatile compounds. While this compound itself can be analyzed by GC, its relatively high boiling point makes HPLC a more straightforward choice for the primary analysis.

  • Expertise & Causality : The primary application of GC in this context is for the analysis of volatile organic impurities or residual solvents from the synthesis process. A headspace GC-MS method, for example, would be the standard approach for identifying and quantifying residual solvents like toluene or THF. For analyzing the compound directly, a high-temperature column and injector program would be necessary.[10] Derivatization could be employed to increase volatility, but this adds complexity to the sample preparation.[10][11]

  • Trustworthiness : Method validation for GC would follow similar principles to HPLC, focusing on specificity, linearity, and precision.[12] When coupled with a Mass Spectrometer (MS), GC-MS provides a high degree of confidence in peak identification for volatile analytes.[13][14]

Chiral Separation Techniques: Resolving the Enantiomers

As this compound possesses a chiral center at the C2 position of the pyrrolidine ring, distinguishing between its enantiomers is critical, especially in a pharmaceutical context where enantiomers can have vastly different pharmacological and toxicological profiles.[15][16]

  • Expertise & Causality : The direct approach using chiral stationary phases (CSPs) in HPLC is the most common and effective method.[16] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent enantioselectivity for a wide range of compounds.[17] The choice of mobile phase (normal-phase, polar-organic, or reversed-phase) is critical and must be screened to achieve optimal separation. Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin added to the buffer, is another powerful but less common alternative.[18]

  • Trustworthiness : The method's ability to resolve the two enantiomers is quantified by the resolution factor (Rs), with a baseline separation (Rs ≥ 1.5) being the standard acceptance criterion. The validation must also demonstrate that the method can accurately quantify the minor enantiomer in the presence of a large excess of the major one, a crucial test for enantiomeric purity.

Spectroscopic Methods: Indispensable for Structural Confirmation

While chromatography separates components, spectroscopy identifies them.

  • Nuclear Magnetic Resonance (NMR) : NMR (¹H and ¹³C) is the gold standard for unambiguous structure elucidation. It provides definitive confirmation of the this compound structure by revealing the chemical environment of each proton and carbon atom. While less sensitive than chromatography, Quantitative NMR (qNMR) can be used as a primary method for assay determination against a certified internal standard.

  • Mass Spectrometry (MS) : When coupled with HPLC (LC-MS) or GC (GC-MS), MS is unparalleled for identifying impurities. It provides the molecular weight of unknown peaks and, through fragmentation patterns, offers clues to their structure.[14] This is essential for characterizing degradation products found during stability studies.

Part 2: Quantitative Data Comparison

The performance of each technique must be validated against predefined acceptance criteria derived from ICH guidelines.[1][19] The table below summarizes typical performance characteristics for validated methods.

Parameter RP-HPLC (Assay/Impurity) GC (Residual Solvents) Chiral HPLC (Enantiomeric Purity)
Specificity Demonstrated via forced degradation; baseline resolution of all peaks.Resolution from analyte and other solvents.Baseline resolution (Rs > 1.5) of enantiomers.
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%95.0% - 105.0% for the minor enantiomer.
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%Repeatability: ≤ 5.0% for the minor enantiomer.
LOD ~0.01% of target concentrationppm level~0.01% of target concentration
LOQ ~0.05% of target concentrationppm level~0.05% of target concentration
Primary Application Assay, Purity, StabilityResidual Solvents, Volatile ImpuritiesEnantiomeric Purity

Acceptance criteria can vary based on the specific application and regulatory requirements.[19][20]

Part 3: Experimental Protocols & Workflows

The following protocols are detailed, field-proven methodologies. They include system suitability tests (SSTs), which are a self-validating system check to ensure the analytical setup is performing correctly before any samples are analyzed.[21]

Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Impurity Determination

1. Causality Statement: This gradient method is designed for maximal resolution. It starts with a high aqueous content to retain and separate polar impurities and gradually increases the organic solvent concentration to elute the main analyte and any non-polar degradants, ensuring all related substances are captured in a single run.

2. Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

4. Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

5. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • %RSD of peak areas ≤ 2.0%.[19]

    • Tailing factor ≤ 2.0.

    • Theoretical plates ≥ 2000.

6. Validation Procedure (Abbreviated):

  • Specificity: Perform forced degradation (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂) and inject stressed samples. Ensure peak purity of the analyte peak is confirmed using a DAD detector.

  • Linearity: Prepare calibration standards from LOQ to 150% of the target concentration (e.g., 0.5 to 150 µg/mL). Plot peak area vs. concentration and determine r².

  • Accuracy: Perform recovery studies by spiking placebo with the analyte at three levels (e.g., 50%, 100%, 150%).[20]

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

1. Causality Statement: This method uses a polysaccharide-based chiral stationary phase, which separates enantiomers based on differences in their transient diastereomeric interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the chiral selector. A normal-phase mobile phase is often chosen as it can provide stronger and more selective interactions than reversed-phase for this class of compound.

2. Instrumentation & Materials:

  • HPLC system as described above.

  • Column: Chiralpak IA (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

4. Solution Preparation:

  • Racemic Standard (100 µg/mL): Prepare a solution of the racemic this compound in the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the enantiomerically enriched sample in the mobile phase.

5. System Suitability Test (SST):

  • Inject the racemic standard.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks ≥ 1.5.

6. Validation Procedure (Abbreviated):

  • Specificity: Demonstrate that no peaks from placebo or related achiral impurities interfere with either enantiomer peak.

  • LOQ of Minor Enantiomer: Determine the lowest concentration of the unwanted enantiomer that can be quantified with acceptable precision and accuracy.

  • Linearity of Minor Enantiomer: Prepare solutions with a fixed concentration of the major enantiomer and varying concentrations of the minor enantiomer (e.g., from LOQ to 1.0%).

Part 4: Visualization of Workflows

Diagrams provide a clear, high-level overview of complex processes, ensuring logical flow and understanding.

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: ICH Q2(R2) Validation cluster_imp Phase 3: Implementation Dev Define Analytical Target Profile (ATP) Screen Screen Columns & Mobile Phases Dev->Screen Optimize Optimize Method Parameters (QbD) Screen->Optimize Specificity Specificity (Forced Degradation) Optimize->Specificity Transfer to Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Finalize Method Routine Routine Analysis (QC Release, Stability) SOP->Routine Lifecycle Method Lifecycle Management Routine->Lifecycle

Caption: Overall workflow for analytical method validation.

Method_Selection Start Analytical Goal? Assay Quantify Bulk Material (Assay) Start->Assay Assay Impurity Identify & Quantify Impurities Start->Impurity Purity Chiral Determine Enantiomeric Purity Start->Chiral Chirality Identity Confirm Structure Start->Identity Identity HPLC RP-HPLC-UV Assay->HPLC Impurity->HPLC LCMS LC-MS Impurity->LCMS For Identification ChiralHPLC Chiral HPLC Chiral->ChiralHPLC NMR NMR Spectroscopy Identity->NMR

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to ZIF-8 Derived Catalysts in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and reusable catalysts is perpetual. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is pivotal in the synthesis of a myriad of fine chemicals and pharmaceutical intermediates. The choice of catalyst dictates the reaction's efficiency, selectivity, and environmental footprint. This guide provides an in-depth comparative analysis of Zeolitic Imidazolate Framework-8 (ZIF-8) as a catalyst for the Knoevenagel condensation, juxtaposed with other prominent heterogeneous catalysts. Our objective is to furnish you with the necessary data and insights to make an informed decision for your synthetic needs.

The Role of Catalysis in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (such as malononitrile) to a carbonyl group (like benzaldehyde), followed by a dehydration reaction to yield a new C=C bond. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a carbanion. The nature of the catalyst not only influences the reaction rate but also the product yield and purity. While homogeneous basic catalysts are effective, they pose significant challenges in separation and recycling, leading to increased processing costs and environmental concerns. This has propelled the development of heterogeneous catalysts, such as ZIF-8, which offer the advantages of easy separation, reusability, and enhanced stability.

ZIF-8: A Versatile Heterogeneous Catalyst

Zeolitic Imidazolate Framework-8 (ZIF-8) is a metal-organic framework (MOF) with a sodalite-type topology, constructed from zinc(II) ions and 2-methylimidazolate linkers. Its unique properties, including high surface area, exceptional thermal and chemical stability, and tunable porosity, make it an attractive candidate for various catalytic applications. In the context of the Knoevenagel condensation, the basic nitrogen atoms on the imidazolate linkers of ZIF-8 are believed to act as the catalytic sites, facilitating the initial deprotonation of the active methylene compound.

Synthesis of ZIF-8 for Catalytic Applications

The synthesis of ZIF-8 is typically achieved through solvothermal or room-temperature methods. The choice of synthesis conditions can influence the crystal size, morphology, and ultimately, the catalytic performance of the material. A smaller particle size, for instance, provides a larger external surface area, which can lead to higher catalytic activity.

Comparative Performance Analysis: ZIF-8 vs. Alternatives

To provide a clear comparison, we will focus on the Knoevenagel condensation of benzaldehyde with malononitrile as a model reaction. We will compare the catalytic performance of ZIF-8 with two other notable heterogeneous basic catalysts: a mixed-metal oxide (CaO-MgO) and a Layered Double Hydroxide (Mg-Al LDH).

CatalystReaction ConditionsReaction TimeYield (%)Reference
ZIF-8 Toluene, Room Temperature1 hourQuantitative[1]
CaO-MgO Water, Room Temperature10 minutes98
Mg-Al LDH Ethanol, 60 °C4 hours67.1

Analysis of Performance:

From the data presented, it is evident that both ZIF-8 and CaO-MgO exhibit excellent catalytic activity for the Knoevenagel condensation at room temperature, achieving near-quantitative yields in a remarkably short time. The CaO-MgO catalyst, in particular, demonstrates exceptional efficiency in an aqueous medium, which is highly desirable from a green chemistry perspective. The Mg-Al LDH, while also effective, requires a longer reaction time and elevated temperature to achieve a comparable yield.

The choice between ZIF-8 and CaO-MgO may depend on other factors such as catalyst stability, reusability, and the specific requirements of the reaction system. ZIF-8's high surface area and well-defined porous structure can be advantageous in preventing active site poisoning and allowing for the catalysis of bulkier substrates.

Experimental Protocols

To ensure the reproducibility of these findings, we provide detailed, step-by-step methodologies for the synthesis of the catalysts and the execution of the Knoevenagel condensation.

Synthesis of ZIF-8 Catalyst

This protocol describes a room-temperature synthesis of ZIF-8 nanoparticles.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol

Procedure:

  • Prepare two separate solutions in methanol:

    • Solution A: Dissolve zinc nitrate hexahydrate in methanol.

    • Solution B: Dissolve 2-methylimidazole in methanol.

  • Rapidly pour Solution B into Solution A with vigorous stirring.

  • Continue stirring for a designated period (e.g., 1 hour) at room temperature. A white precipitate of ZIF-8 will form.

  • Collect the ZIF-8 crystals by centrifugation or filtration.

  • Wash the collected solid with fresh methanol multiple times to remove any unreacted precursors.

  • Dry the purified ZIF-8 powder in an oven at a moderate temperature (e.g., 60-80 °C).

Synthesis of Mg-Al Layered Double Hydroxide (LDH)

This protocol outlines the co-precipitation method for synthesizing Mg-Al LDH.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare a mixed metal salt solution by dissolving magnesium nitrate and aluminum nitrate in deionized water in the desired molar ratio (e.g., Mg:Al of 3:1).

  • Prepare a basic solution by dissolving sodium hydroxide and sodium carbonate in deionized water.

  • Slowly add the mixed metal salt solution to the basic solution under vigorous stirring, maintaining a constant pH (typically around 10).

  • Age the resulting slurry at a slightly elevated temperature (e.g., 60-80 °C) for several hours to promote crystal growth.

  • Filter and wash the precipitate thoroughly with deionized water until the filtrate is neutral.

  • Dry the Mg-Al LDH powder in an oven.

General Procedure for Knoevenagel Condensation

This procedure is for the model reaction between benzaldehyde and malononitrile.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Catalyst (ZIF-8, CaO-MgO, or Mg-Al LDH)

  • Solvent (as specified in the comparison table)

  • Magnetic stirrer and hotplate (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and malononitrile in the appropriate solvent.

  • Add the catalyst to the reaction mixture.

  • Stir the mixture at the specified temperature for the designated reaction time.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst from the reaction mixture by filtration.

  • Isolate the product by evaporating the solvent. The crude product can be further purified by recrystallization.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions to test its reusability.

Visualizing the Catalytic Process

To better understand the synthesis and catalytic action, the following diagrams illustrate the key workflows and mechanisms.

Catalyst_Synthesis_Workflow cluster_ZIF8 ZIF-8 Synthesis cluster_LDH Mg-Al LDH Synthesis ZIF8_precursors Zn(NO₃)₂·6H₂O + 2-methylimidazole in Methanol ZIF8_mixing Rapid Mixing & Stirring at RT ZIF8_precursors->ZIF8_mixing ZIF8_precipitation Precipitation ZIF8_mixing->ZIF8_precipitation ZIF8_separation Centrifugation/ Filtration ZIF8_precipitation->ZIF8_separation ZIF8_washing Washing with Methanol ZIF8_separation->ZIF8_washing ZIF8_drying Drying ZIF8_washing->ZIF8_drying ZIF8_product ZIF-8 Catalyst ZIF8_drying->ZIF8_product LDH_precursors Mg(NO₃)₂·6H₂O + Al(NO₃)₃·9H₂O in Water LDH_coprecipitation Co-precipitation (constant pH) LDH_precursors->LDH_coprecipitation LDH_base NaOH + Na₂CO₃ in Water LDH_base->LDH_coprecipitation LDH_aging Aging LDH_coprecipitation->LDH_aging LDH_separation Filtration LDH_aging->LDH_separation LDH_washing Washing with Water LDH_separation->LDH_washing LDH_drying Drying LDH_washing->LDH_drying LDH_product Mg-Al LDH Catalyst LDH_drying->LDH_product

Caption: Catalyst Synthesis Workflows for ZIF-8 and Mg-Al LDH.

Knoevenagel_Mechanism ZIF8 ZIF-8 (Basic Site) Malononitrile H₂C(CN)₂ Malononitrile ZIF8->Malononitrile Deprotonation Carbanion [HC(CN)₂]⁻ Carbanion Malononitrile->Carbanion Benzaldehyde Ph-CHO Benzaldehyde Carbanion->Benzaldehyde Nucleophilic Attack Intermediate Ph-CH(O⁻)-CH(CN)₂ Alkoxide Intermediate Benzaldehyde->Intermediate Product_H2O Ph-CH=C(CN)₂ + H₂O Product + Water Intermediate->Product_H2O Protonation & Dehydration

Caption: Proposed Mechanism for ZIF-8 Catalyzed Knoevenagel Condensation.

Conclusion and Future Outlook

This guide has provided a comparative analysis of ZIF-8 as a heterogeneous catalyst for the Knoevenagel condensation, benchmarking its performance against CaO-MgO and Mg-Al LDH. ZIF-8 proves to be a highly effective and reusable catalyst, operating under mild conditions. The choice of the optimal catalyst will ultimately depend on the specific reaction requirements, including solvent compatibility, desired reaction time, and cost considerations.

The field of MOF-derived catalysts is continually evolving, with ongoing research focused on the synthesis of novel frameworks with tailored functionalities to further enhance catalytic activity and selectivity. The insights and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the advancement of more efficient and sustainable synthetic methodologies.

References

The Unambiguous Benchmark: Single-Crystal X-ray Diffraction (SC-XRD)

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Definitive Assignment of Absolute Configuration

For researchers in the vanguard of chemical synthesis and drug development, the spatial arrangement of atoms within a chiral molecule—its absolute configuration—is a critical attribute that dictates biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and physiological properties.[1] Consequently, the unambiguous determination of a product's absolute configuration is not merely a matter of analytical rigor; it is a foundational requirement for advancing a molecule from discovery to application.

This guide provides an in-depth comparison of the principal methodologies for determining absolute configuration. Moving beyond a simple listing of techniques, it delves into the causality behind experimental choices, offering a strategic framework for selecting the most appropriate method. We will explore the "gold standard" of X-ray crystallography, the powerful solution-state chiroptical techniques, and the clever indirect approaches using NMR spectroscopy, supported by field-tested protocols and comparative data.

Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[2][3] The technique's authoritativeness stems from its ability to generate a precise map of electron density, from which the spatial coordinates of each atom can be determined.

The Principle of Anomalous Dispersion

While a standard diffraction experiment reveals the connectivity and relative stereochemistry of a molecule, determining the absolute stereochemistry requires a more subtle effect known as anomalous dispersion (or resonant scattering).[4][5] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, an anomalous phase shift occurs during scattering.[6][7] This effect breaks Friedel's Law, which states that the intensities of a reflection from a crystal plane (hkl) and its inverse (-h-k-l) are equal. In the presence of an anomalous scatterer, these intensities, known as a Bijvoet pair, will be measurably different.[8] This intensity difference is directly dependent on the absolute configuration of the molecule.

The Flack Parameter: A Quantitative Measure of Confidence

Modern crystallographic refinement incorporates the Flack parameter, a single value that quantifies the absolute structure of the crystal.[8][9][10] The parameter, x, refines to a value between 0 and 1.[11]

  • A value of x ≈ 0 with a small standard uncertainty (e.g., u < 0.04) indicates that the assigned absolute configuration is correct.[12]

  • A value of x ≈ 1 indicates that the true configuration is the inverse of the one modeled.

  • A value of x ≈ 0.5 may suggest the crystal is a racemic twin or that a center of symmetry was missed.[8]

The success of this method traditionally relied on the presence of a "heavy" atom (e.g., Br, S, P) to produce a significant anomalous signal.[4] However, with modern diffractometers and refinement techniques, it is now often possible to determine the absolute configuration of light-atom molecules containing only oxygen as the heaviest atom.[5]

Experimental Workflow and Considerations

The primary challenge of SC-XRD is obtaining a high-quality single crystal suitable for diffraction, which can be a significant bottleneck, particularly for oils or amorphous solids.[1][13]

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Diffraction & Analysis cluster_result Result Interpretation cluster_output Conclusion Start Enantiomerically Pure Compound Crystallize Grow Single Crystal (0.1-0.5 mm) Start->Crystallize Mount Mount Crystal on Diffractometer Crystallize->Mount Collect Collect Diffraction Data (Measure Bijvoet Pairs) Mount->Collect Solve Solve Structure & Refine Model Collect->Solve Flack Calculate Flack Parameter (x) Solve->Flack Decision x ≈ 0 ? Flack->Decision Correct Configuration Confirmed Decision->Correct Yes Invert Inverted Configuration Is Correct Decision->Invert No (x ≈ 1)

Figure 1. High-level workflow for absolute configuration determination via SC-XRD.

Chiroptical Spectroscopy: Assigning Configuration in Solution

When single crystals are elusive, chiroptical spectroscopy methods provide powerful, non-destructive, solution-state alternatives.[14] These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The absolute configuration is determined by comparing the experimentally measured spectrum to a spectrum predicted by quantum-chemical calculations for one of the enantiomers.[1][13]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.[15] Since virtually all organic molecules have vibrational modes, VCD is a nearly universal technique for chiral molecules, even those lacking a UV chromophore.[13]

The core of the VCD method is the synergy between experiment and theory.[1] A high-quality experimental VCD spectrum is measured and then compared to a spectrum calculated from first principles, typically using Density Functional Theory (DFT).[13][15]

  • If the signs and relative intensities of the major experimental bands match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1]

  • If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

The accuracy of this method hinges on the quality of the computational model, which must accurately predict the molecule's conformational population in solution.[16] Solute-solvent interactions can significantly affect the results and should be considered in the calculations.[16]

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_compare Analysis cluster_assign Assignment cluster_output Conclusion Sample Dissolve Sample in Achiral Solvent Measure Acquire Experimental IR and VCD Spectra Sample->Measure Compare Compare Experimental and Calculated Spectra Measure->Compare Model Build 3D Model of One Enantiomer (e.g., 'R') Conformers Perform Conformational Search Model->Conformers Calculate Calculate Boltzmann-Averaged IR and VCD Spectra (DFT) Conformers->Calculate Calculate->Compare Decision Spectra Match? Compare->Decision AssignR Assign 'R' Configuration Decision->AssignR Yes (Direct Match) AssignS Assign 'S' Configuration Decision->AssignS No (Mirror Image)

Figure 2. Workflow for VCD-based absolute configuration assignment.

Electronic Circular Dichroism (ECD)

ECD is the chiroptical counterpart to UV-Vis spectroscopy and measures differential absorption corresponding to electronic transitions.[17] Like VCD, it relies on comparing experimental data with quantum-chemical predictions.[18][19] ECD is particularly effective for molecules containing chromophores that absorb in the 200-400 nm range.[18] A well-established subset of ECD analysis is the Exciton Chirality Method (ECM), which is applicable to molecules containing at least two interacting chromophores. The ECM correlates the sign of the resulting "exciton couplet" in the ECD spectrum with the spatial orientation of the chromophores, allowing for a direct assignment of absolute configuration.[20]

Indirect Determination via NMR Spectroscopy: The Mosher's Ester Method

For molecules possessing a reactive hydroxyl or primary amine group, nuclear magnetic resonance (NMR) spectroscopy offers a powerful indirect route to determine the absolute configuration of the adjacent stereocenter. The most widely used NMR-based technique is the Mosher's ester analysis.[][22]

Principle of Diastereomeric Differentiation

The method's logic is elegant: it converts a pair of enantiomers, which are indistinguishable in a standard NMR spectrum, into a pair of diastereomers, which have different physical properties and thus distinct NMR spectra.[23][24] This is achieved by derivatizing the chiral alcohol or amine with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

The key to the analysis is the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting diastereomeric esters, protons on one side of the stereocenter will be shielded (shifted to a higher field) while protons on the other side will be deshielded (shifted to a lower field). By systematically comparing the ¹H NMR spectra of the two diastereomers, a definitive assignment can be made.

Experimental Protocol: Mosher's Ester Analysis
  • Preparation of Diastereomers :

    • Divide the enantiomerically pure alcohol/amine of unknown configuration (~1-5 mg) into two separate NMR tubes or small vials.

    • To one sample, add (R)-(-)-MTPA chloride.

    • To the second sample, add (S)-(+)-MTPA chloride.

    • Add a suitable deuterated solvent (e.g., CDCl₃) and a small amount of a base (e.g., pyridine or DMAP) to catalyze the esterification and scavenge the HCl byproduct.[25]

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Acquisition :

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • Careful and unambiguous assignment of all relevant proton signals is crucial. 2D NMR techniques like COSY and HSQC can be invaluable for this purpose.[23]

  • Data Analysis :

    • For each assigned proton (or proton group), calculate the difference in chemical shift: Δδ = δ_S - δ_R , where δ_S is the chemical shift in the (S)-MTPA ester and δ_R is the chemical shift in the (R)-MTPA ester.[26]

    • Tabulate the Δδ values.

    • Apply the Mosher model: Protons on one side of the stereocenter (relative to the MTPA plane) will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the distribution of positive and negative Δδ values, assign the absolute configuration of the original stereocenter.[23][25]

Figure 3. Simplified mnemonic for interpreting Δδ values in Mosher's ester analysis.

Comparison Guide: Selecting the Right Technique

The choice of method is dictated by the nature of the sample, available instrumentation, and the required level of certainty. The following table provides a comparative overview to guide this decision-making process.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational / Electronic Circular Dichroism (VCD/ECD)NMR Spectroscopy (Mosher's Method)
Sample State High-quality single crystalSolution (or solid state for VCD)Solution
Sample Amount Micrograms to milligramsMilligrams~1-5 mg per derivative
Principle Anomalous X-ray dispersionDifferential absorption of polarized lightFormation of diastereomers
Nature of Result Direct, unambiguous 3D structureComparison of experimental and calculated spectraIndirect, based on empirical model
Key Requirement A well-diffracting single crystalAccurate quantum-chemical calculations; chromophore for ECDReactive -OH or -NH₂ group
Confidence Level Very High (Gold Standard)High (with good computational correlation)High (when model is applied correctly)
Destructive? NoNoYes (sample is derivatized)
Primary Limitation Crystallization can be difficult or impossibleComputationally intensive; sensitive to conformation/solventLimited to specific functional groups

Decision-Making Flowchart

decision_tree q1 Is an enantiomerically pure sample available? q2 Can you grow a high-quality single crystal? q1->q2 Yes end_fail Assignment Challenging. Consider chemical correlation or alternative methods. q1->end_fail No q3 Does the molecule have a reactive -OH or -NH₂ group? q2->q3 No xrd Use Single-Crystal X-ray Diffraction (SC-XRD) q2->xrd Yes q4 Does the molecule have a strong UV-Vis chromophore? q3->q4 No mosher Use Mosher's Ester Analysis (NMR) q3->mosher Yes vcd Use Vibrational Circular Dichroism (VCD) q4->vcd No ecd Consider Electronic Circular Dichroism (ECD) q4->ecd Yes ecd->vcd Also consider VCD for confirmation

Figure 4. Decision guide for selecting an appropriate analytical method.

Conclusion

References

A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)pyrrolidine: A Modern Perspective on a Valuable Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylpyrrolidine Motif

The 2-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The specific analogue, 2-(4-Methoxyphenyl)pyrrolidine, serves as a crucial building block for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. Its intrinsic structural features allow for specific interactions with various biological targets, making the efficient and stereoselective synthesis of this compound a topic of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of established and novel synthetic routes to this compound, offering insights into the practical application and relative merits of each approach. We will delve into the mechanistic underpinnings of a classic Reductive Amination, a modern Copper-Catalyzed Carboamination, and an innovative Biocatalytic Synthesis, providing detailed experimental protocols and performance data to inform your synthetic strategy.

Traditional Approach: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its reliability and broad applicability. The general strategy involves the condensation of a ketone or aldehyde with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, an intramolecular reductive amination of a γ-amino ketone is a common approach.

Causality of Experimental Choices

The choice of a one-pot reaction, where imine formation and reduction occur concurrently, is driven by efficiency and the desire to avoid isolating the often-unstable imine intermediate. The selection of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are selective for the reduction of the protonated iminium ion over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct. The pH of the reaction is also a crucial parameter; a slightly acidic medium (pH 5-6) is optimal to facilitate imine formation without deactivating the amine nucleophile or promoting side reactions.

Experimental Protocol: Intramolecular Reductive Amination

Starting Material: 1-(4-methoxyphenyl)-4-aminobutan-1-one hydrochloride

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)-4-aminobutan-1-one hydrochloride (1.0 eq) in methanol (0.2 M) is added 3Å molecular sieves. The mixture is stirred at room temperature for 30 minutes.

  • pH Adjustment: Acetic acid (1.1 eq) is added to the suspension to ensure a slightly acidic pH, which promotes the formation of the cyclic iminium ion.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of 1 M NaOH until the solution is basic (pH > 10). The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Expected Performance
  • Yield: 60-75%

  • Purity: >95% (after chromatography)

  • Reaction Time: 24-48 hours

  • Key Considerations: The use of cyanoborohydride necessitates careful handling due to the potential for cyanide gas evolution upon acidification. The reaction can be sensitive to the purity of the starting amino ketone.

A Modern Approach: Copper-Catalyzed Intramolecular Carboamination

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of complex molecules. For the preparation of 2-arylpyrrolidines, a copper-catalyzed intramolecular carboamination of unactivated olefins offers a powerful and convergent strategy. This method allows for the direct formation of the pyrrolidine ring and the concomitant installation of the aryl group in a single step.

Mechanistic Rationale

The catalytic cycle is believed to commence with the oxidation of a Cu(I) species to a Cu(II) species. The N-protected amine then coordinates to the copper center, followed by an intramolecular syn-aminocupration of the double bond to form a five-membered ring containing a carbon-copper bond. This organocopper intermediate then undergoes a C-C bond-forming event with the aryl group, followed by reductive elimination to furnish the desired 2-arylpyrrolidine and regenerate the active copper catalyst[1][2]. The choice of ligand and copper source is critical for achieving high efficiency and selectivity.

Experimental Protocol: Copper-Catalyzed Carboamination

Starting Material: N-(But-3-en-1-yl)-4-methoxyaniline

  • Reaction Setup: In a glovebox, a reaction vial is charged with Cu(OAc)₂ (10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 12 mol%), and the substrate N-(but-3-en-1-yl)-4-methoxyaniline (1.0 eq).

  • Solvent and Reagents: Anhydrous toluene is added, followed by an oxidant such as di-tert-butyl peroxide (2.0 eq).

  • Reaction Conditions: The vial is sealed and heated to 110 °C for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of celite, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-protected this compound. Subsequent deprotection would be required to obtain the final product.

Reported Performance
  • Yield: A similar copper-catalyzed carboamination of 4-methoxystyrene with a protected aminoethyl group has been reported to yield the N-protected product in 82% yield[3].

  • Purity: Typically >95% after chromatography.

  • Reaction Time: 12-24 hours.

  • Key Advantages: This method offers a convergent approach from readily available starting materials and can be amenable to asymmetric catalysis with the use of chiral ligands.

The New Frontier: Biocatalytic Asymmetric Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and "green" alternative to traditional chemical synthesis. Transaminases, in particular, have shown great promise for the asymmetric synthesis of chiral amines from prochiral ketones with excellent enantioselectivity.

The "Why" of Biocatalysis

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor. The enzyme's chiral active site precisely controls the facial selectivity of the amino group addition to the prochiral ketone, leading to the formation of a single enantiomer of the amine product. This approach is highly attractive due to its exceptional stereoselectivity, mild reaction conditions (typically in aqueous buffer at or near room temperature), and the avoidance of heavy metal catalysts. The reaction equilibrium can be driven to completion by using a large excess of the amine donor or by removing the ketone byproduct.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

Starting Material: 1-(4-methoxyphenyl)butan-1,4-dione

  • Enzyme and Reagent Preparation: In a temperature-controlled vessel, a solution of a commercially available (R)- or (S)-selective transaminase is prepared in a phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal-5'-phosphate (1 mM).

  • Reaction Mixture: To this solution, the substrate, 1-(4-methoxyphenyl)butan-1,4-dione (1.0 eq), is added, followed by the amine donor, isopropylamine (10-20 eq).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The pH may need to be periodically adjusted to maintain optimal enzyme activity.

  • Work-up and Purification: The reaction is quenched by the addition of a strong base (e.g., 5 M NaOH) to pH > 12. The product is then extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The organic layers are combined, dried, and concentrated. The resulting crude amine can be purified by crystallization of its salt (e.g., hydrochloride or tosylate) or by column chromatography.

Reported Performance for Similar Substrates
  • Yield: Analytical yields of up to 90% have been reported for the synthesis of various 2-arylpyrrolidines using this method[4][5].

  • Enantiomeric Excess (ee): Typically >99% ee[4][5].

  • Reaction Time: 24-72 hours.

  • Key Advantages: Exceptional enantioselectivity, environmentally benign conditions, and the potential for large-scale production.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key performance metrics for each synthetic route are summarized below.

ParameterReductive AminationCopper-Catalyzed CarboaminationBiocatalytic Synthesis (Transaminase)
Starting Materials γ-amino ketoneN-alkenyl anilineγ-diketone
Typical Yield 60-75%~80% (for protected product)Up to 90%
Stereoselectivity Racemic (without chiral auxiliary)Potentially asymmetric (with chiral ligand)Excellent (>99% ee)
Reaction Time 24-48 hours12-24 hours24-72 hours
Key Reagents NaBH₃CN, Acetic AcidCu(OAc)₂, Ligand, PeroxideTransaminase, PLP, Amine Donor
Environmental Impact Moderate (cyanide waste)Moderate (heavy metal catalyst)Low (aqueous, biodegradable)
Scalability Well-establishedModerate to highHigh

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations involved, the following diagrams illustrate the synthetic workflows.

Reductive_Amination start 1-(4-methoxyphenyl)-4- aminobutan-1-one imine Cyclic Iminium Ion (Intermediate) start->imine AcOH, MeOH product This compound imine->product NaBH3CN

Caption: Reductive Amination Pathway to this compound.

Copper_Catalyzed start N-(But-3-en-1-yl)-4-methoxyaniline product N-protected this compound start->product Cu(OAc)2, Ligand, Oxidant, Heat final_product This compound product->final_product Deprotection

Caption: Copper-Catalyzed Carboamination Route.

Biocatalytic_Synthesis start 1-(4-methoxyphenyl)butan-1,4-dione product (R)- or (S)-2-(4-Methoxyphenyl)pyrrolidine start->product Transaminase, PLP, Isopropylamine, Buffer

Caption: Biocatalytic Synthesis using a Transaminase.

Conclusion and Future Outlook

The synthesis of this compound can be approached through a variety of methods, each with its own set of advantages and limitations. The traditional Reductive Amination remains a reliable, albeit often non-stereoselective, method that is well-understood and widely practiced. For racemic material, it provides a straightforward and cost-effective route.

The Copper-Catalyzed Carboamination represents a more modern and elegant approach, offering a convergent pathway that can potentially be rendered asymmetric. This method is particularly attractive for library synthesis and exploring structural diversity due to its tolerance of various functional groups.

The Biocatalytic Synthesis using transaminases stands at the forefront of innovative and sustainable chemistry. Its ability to deliver highly enantiopure products under mild, environmentally friendly conditions makes it an exceptionally powerful tool for the synthesis of pharmaceutical intermediates. The continued development of robust and versatile transaminases will undoubtedly solidify biocatalysis as a go-to method for the industrial production of chiral amines like this compound.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the need for stereochemical purity, scalability, cost, and environmental considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision for the synthesis of this valuable molecular scaffold.

References

A Senior Application Scientist's Guide: 2-(4-Methoxyphenyl)pyrrolidine vs. Proline in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of the Archetype and Its C2-Aryl Derivative

Introduction: From Nature's Simplicity to Rational Design

In the landscape of asymmetric organocatalysis, L-proline stands as a monumental pillar. Lauded as the "simplest enzyme," this naturally occurring amino acid revolutionized the field by demonstrating that a small, chiral organic molecule could mediate complex, stereoselective transformations without the need for metal catalysts[1][2]. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate carbonyl compounds through nucleophilic enamine or electrophilic iminium ion intermediates, making it a versatile tool for crucial C-C bond-forming reactions[3].

However, the very simplicity that makes proline attractive also imposes limitations. Challenges such as high catalyst loadings (often 10-30 mol%), limited solubility in non-polar organic solvents, and moderate enantioselectivities in certain demanding reactions have driven the rational design of proline derivatives[3][4]. The goal is to enhance performance by fine-tuning the catalyst's steric and electronic properties.

This guide provides a comparative analysis of L-proline against a rationally designed derivative, (S)-2-(4-methoxyphenyl)pyrrolidine. While proline serves as our essential benchmark, we will explore the principles behind C2-aryl substitution, dissecting how the introduction of a bulky, electronically-tuned group is intended to overcome the parent catalyst's shortcomings and achieve superior stereocontrol.

Part 1: L-Proline - The Foundational "Workhorse" Catalyst

Proline's efficacy stems from its unique, rigid five-membered ring structure and its ability to act as a bifunctional acid-base catalyst. The secondary amine is crucial for forming the key enamine intermediate, while the carboxylic acid group acts as an intramolecular proton source/sink, activating the electrophile and guiding the stereochemical outcome through a well-organized, hydrogen-bonded transition state.

Mechanism of Action: The Enamine Catalytic Cycle

The most common activation mode for proline in reactions like the aldol, Mannich, and Michael additions is through enamine catalysis.

  • Enamine Formation: The secondary amine of proline condenses with a ketone or aldehyde donor, forming a chiral enamine intermediate. This process increases the energy of the highest occupied molecular orbital (HOMO) of the donor, making it more nucleophilic than its enol or enolate counterpart.

  • Stereoselective C-C Bond Formation: The enamine attacks the electrophile (e.g., an aldehyde or imine). The stereochemistry is dictated by the catalyst's rigid structure, which shields one face of the enamine, forcing the electrophile to approach from the less hindered side. The carboxylic acid group often plays a key role here, forming a hydrogen bond with the electrophile in a Zimmerman-Traxler-like transition state.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the proline catalyst, closing the cycle.

Proline_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle cluster_reactants Reactants & Product Proline (S)-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O TransitionState Stereodetermining C-C Bond Formation Enamine->TransitionState + Electrophile (Aldehyde) Iminium Iminium Ion Intermediate TransitionState->Iminium Attack from Re-face Iminium->Proline + H₂O - Product Product β-Hydroxy Ketone (Product) Iminium->Product Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Aldehyde->TransitionState

Figure 1: Generalized enamine catalytic cycle for a proline-catalyzed aldol reaction.
Performance and Limitations: Representative Data

Proline is effective but often requires high loadings and specific solvent systems (like DMSO or neat conditions) to achieve good results. Its performance can be substrate-dependent, with enantioselectivity sometimes dropping for more challenging substrates.

ReactionCatalystSubstratesCat. Loading (mol%)ConditionsYield (%)ee (%)drReference
Aldol (S)-ProlineAcetone + 4-Nitrobenzaldehyde30DMSO, rt, 4h6876-[2]
Aldol (S)-ProlineCyclohexanone + 4-Nitrobenzaldehyde20MeOH/H₂O, rt, 2h939997:3[1]
Mannich (S)-ProlineAcetone + 4-Nitrobenzaldehyde + p-Anisidine35DMSO, rt, 12h509412:1 (syn)[5]
Mannich (S)-ProlineAcetaldehyde + N-Boc-imine (Aryl)20CH₂Cl₂, 4°C, 12h85>99-[6]
Michael (S)-ProlineCyclohexanone + Nitrostyrene35DMSO, rt, 96h952096:4 (syn)[7][8]

Part 2: 2-(4-Methoxyphenyl)pyrrolidine - A Strategy for Enhanced Stereocontrol

The modification of the proline scaffold is a central theme in modern organocatalysis[9]. Introducing a substituent at the C2 position (alpha to the nitrogen) directly influences the steric environment of the crucial enamine intermediate. An aryl group is an ideal choice for this purpose.

Design Rationale: Steric Shielding and Electronic Tuning
  • Enhanced Steric Shielding: The primary reason for installing a bulky group at the C2 position is to create a more effective steric shield. Proline itself only has a hydrogen atom at this position, offering minimal steric hindrance. A large aryl group, like a 4-methoxyphenyl substituent, effectively blocks one face of the derived enamine. This forces the incoming electrophile to attack from the opposite, more accessible face, thereby amplifying the catalyst's ability to control the stereochemical outcome. This often leads to significantly higher enantioselectivity compared to unmodified proline.

  • Improved Solubility: The lipophilic aryl group increases the catalyst's solubility in a broader range of common, less polar organic solvents (e.g., toluene, CH₂Cl₂). This is a major practical advantage over proline, which is often poorly soluble in these media, allowing reactions to be run under more diverse and potentially more favorable conditions[10].

  • Electronic Modulation: The substituent on the aryl ring can electronically tune the catalyst. The para-methoxy group is electron-donating, which slightly increases the electron density on the pyrrolidine nitrogen. This can modulate the nucleophilicity of the enamine intermediate, potentially affecting reaction rates.

Transition_State_Comparison Conceptual Comparison of Aldol Transition States cluster_proline Proline Catalyst cluster_aryl 2-Arylpyrrolidine Catalyst Proline_TS Proline_Caption Proline's C2-Hydrogen offers minimal steric shielding, allowing for potential approach from both faces, leading to lower ee in some cases. Aryl_TS Aryl_Caption The bulky C2-Aryl group effectively blocks the top (Si) face, forcing the aldehyde to approach from the bottom (Re) face, enhancing enantioselectivity. Catalyst_Selection_Workflow Start Start: Asymmetric Reaction Planning Check_ee Is >95% ee critical for this step? Start->Check_ee Check_Solvent Is a non-polar solvent (Toluene, CH₂Cl₂) required? Check_ee->Check_Solvent No Use_Derivative Decision: Use 2-Arylpyrrolidine Derivative Check_ee->Use_Derivative Yes Check_Scale Is this a large-scale synthesis where catalyst cost is a major factor? Check_Solvent->Check_Scale No Check_Solvent->Use_Derivative Yes Use_Proline Decision: Use (S)-Proline Check_Scale->Use_Proline Yes Check_Scale->Use_Derivative No Proline_Reason1 Rationale: Ideal for screening, proof-of-concept, or when moderate ee is acceptable. Use_Proline->Proline_Reason1 Derivative_Reason1 Rationale: Designed for high stereocontrol; essential for key synthetic steps. Use_Derivative->Derivative_Reason1

References

A Senior Application Scientist's Guide to Benchmarking New Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

The Philosophy of Robust Benchmarking

Effective benchmarking is not merely about running a reaction and recording the yield and enantiomeric excess. It is a systematic investigation designed to elucidate the true potential and limitations of a catalyst. A well-designed benchmarking study should be:

  • Comparative: Performance should be assessed relative to a known catalyst, ideally a "gold standard" or a widely used catalyst for the specific transformation.

  • Comprehensive: Evaluation should encompass a range of key performance indicators (KPIs) under standardized conditions.

  • Mechanistically Informed: The experimental design should, where possible, provide insights into the catalyst's mode of action and potential pathways for deactivation.

  • Reproducible: Protocols must be detailed and unambiguous to allow for verification by other researchers.

Key Performance Indicators (KPIs) in Organocatalysis

The performance of an organocatalyst is a multifactorial assessment. The following KPIs are essential for a thorough evaluation:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Enantiomeric Excess (e.e., %): A measure of the stereoselectivity of a reaction that produces a chiral product. It is defined as the absolute difference between the mole fractions of the two enantiomers.

  • Diastereomeric Ratio (d.r.): When a reaction can produce multiple diastereomers, this ratio indicates the selectivity for one diastereomer over the others.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated.[1][2] It is a measure of the catalyst's stability and overall efficiency.

  • Turnover Frequency (TOF): The number of catalytic cycles a catalyst can perform per unit of time.[1][3] It is a measure of the catalyst's activity or speed.

Experimental Design: A Case Study Approach

To illustrate the principles of effective benchmarking, we will consider a classic organocatalytic transformation: the asymmetric Michael addition of an aldehyde to a nitroalkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and the generation of stereocenters.[4]

Model Reaction: The Michael addition of propanal to trans-β-nitrostyrene.

Catalysts for Comparison:

  • Catalyst A (The Benchmark): L-Proline. A foundational organocatalyst, readily available and well-characterized, but often requires high catalyst loadings.[5][6]

  • Catalyst B (The Newcomer): A hypothetical, novel bifunctional thiourea-tertiary amine organocatalyst (e.g., derived from a cinchona alkaloid). These catalysts are known for their high activity and stereoselectivity at low catalyst loadings.[7][8]

General Workflow for Catalyst Evaluation

The following diagram outlines a systematic approach to benchmarking a new organocatalyst.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: Mechanistic & Stability Studies A Reaction Optimization (Solvent, Temp, Concentration) B Catalyst Loading Screen A->B C Substrate Scope Evaluation B->C D Side-by-Side Comparison with Benchmark Catalyst (e.g., L-Proline) C->D E Determination of TON and TOF D->E F Kinetic Analysis (e.g., Reaction Progress Monitoring) E->F G Control Experiments (e.g., Catalyst Inhibition, Background Reaction) F->G H Catalyst Stability and Recyclability G->H

Caption: A generalized workflow for benchmarking new organocatalysts.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Michael Addition

  • To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv.) and the organocatalyst (see table for loading) in the specified solvent (2.0 mL) at the designated temperature, add propanal (1.5 mmol, 3.0 equiv.).

  • Stir the reaction mixture for the time indicated in the data table.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the yield of the isolated product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess of the major diastereomer by chiral stationary phase HPLC analysis.

Protocol 2: Determination of Turnover Number (TON) and Turnover Frequency (TOF)

  • Follow the general procedure in Protocol 1, but with a significantly lower catalyst loading (e.g., 0.1 mol%).

  • Allow the reaction to proceed until the catalyst deactivates (i.e., no further product formation is observed by HPLC analysis over a prolonged period).

  • Calculate the TON using the following formula: TON = (moles of product) / (moles of catalyst)[2]

  • To determine the TOF, monitor the reaction at low conversion (e.g., <15%) to ensure the concentration of reactants is relatively constant.

  • Calculate the initial rate of reaction (moles of product per unit time).

  • Calculate the TOF using the following formula: TOF = (initial rate of reaction) / (moles of catalyst)[1][3]

Data Presentation and Comparison

A direct, side-by-side comparison using a standardized data table is crucial for objective evaluation.

EntryCatalystLoading (mol%)SolventTime (h)Temp (°C)Yield (%)d.r. (syn/anti)e.e. (%) (syn)
1L-Proline20DMSO24257590:1072
2Catalyst B1Toluene4098>95:599
3L-Proline1DMSO2425<10--
4Catalyst B0.1Toluene12095>95:599

Data presented is representative and synthesized from typical results found in the literature for these classes of catalysts.

Analysis of Results:

From the data table, several key insights can be drawn:

  • Catalyst Efficiency: Catalyst B is significantly more efficient than L-Proline, providing a much higher yield at a fraction of the catalyst loading (Entry 2 vs. Entry 1).

  • Stereoselectivity: Catalyst B demonstrates superior diastereoselectivity and enantioselectivity compared to L-Proline under the tested conditions.

  • Activity: The dramatically shorter reaction time for Catalyst B (4 hours vs. 24 hours) at a lower loading highlights its superior activity.

  • Low Loading Performance: Catalyst B maintains its high performance even at a very low loading of 0.1 mol% (Entry 4), indicating a high turnover number and robust catalytic cycle. In contrast, L-Proline shows minimal activity at a 1 mol% loading (Entry 3).

Mechanistic Considerations and Control Experiments

Understanding the "why" behind the observed performance is critical. For the Michael addition catalyzed by L-Proline, the mechanism proceeds through an enamine intermediate.[9][10] Bifunctional thiourea catalysts, like our hypothetical Catalyst B, operate through a more complex mechanism involving hydrogen bonding to activate the nitroalkene, while the tertiary amine moiety facilitates the formation of the enamine.[8][11]

Illustrative Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for a bifunctional thiourea-tertiary amine catalyzed Michael addition.

G A Catalyst + Aldehyde B Enamine Intermediate A->B - H2O D Ternary Complex (H-Bonding Activation) B->D C Nitroalkene C->D E Michael Adduct Intermediate D->E C-C Bond Formation F Product Release (Hydrolysis) E->F + H2O F->A Catalyst Regeneration

Caption: A simplified catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.

Essential Control Experiments:

  • Background Reaction: Run the reaction without any catalyst to determine the rate of the uncatalyzed reaction. This is crucial for accurately assessing the catalyst's contribution.

  • Catalyst Inhibition: Introduce a substance known to interact with the proposed active site of the catalyst. For example, in the case of Catalyst B, adding a strong hydrogen bond acceptor could potentially inhibit the reaction, providing evidence for the role of the thiourea moiety.

  • Achiral Catalyst: If the new catalyst is chiral, running the reaction with an achiral analogue can help to confirm that the observed stereoselectivity is indeed a result of the catalyst's chirality.

Conclusion

Benchmarking new organocatalysts is a multifaceted process that requires a systematic and rigorous approach. By moving beyond simple screening and incorporating comprehensive performance metrics, detailed experimental protocols, and insightful control experiments, researchers can generate high-quality, reliable data. This not only allows for the confident identification of superior catalysts but also contributes to a deeper understanding of the underlying catalytic mechanisms. The framework presented in this guide provides a robust starting point for any researcher seeking to evaluate and compare the performance of novel organocatalysts, ultimately accelerating the discovery and development of next-generation catalytic systems.

References

A Senior Application Scientist's Guide to Cross-Referencing NMR Data with Literature Values for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for elucidating molecular structures in solution.[1] However, the acquisition of an NMR spectrum is merely the first step in a rigorous process of validation. This guide provides a comprehensive, field-proven methodology for cross-referencing experimental NMR data with literature values, ensuring the highest degree of scientific integrity and confidence in your structural assignments. We will delve into the causality behind experimental choices, establishing a self-validating workflow from sample preparation to final data comparison.

The Imperative of Cross-Referencing: Beyond a Simple Match

Cross-referencing experimental NMR data with established literature values is not a mere formality; it is a critical validation step that substantiates your findings. It serves to:

  • Confirm Molecular Identity: By comparing your experimental chemical shifts, coupling constants, and multiplicity patterns with those of a known compound, you can confidently confirm the identity of your synthesized or isolated molecule.

  • Identify Impurities: Discrepancies between your spectrum and the literature can often reveal the presence of impurities, residual solvents, or side products.

  • Elucidate Stereochemistry: In complex molecules with multiple stereocenters, comparing your data with that of known stereoisomers can be instrumental in assigning the correct relative and absolute stereochemistry.

  • Ensure Reproducibility: Aligning your data with published findings demonstrates the reproducibility of your synthesis or isolation, a cornerstone of the scientific method.

A Self-Validating Workflow for Robust NMR Data Comparison

The following workflow is designed to be a self-validating system, where each step is optimized to ensure the quality and reliability of the data, thereby strengthening the final comparison.

NMR_Workflow cluster_0 Part 1: Data Acquisition cluster_1 Part 2: Data Processing cluster_2 Part 3: Data Analysis & Comparison Sample_Prep 1. Meticulous Sample Preparation Acquisition 2. Optimized Data Acquisition Sample_Prep->Acquisition High-quality sample yields high-quality data Processing 3. Rigorous Data Processing Acquisition->Processing Raw data to interpretable spectrum Analysis 4. In-depth Spectral Analysis Processing->Analysis Comparison 5. Cross-Referencing with Literature Values Analysis->Comparison Validation 6. Final Structural Validation Comparison->Validation

Caption: A self-validating workflow for robust NMR data comparison.

Part 1: Foundational Excellence - Data Acquisition

The quality of your final data comparison is intrinsically linked to the quality of your initial data acquisition. Garbage in, garbage out is a particularly unforgiving maxim in spectroscopy.

Meticulous Sample Preparation: The Unseen Prerequisite

The journey to a high-quality NMR spectrum begins not in the spectrometer, but at the lab bench. A well-prepared sample is the cornerstone of a reliable analysis.

Experimental Protocol: Standard Sample Preparation for ¹H and ¹³C NMR

  • Ensure Sample Purity: The sample should be of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.[2]

  • Determine Appropriate Concentration:

    • For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3]

    • For ¹³C NMR, a higher concentration of 5-30 mg is often required due to the lower natural abundance of the ¹³C isotope.[3]

  • Select the Deuterated Solvent: The choice of solvent is critical as it can influence chemical shifts.[4][5] Whenever possible, use the same solvent as reported in the literature you are comparing against. Ensure the solvent fully dissolves your compound to create a homogenous solution.[3]

  • Incorporate an Internal Standard: An internal standard, such as tetramethylsilane (TMS), provides a reference point for chemical shifts (0 ppm).[6] This is crucial for accurate comparison across different experiments and with literature data.

  • Filter the Sample: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents issues with magnetic field homogeneity.[7]

  • Use High-Quality NMR Tubes: Scratched or dirty NMR tubes can distort the magnetic field, leading to poor peak shape.[3]

ParameterRecommendationRationale
Purity >95%Minimizes interfering signals from impurities.
¹H NMR Conc. 1-5 mg / 0.6-0.7 mLBalances signal-to-noise with potential for aggregation effects.[3]
¹³C NMR Conc. 5-30 mg / 0.6-0.7 mLCompensates for the low natural abundance and sensitivity of ¹³C nuclei.[3]
Solvent Match literature referenceSolvent effects can cause significant changes in chemical shifts.[4][5]
Standard TMS (or other appropriate standard)Provides a universal reference for accurate chemical shift calibration.[6]
Optimized Data Acquisition: Capturing the True Signal

Modern NMR spectrometers offer a plethora of parameters that can be adjusted. Understanding their impact is key to acquiring data that is both accurate and comparable.

Key Acquisition Parameters to Consider:

  • Number of Scans (NS): Increasing the number of scans improves the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[8] For dilute samples or less sensitive nuclei like ¹³C, more scans are necessary.

  • Relaxation Delay (D1): This is the time between pulses. It must be long enough to allow the nuclei to return to their equilibrium state before the next pulse. A D1 of at least 5 times the longest T1 relaxation time is recommended for quantitative accuracy.[9]

  • Acquisition Time (AQ): This determines the resolution of the spectrum. A longer acquisition time results in better resolution.[9]

  • Pulse Angle: For quantitative experiments, a 90° pulse is often used to maximize the signal in a single scan. However, for experiments with multiple scans, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can be more time-efficient.[9]

Causality in Action: An improperly set relaxation delay is a common source of error. If the delay is too short, signals from nuclei with long relaxation times will be attenuated, leading to inaccurate integration and potentially misleading comparisons of relative peak intensities.

Part 2: Transforming Data into Insight - Processing

Raw NMR data (the Free Induction Decay or FID) is a time-domain signal that must be mathematically processed to generate the familiar frequency-domain spectrum.

Processing_Workflow FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization FT Fourier Transformation Apodization->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Referencing Baseline_Correction->Referencing Integration Integration & Peak Picking Referencing->Integration Final_Spectrum Processed Spectrum Integration->Final_Spectrum

Caption: The standard workflow for processing raw NMR data.

Rigorous Data Processing: The Path to a Clean Spectrum

Each step in the processing workflow must be performed carefully to avoid introducing artifacts that could compromise the final analysis.

Experimental Protocol: Standard NMR Data Processing

  • Apodization (Window Function): Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio or resolution.

  • Fourier Transformation (FT): Convert the time-domain FID into a frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm.

  • Integration and Peak Picking: Integrate the area under each peak to determine the relative number of protons and accurately pick the peak positions.

Trustworthiness through Self-Validation: A properly processed spectrum will have a flat baseline and symmetrical, correctly phased peaks. Any deviation from this indicates a potential issue in the processing that should be addressed before proceeding.

Part 3: The Moment of Truth - Analysis and Comparison

With a high-quality, properly processed spectrum in hand, you are now ready to perform the critical cross-referencing with literature values.

In-depth Spectral Analysis: Decoding the Data

Before turning to external databases, thoroughly analyze your own spectrum. For a ¹H NMR spectrum, this involves characterizing each signal by its:

  • Chemical Shift (δ): The position of the peak on the x-axis, reported in parts per million (ppm).[10][11]

  • Integration: The relative area under the peak, corresponding to the number of protons it represents.[10][11]

  • Multiplicity: The splitting pattern of the peak (e.g., singlet, doublet, triplet), which indicates the number of neighboring protons.[10][11]

  • Coupling Constant (J): The distance between the split peaks, reported in Hertz (Hz). Protons that are coupled to each other will have the same coupling constant.[10][11]

Cross-Referencing with Literature Values: Finding Your Match

The next step is to compare your analyzed data with reported values from reputable sources.

Authoritative Databases for NMR Data:

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database of spectra for a wide range of organic compounds.

  • The Human Metabolome Database (HMDB): Contains a wealth of NMR data for metabolites.[12]

  • Biological Magnetic Resonance Bank (BMRB): A repository for NMR data on proteins, peptides, and nucleic acids.[12]

  • nmrshiftdb2: An open-source database of NMR spectra.[13]

  • CAS SciFinderⁿ: A comprehensive database of chemical information, including experimental NMR spectra.[14]

Systematic Comparison Protocol:

  • Search for the Compound: Use the chemical name, CAS number, or structure to search the database for the compound of interest.

  • Compare Experimental Conditions: Note the solvent and spectrometer frequency used in the literature report. Significant differences in these parameters can lead to variations in chemical shifts.[4]

  • Create a Comparison Table: Systematically compare your experimental data with the literature values for each signal.

Your Data (¹H NMR, 500 MHz, CDCl₃)Literature Data (¹H NMR, 500 MHz, CDCl₃)
δ (ppm) Integration
7.261H
6.881H
3.813H
Final Structural Validation: Interpreting the Comparison
  • A Close Match: If your chemical shifts, integrations, multiplicities, and coupling constants are in close agreement with the literature values, you have strong evidence for the structural identity of your compound. Minor deviations in chemical shifts (typically <0.05 ppm for ¹H) are acceptable and can be attributed to slight differences in concentration, temperature, or pH.[4]

  • Significant Deviations: If there are significant discrepancies, this is a red flag that requires further investigation.

Troubleshooting Common Discrepancies

IssuePotential CauseRecommended Action
Extra Peaks Impurities, residual solventCheck the purity of your sample. Cross-reference unexpected peaks with common solvent impurity tables.[15]
Shifted Peaks Different solvent, concentration, or temperatureRe-run the sample in the same solvent as the literature reference. Be mindful that temperature and concentration can also affect chemical shifts.[4][5][10]
Broad Peaks Poor shimming, sample aggregation, paramagnetic impuritiesRe-shim the magnet. Dilute the sample. Ensure the sample is free of paramagnetic contaminants.[7][10]
Incorrect Integrals Insufficient relaxation delay (D1)Re-acquire the spectrum with a longer D1 (at least 5x the longest T1).
Different Multiplicities Different magnetic field strength, unresolved couplingHigher field strength can resolve complex multiplets. Consider running advanced 2D NMR experiments (e.g., COSY) to confirm coupling.

Conclusion: A Commitment to Rigor

Cross-referencing experimental NMR data with literature values is an indispensable practice for any researcher in the chemical sciences. By adopting a systematic and self-validating workflow that emphasizes meticulous sample preparation, optimized data acquisition, and rigorous processing, you can ensure the integrity of your data. This commitment to rigor not only provides unwavering confidence in your structural assignments but also upholds the standards of reproducibility and accuracy that are the hallmarks of scientific excellence.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical does not end upon its use in an experiment. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the steadfast protection of our personnel and environment. This guide provides a detailed, procedural framework for the proper disposal of 2-(4-Methoxyphenyl)pyrrolidine, moving beyond mere instruction to explain the critical reasoning behind each step. Our commitment is to foster a culture of safety and build a foundation of trust by delivering information that is both scientifically sound and practically applicable in a laboratory setting.

Part 1: Hazard Characterization and Immediate Safety Protocols

Before any disposal procedure can commence, a thorough understanding of the substance's intrinsic hazards is essential. This foundational knowledge dictates the handling precautions, personal protective equipment (PPE), and disposal pathway required.

1.1. Identifying the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements. These classifications are not merely administrative; they are critical indicators of potential harm that guide our safety protocols. According to aggregated data from the European Chemicals Agency (ECHA), this compound presents several hazards.[1]

1.2. Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate PPE is non-negotiable. The principle of causality here is direct: the irritant nature of the compound necessitates a physical barrier to prevent contact.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2]

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves prior to use and wash hands thoroughly after handling.[2][3]

  • Body Protection: A standard laboratory coat, properly fastened, is required to protect against incidental skin contact.[2]

  • Respiratory Protection: All handling of this compound, especially when generating waste, should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][4]

Hazard Classification GHS Hazard Statement Implication for Handling and Disposal
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact must be avoided. Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationMandates the use of protective eyewear. In case of eye contact, immediate and prolonged rinsing is critical.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationAll handling must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.
Acute toxicity, oral (Category 4)H302: Harmful if swallowedIngestion must be strictly avoided. Do not eat, drink, or smoke in laboratory areas.[1][4]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[5][6] The following workflow is designed to ensure a self-validating system of safety and compliance.

Step 1: Waste Segregation

The first and most critical step is to prevent unintended chemical reactions by properly segregating the waste.

  • Action: Collect waste containing this compound in a dedicated waste container. Do not mix this waste with other chemical streams unless their compatibility has been verified.[7]

  • Causality: As an aromatic amine derivative, this compound may be incompatible with strong oxidizing agents.[8] Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions. Verifying chemical compatibility is a crucial step to prevent accidents during storage, transport, and final disposal.[9]

Step 2: Container Selection and Management

The integrity of the waste containment is fundamental to preventing leaks and environmental contamination.

  • Action: Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[5][10] Keep the container closed at all times, except when adding waste.

  • Causality: Using a compatible container prevents the chemical waste from degrading the container material, which could lead to spills.[5] Keeping the container closed minimizes the release of vapors into the laboratory atmosphere and prevents foreign materials from accidentally entering the container.

Step 3: Proper Labeling

Accurate and detailed labeling is a regulatory requirement and a critical communication tool for all personnel who may handle the waste.

  • Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[6]

    • The full, unabbreviated chemical name: "this compound" and all other constituents in the mixture, including solvents, with their approximate percentages.[6]

    • The date of waste generation (accumulation start date).[6]

    • The name and contact information of the Principal Investigator or responsible person.[6]

    • Relevant hazard pictograms (e.g., irritant, health hazard).[6]

  • Causality: Correct labeling ensures that your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility have a precise understanding of the container's contents. This information is vital for safe handling, proper segregation during transport, and selecting the correct final disposal method (e.g., incineration, neutralization).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Proper storage while awaiting pickup is governed by strict regulations to ensure safety within the laboratory.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be located at or near the point of generation and under the direct control of laboratory personnel.[7][10] Ensure the SAA is equipped with secondary containment (such as a spill tray) to capture any potential leaks.

  • Causality: The SAA concept is designed to minimize the quantity of hazardous waste stored in active work areas and ensure it is managed by personnel who are knowledgeable about its properties.[10] Secondary containment is a preventative measure to contain spills, thereby protecting laboratory infrastructure and simplifying cleanup procedures.

Step 5: Arranging for Final Disposal

The final step is the transfer of custody to authorized professionals.

  • Action: Once the waste container is full (do not overfill; leave at least 10% headspace for expansion), or if waste has been accumulated for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][11]

  • Causality: Disposal of hazardous waste is a highly regulated process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][11] Licensed contractors are equipped and permitted to transport and dispose of chemical waste in a manner that is safe and environmentally sound, typically at an approved waste disposal plant.[3][4][8]

Caption: Disposal workflow for this compound waste.

Part 3: Spill Management Protocol

Even with meticulous planning, accidental spills can occur. A prepared and immediate response is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Part 1.2.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[7][12][13]

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container for disposal as hazardous waste.[7][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Label the container with the collected spill debris as hazardous waste and manage it according to the procedures in Part 2.

References

A Senior Application Scientist's Guide to Handling 2-(4-Methoxyphenyl)pyrrolidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. For professionals handling substances like 2-(4-Methoxyphenyl)pyrrolidine, a robust understanding of its hazard profile is not merely a regulatory formality—it is fundamental to ensuring personal safety and maintaining the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Our approach is built on a self-validating system of protocols, ensuring that safety is an integrated component of the workflow, from initial handling to final disposal.

Hazard Identification and Risk Assessment

This compound is a pyrrolidine derivative. While specific toxicological data may be limited, the known hazards are based on its structural motifs—an aromatic amine and a pyrrolidine ring—and available GHS classifications. The primary risks involve irritation to the skin, eyes, and respiratory system.[1]

A thorough risk assessment must precede any handling of this compound. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific experimental context, including the quantity used, the operational duration, and the potential for aerosolization.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation. Prolonged or repeated exposure may cause dermatitis. Protective gloves and clothing are mandatory.[1][2]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationContact with eyes can cause significant, potentially painful, irritation. Eye protection is non-negotiable.[1][2]
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. Handling should occur in well-ventilated areas, preferably a fume hood.[1]
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can be harmful. Strict hygiene practices must be followed to prevent accidental ingestion.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

Eye and Face Protection

Due to the serious eye irritation risk, appropriate eye protection is critical.

  • Minimum Requirement: Safety glasses with side shields compliant with EN166 or ANSI Z87.1 standards.

  • Recommended for Splash Risk: Chemical splash goggles should be worn when handling solutions or during procedures with a higher risk of splashing.[3]

  • Maximum Protection: A face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or during vigorous reactions where splashes are likely.[3][4]

Skin and Body Protection
  • Protective Clothing: A flame-retardant lab coat is standard. For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn over the lab coat.[5] All protective clothing should be clean and put on before work begins.[6]

  • Gloves: There is no single glove that protects against all chemicals.[3] For aromatic amines, material choice is critical as permeation can occur.[7]

    • Recommended Material: Nitrile or neoprene gloves are generally recommended for their resistance to a broad range of chemicals, including amines.

    • Protocol: Always inspect gloves for tears or holes before use.[5] Use proper removal techniques to avoid contaminating your skin.[2] After handling, dispose of contaminated gloves in the designated chemical waste container and thoroughly wash your hands.[2][5] For prolonged tasks, consider double-gloving.

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary defense against respiratory exposure.[8] When such controls are not feasible or during a spill cleanup, respiratory protection is necessary.

  • For Powders/Dusts: If handling the solid form outside of a fume hood, a NIOSH-approved N95 (or higher) particulate respirator is required.

  • For Vapors/Solutions: If there is a risk of inhaling vapors, a half-mask or full-face respirator with organic vapor cartridges should be used.[9][10]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes risk. All work with this compound should be performed in a designated area, ideally within a chemical fume hood.

Step 1: Preparation

  • Ensure the work area is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment (glassware, spatulas, etc.).

  • Locate the nearest safety shower and eyewash station.[6]

  • Don the appropriate PPE as determined by your risk assessment.

Step 2: Weighing and Transfer

  • If handling the solid, weigh it within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Use non-sparking tools.[11]

  • Keep the container tightly closed when not in use.[5][8]

Step 3: Experimental Use

  • Perform all manipulations within the fume hood.

  • Avoid heating the compound near incompatible materials, such as strong oxidizing agents.[12]

  • Maintain situational awareness to prevent spills and splashes.

Step 4: Post-Procedure Cleanup

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove PPE, avoiding self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water.[13][14]

The following diagram illustrates the standard operational workflow.

Caption: Standard operational workflow for chemical handling.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][13] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[13]

  • Spill: Evacuate the area. Remove all ignition sources.[11] Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[6][11] Scoop the material into a suitable, labeled container for hazardous waste disposal.[2]

Disposal Plan

Improper disposal can cause significant environmental harm and is strictly regulated.[16][17]

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[17]

  • Containerization: Collect chemical waste in a designated, properly sealed, and clearly labeled container.[16][18] The container must be compatible with the chemical. The original container is often a good choice for waste collection.[18]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of its contents.

  • Final Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[16][19] Never pour chemical waste down the drain or dispose of it in the regular trash.[18]

By integrating these safety protocols and operational plans into your daily laboratory work, you build a foundation of trust in your procedures and ensure a safe environment for discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.